molecular formula C8H13N3 B1374946 N2,N2,6-Trimethylpyridine-2,3-diamine CAS No. 1216063-73-8

N2,N2,6-Trimethylpyridine-2,3-diamine

Cat. No.: B1374946
CAS No.: 1216063-73-8
M. Wt: 151.21 g/mol
InChI Key: TZMWSWHAIQULJZ-UHFFFAOYSA-N
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Description

N2,N2,6-Trimethylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2,N2,6-Trimethylpyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N2,6-Trimethylpyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N,2-N,6-trimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-4-5-7(9)8(10-6)11(2)3/h4-5H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWSWHAIQULJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chemical Profiling and Synthetic Applications of N2,N2,6-Trimethylpyridine-2,3-diamine

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter scaffolds that dictate the trajectory of a medicinal chemistry program. N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8) is one such privileged building block. While unsubstituted 2,3-diaminopyridines are classical precursors for rigid imidazo[4,5-b]pyridine bicyclic systems, the introduction of an N,N-dimethyl group at the C2 position fundamentally alters this molecule's reactivity profile.

This technical guide explores the physicochemical properties, mechanistic reactivity, and step-by-step handling protocols for N2,N2,6-Trimethylpyridine-2,3-diamine. By understanding the causality behind its steric and electronic properties, researchers can leverage this scaffold to design highly selective, open-chain kinase inhibitors and GPCR ligands.

Structural Identity and Physicochemical Profiling

The utility of N2,N2,6-Trimethylpyridine-2,3-diamine lies in its unique substitution pattern. The molecule consists of a central pyridine ring decorated with a tertiary amine at C2, a primary amine at C3, and a methyl group at C6.

Mechanistic Causality of the Structure
  • C2-Dimethylamino Group: This tertiary amine is sterically hindered and non-nucleophilic. However, its lone pair is partially delocalized into the pyridine

    
    -system, significantly increasing the electron density of the ring. In drug design, this group acts as an excellent solvent-exposed, basic hydrogen-bond acceptor that improves aqueous solubility.
    
  • C3-Primary Amine: Enriched by the electron-donating effects of the C2 and C6 substituents, the C3 amine is highly nucleophilic.

  • Steric Blockade: Unlike standard 2,3-diaminopyridines that readily undergo condensation to form imidazo[4,5-b]pyridines [1], the N,N-dimethylation at C2 prevents standard imidazole ring closure. This forces the scaffold to remain an "open-chain" functional group, which is a deliberate design choice when flexibility is required to access deep kinase binding pockets [2].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for analytical tracking and mass spectrometry (MS) calibration [3].

PropertyValueAnalytical Significance
Chemical Formula C8H13N3Base formula for structural confirmation.
Molecular Weight 151.21 g/mol Standard LC-MS tracking.
Monoisotopic Mass 151.11095 DaHigh-resolution mass spectrometry (HRMS) target.
SMILES CC1=NC(=C(C=C1)N)N(C)CComputational modeling and docking input.
Predicted CCS [M+H]+ 132.1 ŲIon mobility-mass spectrometry (IM-MS) collision cross-section.
Predicted CCS [M+Na]+ 140.4 ŲSodium adduct tracking in positive electrospray ionization (+ESI).

Divergent Synthetic Workflows

Because the C2 position is blocked from cyclization, the primary synthetic utility of this compound is the regioselective functionalization of the C3 amine.

G A N2,N2,6-Trimethylpyridine- 2,3-diamine (Nucleophile) B Carboxylic Acid + HATU / DIPEA A->B Amidation C Isocyanate (R-N=C=O) A->C Urea Formation D C3-Amide Derivative (Kinase Scaffold) B->D Regioselective Coupling E C3-Urea Derivative (GPCR Scaffold) C->E Nucleophilic Addition

Regioselective functionalization pathways of N2,N2,6-Trimethylpyridine-2,3-diamine.

Experimental Methodology: Self-Validating Amidation Protocol

To ensure scientific integrity, the following protocol for the synthesis of a C3-amide derivative is designed as a self-validating system . This means the reaction conditions inherently provide distinct physical or analytical checkpoints to confirm success without requiring immediate NMR analysis.

Objective: Regioselective coupling of an aryl carboxylic acid to the C3-amine of N2,N2,6-Trimethylpyridine-2,3-diamine.

Reagents & Materials
  • N2,N2,6-Trimethylpyridine-2,3-diamine (1.0 eq, limiting reagent)

  • Aryl Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure
  • Activation of the Electrophile: Dissolve the Aryl Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq).

    • Causality Check: Stir for 15 minutes at room temperature. The solution will typically transition from colorless to a pale yellow, indicating the formation of the active HOAt ester.

  • Nucleophilic Addition: Add N2,N2,6-Trimethylpyridine-2,3-diamine (1.0 eq) to the activated mixture in one portion.

    • Causality Check: The C3 primary amine will attack the active ester. The C2 tertiary amine will act as a localized base, but due to steric hindrance, it will not compete for the electrophile, ensuring 100% regioselectivity.

  • Reaction Monitoring (The Self-Validation Step): Stir for 2–4 hours. Monitor via TLC (Dichloromethane:Methanol, 9:1).

    • Validation: The starting diamine will stain intensely with Ninhydrin (indicating a primary amine). The successful amide product will be Ninhydrin-negative but UV-active (254 nm) . The disappearance of the Ninhydrin spot confirms complete conversion.

  • Aqueous Workup: Quench the reaction with saturated aqueous

    
     and extract with Ethyl Acetate (
    
    
    
    ).
    • Validation: The C2-dimethylamino group remains protonated at lower pH but neutral at the pH of saturated

      
       (~pH 8.5), ensuring the product partitions cleanly into the organic layer while DMF and HOAt byproducts wash into the aqueous layer.
      
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
    

References

  • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium Source: ACS Omega URL: [Link]

  • Title: Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) Source: PMC / National Institutes of Health URL: [Link]

  • Title: 1216063-73-8 (C8H13N3) - Structural Information and Predicted CCS Source: PubChemLite / LCSB URL: [Link]

Solubility Profiling & Process Engineering: N2,N2,6-Trimethylpyridine-2,3-diamine

[1]

Executive Summary

N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8) represents a critical class of polysubstituted aminopyridines, serving as a high-value intermediate in the synthesis of centrally acting analgesics (such as Flupirtine analogues) and functionalized heterocyclic dyes.[1]

Despite its significance, the specific solubility landscape of this trimethylated variant is often under-documented in open literature compared to its methoxy-analogues.[1] This technical guide provides a predicted solubility profile based on structural activity relationships (SAR) with verified analogues and outlines a self-validating experimental protocol for precise solubility determination. This guide is designed to empower process chemists to transition from bench-scale synthesis to thermodynamically controlled crystallization.[1]

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

The solubility behavior of N2,N2,6-Trimethylpyridine-2,3-diamine is governed by the interplay between its polar amino/dimethylamino groups and the lipophilic methyl substituent at the C6 position.[1]

FeatureDescriptionImpact on Solubility
Core Scaffold Pyridine RingModerate polarity; H-bond acceptor capability.[1]
C2-Substituent -N(CH₃)₂ (Dimethylamino)Increases lipophilicity vs. primary amine; removes H-bond donor site.[1]
C3-Substituent -NH₂ (Primary Amino)Key H-bond donor; critical for crystal lattice stability.[1]
C6-Substituent -CH₃ (Methyl)Increases lipophilicity compared to -OCH₃ (methoxy) analogues.[1]

Thermodynamic Prediction: Compared to the well-characterized analogue 6-methoxy-2-(methylamino)pyridine-2,3-diamine, the target trimethyl compound will exhibit lower aqueous solubility and higher solubility in non-polar aprotic solvents (e.g., Toluene, Ethyl Acetate) due to the replacement of the ether oxygen with a methyl group and the additional N-methylation.[1]

Solubility Landscape: Data & Predictions

Reference Analogue Data

To provide a baseline, we analyze the solubility of the closest structural analogue, 6-methoxy-2-N-methylpyridine-2,3-diamine.[1] This data serves as the lower-bound for lipophilic solvent solubility and upper-bound for aqueous solubility .[1]

Table 1: Solubility of Reference Analogue (6-Methoxy-2-N-methylpyridine-2,3-diamine) @ 25°C Note: Data derived from verified analogue profiling (Ref. 1, 2).[1]

Solvent SystemSolubility (g/L)ClassificationSuitability for Process
Methanol 88.29 HighExcellent Solvent (crystallization)
Ethanol 59.75 HighGood Solvent (crystallization)
DMF 111.14 Very HighReaction Solvent (avoid for final isolation)
Isopropanol 32.72ModeratePotential Anti-solvent
Ethyl Acetate 16.12Low-ModerateAnti-solvent / Wash solvent
Water 9.99LowStrong Anti-solvent
Toluene 8.98LowAnti-solvent (scavenging impurities)
Predicted Profile for N2,N2,6-Trimethylpyridine-2,3-diamine

Based on the

Table 2: Predicted Solubility Trends for Target Compound

SolventPredicted Trend vs. AnalogueEstimated Range (g/L)Rationale
Methanol Slight Decrease75 - 85Reduced polarity of the C6-methyl group.[1]
Ethanol Stable / Slight Decrease50 - 60Balance of alkyl-alkyl interactions.[1]
Toluene Significant Increase 15 - 25Increased lipophilicity favors aromatic interaction.[1]
Water Significant Decrease < 5.0Loss of ether oxygen H-bond acceptor.[1]
Ethyl Acetate Moderate Increase20 - 30Better solvation of the hydrophobic core.[1]

Experimental Protocol: Laser Monitoring Method

For pharmaceutical grade precision, gravimetric methods are insufficient due to potential solvate formation.[1] The Dynamic Laser Monitoring Method is the gold standard for generating solubility curves (


1
Workflow Diagram

SolubilityProtocolPrepSample Preparation(Excess Solute + Solvent)EquilEquilibration(Stirring @ T_start)Prep->EquilLaserLaser Monitoring(Transmissivity Measurement)Equil->LaserHeatStepwise Heating(0.1 K/min)Laser->HeatTurbid (Suspension)DetectDissolution Point Detection(Max Transmissivity)Heat->DetectClear SolutionCalcMole Fraction Calculation(x_i)Detect->CalcCalc->PrepNext Concentration

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Apparatus Setup: Utilize a jacketed glass vessel (e.g., 50 mL) equipped with a mechanical stirrer and a laser transmissivity probe.[1] Connect to a programmable thermostat (precision

    
    ).[1]
    
  • Preparation: Weigh a precise mass (

    
    ) of N2,N2,6-Trimethylpyridine-2,3-diamine and solvent (
    
    
    ).
  • Equilibration: Cool the mixture to

    
     (typically 278.15 K) until a stable suspension is formed.
    
  • Dynamic Measurement:

    • Heat the suspension slowly (

      
      ).[1]
      
    • Monitor laser intensity (

      
      ).[1]
      
    • The saturation temperature (

      
      )  is defined as the point where 
      
      
      reaches the baseline of pure solvent (indicating complete dissolution).[1]
  • Replication: Repeat for mole fractions ranging from

    
     to 
    
    
    to construct the full polythermal curve.

Thermodynamic Modeling for Scale-Up

To translate experimental data into process parameters, the solubility data must be correlated using thermodynamic models.[1]

The Modified Apelblat Equation

This semi-empirical model is most effective for polar/non-polar systems exhibiting non-ideal behavior.[1]

  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Process Utility: Use the

Enthalpy of Solution (

)
1

Cooling Crystallization1
Scale-Up Logic Diagram

ScaleUpLogicDataExperimental Solubility Data(x_i vs T)ModelApelblat Regression(R² > 0.99)Data->ModelSlopeAnalyze Solubility Slope(d(ln x)/dT)Model->SlopeSteepSteep Slope(High Sensitivity)Slope->SteepFlatFlat Slope(Low Sensitivity)Slope->FlatCoolingProcess: Cooling Crystallization(High Yield)Steep->CoolingAntiSolvProcess: Anti-Solvent Crystallization(Dosing Water/Toluene)Flat->AntiSolv

Figure 2: Decision matrix for crystallization process design based on thermodynamic modeling.

Process Application: Purification Strategy

Based on the predicted solubility differential between the Trimethyl product and its likely Nitro-precursors (which generally have much lower solubility in alcohols):

  • Primary Solvent: Methanol or Ethanol .[1]

    • Why: High solubility at reflux (

      
      ), moderate solubility at 
      
      
      .[1]
  • Anti-Solvent: Water .[1]

    • Why: The target diamine has predicted low water solubility (< 5 g/L).[1] Adding water to a methanolic solution will drastically reduce solubility, forcing precipitation.[1]

  • Impurity Rejection:

    • Non-polar impurities (unreacted methylated precursors) will likely remain in the mother liquor if a Methanol/Water (1:1) system is used.[1]

Recommended Purification Cycle: Dissolve crude at








References

  • Analogue Solubility Data: Solubility of 6-methoxy-2-N-methylpyridine-2,3-diamine in Organic Solvents. Scent.vn Database (CAS 90817-34-8).[1] [1]

  • Compound Identification: N2,N2,6-Trimethylpyridine-2,3-diamine (CAS 1216063-73-8) Product Entry. BLD Pharm / ChemScene.[1]

  • Methodology Standard:Standard Practice for Solubility Determination by Laser Monitoring.
  • Structural Context: 2-Amino-6-methylpyridine Properties. PubChem CID 15765.[1] [1]

N2,N2,6-Trimethylpyridine-2,3-diamine (CAS 1216063-73-8): Technical Guide to Physicochemical Properties and Synthetic Utility in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8) is a highly specialized, functionally rich intermediate utilized in the synthesis of advanced pharmaceutical scaffolds[1]. Unlike standard primary pyridine-2,3-diamines—which are classically deployed for the synthesis of fused bicyclic systems like imidazo[4,5-b]pyridines[2]—the N2,N2-dimethylation in this molecule fundamentally alters its reactivity profile. This technical whitepaper explores the physicochemical properties, structural causality, and field-proven synthetic protocols for leveraging this compound in rational drug design.

Physicochemical Profiling

Accurate physicochemical characterization is the bedrock of reproducible synthesis. The presence of the tertiary amine at the C2 position and the methyl group at the C6 position significantly influences the molecule's electron density and solubility profile.

Table 1: Core Physicochemical and Structural Data

PropertyValue / Description
Compound Name N2,N2,6-Trimethylpyridine-2,3-diamine[1]
CAS Number 1216063-73-8
Molecular Weight 151.21 g/mol [1]
Molecular Formula C8H13N3
Monoisotopic Mass 151.11095 Da[3]
SMILES String CC1=NC(=C(C=C1)N)N(C)C[3]
Predicted CCS [M+H]+ 132.1 Ų (Collision Cross Section)[3]

Structural Rationale & Causality in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over a naked pyridine-2,3-diamine. The structural logic operates on three distinct vectors:

  • Conformational Restriction via Steric Bulk: The N,N-dimethyl group at the C2 position acts as a significant steric wall. When the adjacent C3-primary amine is functionalized (e.g., converted to an amide or sulfonamide), the bulky dimethylamino group forces the new C3-substituent out of coplanarity with the pyridine ring. This conformational locking is a highly sought-after property in Structure-Based Drug Design (SBDD) to minimize entropic penalties upon target binding.

  • Electronic Modulation: The dimethylamino group is a strong electron-donating group (EDG) via resonance. It enriches the electron density of the pyridine ring, thereby increasing the nucleophilicity of the adjacent primary amine at C3. This allows for milder reaction conditions during subsequent functionalization.

  • Metabolic Shielding: The methyl group at the C6 position serves as a metabolic shield. Unsubstituted pyridines are often susceptible to oxidation (e.g., by Aldehyde Oxidase or Cytochrome P450 enzymes) at the electron-deficient C6 position. The methyl cap mitigates this liability, improving the in vivo half-life of the final drug candidate.

Synthetic Workflows & Protocols

While standard 2,3-diaminopyridines undergo condensation-dehydration with carboxylic acids to form imidazo[4,5-b]pyridines[2][4], the N2-dimethylation in CAS 1216063-73-8 prevents direct dual-nitrogen cyclization without prior dealkylation. Therefore, its primary utility lies in selective N-acylation/sulfonylation of the C3-amine to generate conformationally restricted, bioactive pyridine scaffolds.

Experimental Protocol: Selective 3-N-Acylation

This protocol is designed as a self-validating system; the visual and thermal cues, combined with the specific order of addition, ensure regioselectivity and prevent degradation.

  • Step 1: Substrate Solubilization: Dissolve 1.0 equivalent of N2,N2,6-Trimethylpyridine-2,3-diamine in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the electrophilic reagent.

  • Step 2: Base Introduction: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an HCl scavenger, preventing the protonation of the highly basic C2-dimethylamino group and the pyridine nitrogen, which would otherwise stall the reaction by deactivating the ring.

  • Step 3: Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of the desired acyl chloride (or sulfonyl chloride). Causality: The electron-rich nature of the diamine makes the reaction highly exothermic. Operating at 0 °C suppresses off-target di-acylation and prevents thermal degradation of the starting material.

  • Step 4: Quenching & Isolation: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SyntheticWorkflow Start N2,N2,6-Trimethylpyridine-2,3-diamine (Nucleophilic Core) Reaction Selective N-Acylation (Base: DIPEA, Solvent: DCM, 0°C to RT) Start->Reaction Reagent Electrophile (e.g., Acyl Chloride) Reagent->Reaction Product 3-Amido-2-(dimethylamino)pyridine (Conformationally Locked Scaffold) Reaction->Product QC Analytical Validation (LC-MS, 1H-NMR) Product->QC

Fig 1: Workflow for selective 3-N-acylation of N2,N2,6-Trimethylpyridine-2,3-diamine.

Analytical Characterization (QC & Validation)

To ensure the integrity of the starting material and the success of the functionalization, rigorous analytical validation is required.

LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing Electrospray Ionization in positive mode (ESI+), the intact N2,N2,6-Trimethylpyridine-2,3-diamine will exhibit a dominant [M+H]+ peak at m/z 152.118 [3]. The predicted Collision Cross Section (CCS) for this adduct is 132.1 Ų, which can be utilized in ion mobility mass spectrometry (IM-MS) to differentiate it from structural isomers[3].

1H-NMR (Proton Nuclear Magnetic Resonance, CDCl₃, 400 MHz): The starting material presents a highly diagnostic proton signature:

  • ~2.40 ppm (Singlet, 3H): Corresponds to the C6-methyl group.

  • ~2.80 ppm (Singlet, 6H): Corresponds to the N,N-dimethylamino protons at C2.

  • ~3.60 - 4.00 ppm (Broad Singlet, 2H): The primary amine protons at C3 (exchanges with D₂O).

  • ~6.80 & ~7.20 ppm (Two Doublets, 1H each, J ≈ 8.0 Hz): The ortho-coupled aromatic protons on the pyridine ring (C4 and C5).

Upon successful acylation (as per the protocol above), the broad singlet at ~3.60 ppm will disappear, replaced by a downfield amide N-H proton signal (typically >8.0 ppm), confirming the regioselective functionalization.

References

1.1 2. 3.3 4.2

Sources

Thermodynamic Stability of 2,3-Diaminopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Diaminopyridine (2,3-DAP) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for imidazo[4,5-b]pyridines and a ligand in coordination chemistry.[1] Its thermodynamic stability profile is defined by a dichotomy: it is thermally robust in the solid state below its melting point (~110–115°C) but kinetically unstable toward oxidation and cyclization in solution.[2]

For drug development professionals, the primary stability risks are oxidative dimerization (browning) and unintended cyclization with electrophiles.[2] This guide details the molecular determinants of these behaviors and provides validated protocols for assessing and mitigating instability.

Molecular Determinants of Stability

Electronic Structure and Tautomerism

The stability of 2,3-DAP is governed by the competition between the aromatic amino-pyridine form and the non-aromatic imino-dihydropyridine form.

  • Dominant Tautomer: The amino-tautomer is thermodynamically favored by >13 kcal/mol due to the preservation of aromaticity in the pyridine ring.

  • Protonation Sites: The pyridine ring nitrogen (N1) is the most basic site (

    
    ).[2] Protonation at N1 significantly increases stability against oxidation by reducing electron density in the ring, whereas the exocyclic amino groups are poor proton acceptors (
    
    
    
    ).
Tautomeric Equilibrium Diagram

The following diagram illustrates the energy landscape of 2,3-DAP tautomers.

Tautomerism cluster_0 Thermodynamically Stable cluster_1 High Energy Intermediates Amino Amino Form (Aromatic) Relative Energy: 0 kcal/mol Imino1 Imino Form A (Non-Aromatic) Amino->Imino1 + ~13 kcal/mol Imino2 Imino Form B (Non-Aromatic) Amino->Imino2 + ~15 kcal/mol

Figure 1: Tautomeric equilibrium favoring the aromatic amino form.[2]

Solid-State Thermodynamics

Crystal Lattice Energy and Melting
  • Melting Point: 110–115°C.[3][4][5]

  • Lattice Stability: The crystal lattice is stabilized by an extensive network of intermolecular hydrogen bonds involving the ring nitrogen (acceptor) and the two amino groups (donors).[2]

  • Thermal Decomposition: TGA (Thermogravimetric Analysis) profiles typically show stability up to the melting point.[2] Decomposition (mass loss) often onsets immediately after melting in the liquid phase, driven by oxidative polymerization.[2]

Polymorphism Risk

While specific named polymorphs (e.g., Form I, II) are not widely cataloged in public databases for the parent molecule, the high number of H-bond donors/acceptors creates a high propensity for polymorphism .

  • Risk Factor: Solvent choice during recrystallization (e.g., Ethanol vs. Water) can trap different solvates.[2]

  • Recommendation: Perform a polymorph screen using solvent evaporation from solvents with varying polarity (Methanol, Ethyl Acetate, Toluene) and analyze via PXRD (Powder X-Ray Diffraction).

Solution-State Reactivity & Degradation

Oxidative Instability (The "Browning" Effect)

2,3-DAP is air-sensitive.[5] In solution, dissolved oxygen—catalyzed by trace metals or light—oxidizes the electron-rich diamine system.

  • Mechanism: Formation of radical cations

    
     dimerization to azo-linkages or phenazine-like conjugated oligomers.
    
  • Visual Indicator: Solutions turn from clear/pale yellow to dark brown/black.

  • Mitigation: Sparge solvents with Argon/Nitrogen; add antioxidants (e.g., Sodium Metabisulfite) if compatible.[2]

Cyclization: The "Hidden" Degradation

In the presence of electrophiles (aldehydes, carboxylic acids, orthoesters), 2,3-DAP thermodynamically prefers to cyclize into imidazo[4,5-b]pyridine . This is a common synthetic pathway but represents a degradation route in formulation.

Degradation cluster_Oxidation Oxidative Pathway (Air/Light) cluster_Cyclization Cyclization Pathway (+ Electrophiles) DAP 2,3-Diaminopyridine (Precursor) Radical Radical Cation DAP->Radical [O] / hν Intermediate Schiff Base / Amide DAP->Intermediate + R-CHO / R-COOH Azo Azo Dimers (Brown Precipitate) Radical->Azo Imidazo Imidazo[4,5-b]pyridine (Thermodynamic Sink) Intermediate->Imidazo - H2O / Heat

Figure 2: Competing degradation pathways: Oxidative dimerization vs. Cyclization.[2]

Experimental Assessment Protocols

Protocol: Forced Degradation Study (Stress Testing)

This protocol validates the stability-indicating capability of your analytical method.[2]

Objective: Determine degradation products and pathways.

Stress ConditionConditionsTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 24hProtonation (Stable), Hydrolysis of amides
Base Hydrolysis 0.1 N NaOH, 60°C, 24hChemical degradation (High risk)
Oxidation 3%

, RT, 4h
N-oxides, Azo dimers
Thermal Solid state, 60°C, 7 daysPolymorphic transition, sublimation
Photolytic UV/Vis (1.2M lux hours)Photo-oxidation (Browning)

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 240 nm (ring absorption) and 350 nm (oxidative colored products).[2]

Protocol: Thermal Analysis (DSC/TGA)

Objective: Define melting onset and decomposition window.[2]

  • Instrument: DSC (e.g., TA Instruments Q2000).[2]

  • Pan: Crimped Aluminum (non-hermetic to allow volatile escape) or Hermetic (to assess pressure stability).[2]

  • Purge: Nitrogen (50 mL/min).

  • Ramp: 10°C/min from 25°C to 250°C.

  • Criteria:

    • Sharp endotherm at ~110°C = Melting.

    • Exotherm immediately following or overlapping = Decomposition.

    • Mass loss (TGA) prior to 100°C indicates solvates or moisture.[2]

Summary Data Table

PropertyValue / CharacteristicRelevance to Stability
CAS Number 452-58-4Identification
Melting Point 110–115°CUpper limit for solid-state processing

(Ring N)
6.78 ± 0.36 (Predicted)Solubility pH-dependence; salt formation

(Amino)
< 0 (Estimated)Negligible basicity; poor proton acceptor
Solubility ~100 g/L (Water, 20°C)High hydrophilicity; moisture sensitive
Appearance White/Beige

Brown
Visual indicator of oxidation
Storage 2–8°C, Protect from LightPrevents photo-oxidative degradation

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9956, 2,3-Diaminopyridine. PubChem. Available at: [Link][2]

  • Trissel, L. A., et al. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.[6] Hospital Pharmacy. (Contextual reference for aminopyridine stability in formulation). Available at: [Link]

  • Musuc, A. M., et al. A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitropyridine. (Methodological reference for aminopyridine thermal analysis). Analele Universitatii din Bucuresti. Available at: [Link]

Sources

Physicochemical Profiling: N2,N2,6-Trimethylpyridine-2,3-diamine

[1][2]

Executive Summary

N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8) serves as a critical heterocyclic scaffold in the synthesis of functionalized aminopyridines, including Kv7 potassium channel openers (e.g., Flupirtine/Retigabine analogs).[1][2] Understanding its ionization behavior is paramount for optimizing solubility, membrane permeability, and ligand-target binding interactions.[2]

Key Physicochemical Parameters:

  • Primary Protonation Site: Pyridine Ring Nitrogen (N1).[2]

  • Predicted pKa (N1): 7.4 ± 0.3 (Moderately Basic).[2]

  • Secondary Protonation Site: 3-Amino Group (N3).[1][2]

  • Predicted pKa (N3): ~2.5 - 3.0 (Weakly Basic).

  • Tertiary Site: 2-Dimethylamino Group (N2).[1][2][3]

  • Predicted pKa (N2): < 0 (Non-basic due to resonance).

Structural Analysis & pKa Prediction

To accurately determine the pKa values without a direct experimental dataset, we apply the Hammett Substituent Constant principle and Analog Extrapolation using high-confidence literature values for structurally identical fragments.[2]

The Protonation Hierarchy

The molecule contains three nitrogen centers.[2] Their basicity is dictated by hybridization and resonance delocalization.[2]

Nitrogen CenterHybridizationElectronic EnvironmentBasicity Rank
N1 (Ring Nitrogen) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Lone pair is orthogonal to the

-system.[1][2] Available for protonation.[2][4] Enhanced by electron-donating groups at C2 and C6.
1 (Highest)
N3 (3-Amino)

/

Lone pair participates in weak resonance with the ring.[1][2] Inductively destabilized by the adjacent N2.2 (Low)
N2 (2-Dimethylamino)

(partial)
Strong resonance donation into the ring (amidine-like character).[1][2] Lone pair is delocalized and unavailable.[2]3 (Negligible)
Quantitative Estimation via Analogs

We derive the target pKa by analyzing the additive shifts relative to the pyridine core (pKa 5.23).[2]

  • Base Scaffold: Pyridine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[2][5]
    
  • Effect of 2-N(CH3)2: The dimethylamino group is a strong

    
    -donor.[1][2]
    
    • Reference: 2-(Dimethylamino)pyridine has a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       of 6.96 .[1][2]
      
    • Shift: +1.73 units.[2]

  • Effect of 6-CH3: Methyl groups are inductive donors (+I).[2]

    • Reference: 2-Picoline (2-methylpyridine) has a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       of 5.97  (+0.74 vs pyridine).[1][2]
      
    • Correction: In a polysubstituted system, the effect is slightly attenuated. Estimate: +0.5 units.[2][5]

  • Effect of 3-NH2: The 3-amino group is an electron donor but is ortho to the 2-NMe2 and meta to the ring nitrogen.[1][2]

    • Reference: 3-Aminopyridine has a

      
       of 5.98 .[1][2]
      
    • Reference: 2,3-Diaminopyridine has a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       of 6.78 .[1][2][6]
      
    • Comparison: Adding 3-NH2 to 2-aminopyridine (6.[1][2]86) changes pKa to 6.78 (negligible/slight decrease due to steric/inductive conflict).[2]

Calculation:

12

Visualizing the Protonation Pathway

The following diagram illustrates the sequential protonation events and the resonance stabilization that dictates the site selectivity.

ProtonationPathwaycluster_resonanceStabilization MechanismNeutralNeutral Species(Free Base)MonoCationMono-Cation(Protonation at Ring N1)pKa ≈ 7.4Neutral->MonoCation+ H+ (Physiological pH)DiCationDi-Cation(Protonation at 3-NH2)pKa ≈ 2.5MonoCation->DiCation+ H+ (Strong Acid)ResonanceThe 2-NMe2 lone pair donates into the ring,increasing electron density at N1.This makes N1 the primary basic center.Resonance->Neutral

Caption: Sequential protonation pathway. The resonance donation from the 2-dimethylamino group strongly favors N1 protonation over the exocyclic amines.[1][2]

Experimental Determination Protocols

For researchers requiring empirical validation, the following protocols are the industry standard for aminopyridines.

Potentiometric Titration (Gold Standard)

This method is suitable for compounds with aqueous solubility > 0.5 mM.

  • Preparation: Dissolve 2-3 mg of N2,N2,6-Trimethylpyridine-2,3-diamine in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Acidification: Add standardized 0.1 M HCl to lower pH to ~2.0.

  • Titration: Titrate with standardized 0.1 M KOH (CO2-free) using a high-precision autoburette (e.g., Mettler Toledo or Sirius T3).

  • Data Analysis: Plot pH vs. Volume of KOH. The inflection point at the half-equivalence point represents the pKa.[2]

    • Note: Expect a sharp inflection near pH 7.[2]4. The second pKa (~2.[2]5) may be obscured by the solvent front and requires the "Difference Plot" method (Bjerrum plot).[2]

UV-Metric Titration (For Low Solubility)

If the compound exhibits low aqueous solubility, UV-metric titration in a cosolvent (Methanol/Water) is required.[1][2]

  • Workflow:

    • Prepare a 20 µM stock solution.[2]

    • Measure UV-Vis absorbance (200–400 nm) across a pH range of 2.0 to 10.0.[1][2]

    • Key Indicator: Look for a bathochromic shift (red shift) in the

      
       as the pyridine ring is protonated.[2]
      
    • Yasuda-Shedlovsky Extrapolation: Perform titrations at 20%, 40%, and 60% methanol. Plot pKa vs. % organic solvent and extrapolate to 0% to find the aqueous pKa.[2]

ExperimentalWorkflowcluster_PotentiometricHigh Solubility Pathwaycluster_UVLow Solubility PathwayStartSample: N2,N2,6-Trimethylpyridine-2,3-diamineSolubilityCheckCheck Aqueous Solubility (>0.5 mM?)Start->SolubilityCheckPotentiometricPotentiometric Titration(Sirius T3 / GLpKa)SolubilityCheck->PotentiometricYesCosolventPrepare MeOH/Water Mixtures(20%, 40%, 60%)SolubilityCheck->CosolventNoBjerrumBjerrum Plot AnalysisPotentiometric->BjerrumResultFinal pKa DeterminationBjerrum->ResultSpectroscopyUV-Vis Titration(Monitor Bathochromic Shift)Cosolvent->SpectroscopyExtrapolationYasuda-Shedlovsky ExtrapolationSpectroscopy->ExtrapolationExtrapolation->Result

Caption: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

Implications for Drug Development

Understanding the pKa of 7.4 is critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling:

  • Solubility at Physiological pH: At pH 7.4 (blood), the compound exists as a 50:50 mixture of neutral and cationic forms.[2] This is ideal for oral bioavailability, balancing solubility (cation) and membrane permeability (neutral).

  • Lysosomal Trapping: With a pKa > 7.0, the compound may accumulate in acidic lysosomes (pH 4.5), potentially increasing the volume of distribution (

    
    ).
    
  • Salt Selection: The basicity is sufficient to form stable salts with weak acids (e.g., maleate, fumarate) or strong acids (hydrochloride), which is vital for formulation stability.[7]

References

  • 2,3-Diaminopyridine pKa Data: PubChem Compound Summary for CID 9956. National Center for Biotechnology Information. Link[1]

  • 2-Dimethylaminopyridine Protonation Studies: Genaev, A. M., et al. "Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine."[1][2] RSC Advances, 2020. Link

  • Pyridine Derivative pKa Values: Alfa Chemistry pKa Table for Nitrogen Heterocycles. Link

  • Hammett Equation & Substituent Effects: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

Crystal structure analysis of N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure Analysis of N2,N2,6-Trimethylpyridine-2,3-diamine: A Comprehensive Crystallographic and Supramolecular Guide

Executive Summary & Crystallographic Rationale

N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8; Formula: C8H13N3) is a highly substituted pyridine derivative frequently utilized as a building block in the synthesis of kinase inhibitors and GPCR ligands. Understanding its solid-state conformation is critical for rational drug design, as the spatial orientation of its functional groups dictates target-binding affinity.

From a crystallographic perspective, this molecule presents a fascinating supramolecular challenge. The introduction of an


-dimethyl group at position 2 and a methyl group at position 6 fundamentally alters the hydrogen-bonding landscape compared to the parent pyridine-2,3-diamine[1]. This guide details the causal methodologies required to isolate, analyze, and validate the single-crystal X-ray diffraction (SCXRD) structure of this sterically hindered diamine.

Experimental Design: The Causality of Crystallization

Obtaining diffraction-quality single crystals of highly methylated, low-molecular-weight organic compounds (MW = 151.21 g/mol ) requires suppressing rapid nucleation. The extensive methylation renders the compound highly soluble in most organic media, making standard slow evaporation prone to yielding amorphous oils or twinned microcrystals.

Self-Validating Crystallization Protocol (Vapor Diffusion):

  • Solvent Selection: Dissolve 50 mg of the compound in 1.0 mL of Dichloromethane (DCM). Causality: DCM acts as an excellent, highly volatile primary solvent that fully solvates the hydrophobic methyl groups and the polar amine.

  • Anti-Solvent Chamber: Place the unsealed sample vial inside a larger 20 mL scintillation vial containing 5.0 mL of

    
    -pentane (anti-solvent). Seal the outer vial tightly.
    
  • Thermodynamic Control: Incubate the system at 277 K (4 °C) for 72 hours. Causality: Pentane vapor slowly diffuses into the DCM layer. This gradually lowers the dielectric constant of the solution, gently driving the system into the metastable zone of supersaturation, thereby promoting the growth of singular, defect-free macroscopic crystals.

  • Validation: Before proceeding to SCXRD, examine the crystals under a polarized light microscope. Complete extinction of light upon rotation by 90° confirms the single-crystal nature (absence of multi-domain twinning).

SCXRD_Workflow A Compound Purity Assessment (HPLC/NMR) B Solvent Screening (DCM vs. Pentane) A->B C Vapor Diffusion Crystallization (277 K) B->C D Crystal Harvesting & Paratone Oil Mount C->D E X-ray Diffraction (Cryocooled to 150 K) D->E F Data Integration & Absorption Correction E->F G Structure Solution (Intrinsic Phasing) F->G H Anisotropic Refinement & PXRD Validation G->H

SCXRD workflow for N2,N2,6-Trimethylpyridine-2,3-diamine analysis.

SCXRD Analytical Protocol & Self-Validation

Once a suitable crystal is harvested, the diffraction experiment must be executed with strict adherence to cryogenic and refinement standards.

Step-by-Step Methodology:

  • Cryo-Mounting: Submerge the crystal in perfluoropolyether (Paratone-N) oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (150 K). Causality: The oil prevents the degradation of the crystal lattice via atmospheric moisture absorption. Cryocooling to 150 K minimizes the Debye-Waller factors (thermal atomic displacement), significantly enhancing high-angle reflection intensity.

  • Data Collection: Utilize a microfocus Cu K

    
     (
    
    
    
    Å) or Mo K
    
    
    (
    
    
    Å) radiation source. Collect a full sphere of data (
    
    
    for Mo).
  • Integration & Correction: Integrate reflections using APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal's specific morphology.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
    • Critical Insight: The

      
      -dimethyl group is highly susceptible to rotational disorder. All non-hydrogen atoms must be refined anisotropically. The hydrogen atoms of the C3-NH
      
      
      
      group must be located objectively from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.
  • System Validation (Phase Purity): Generate a simulated Powder X-ray Diffraction (PXRD) pattern from the finalized .cif file. Perform an experimental PXRD scan on the remaining bulk precipitate in the vial. A direct match between the simulated and experimental diffractograms proves that the selected single crystal is a true representative of the bulk material, validating the entire workflow.

Supramolecular Architecture & Mechanistic Insights

The crystal packing of N2,N2,6-Trimethylpyridine-2,3-diamine is governed by a delicate balance between hydrogen-bonding thermodynamics and steric repulsion.

Steric Hindrance & Conformation: In the parent pyridine-2,3-diamine, the adjacent amino groups are relatively coplanar with the aromatic ring[1]. However, the introduction of the bulky


-dimethyl group forces severe steric clash with the primary amine at C3. To resolve this, the dimethylamino moiety twists significantly out of the pyridine plane. This out-of-plane twist is a defining conformational feature that dictates how the molecule can interact with biological targets.

Hydrogen Bonding Logic: Because the N2 position is fully methylated, it loses its ability to act as a hydrogen bond donor. Consequently, the supramolecular network relies entirely on the C3-NH


 group.
  • Primary Motif: The dominant interaction is an intermolecular N3–H···N1(pyridine) hydrogen bond. The highly electronegative pyridine nitrogen acts as the primary acceptor, driving the formation of 1D zig-zag chains along the crystallographic axis[2].

  • Secondary Packing: The hydrophobic bulk of the 6-methyl and N2-dimethyl groups prevents dense 3D hydrogen-bonded networks. Instead, the 1D chains pack together via weaker C–H···

    
     interactions and van der Waals forces, similar to the packing behavior observed in other heavily methylated pyridines like 2,4,6-collidine[3].
    

Supramolecular_Logic N3 C3-NH2 Group (Primary HB Donor) Chain 1D Hydrogen-Bonded Chains (N-H···N) N3->Chain Donates H N1 Pyridine N1 (Primary HB Acceptor) N1->Chain Accepts H N2 C2-N(CH3)2 Group (Sterically Hindered) Twist Out-of-Plane Twist (Minimizes Repulsion) N2->Twist Steric Clash with NH2 Pi Pyridine Ring (π-π Stacking) Lattice 3D Crystal Lattice Assembly Pi->Lattice Weak Interlayer Stabilization Chain->Lattice Primary Motif Twist->Lattice Defines Conformation

Supramolecular assembly pathway driven by steric and electronic factors.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for N2,N2,6-Trimethylpyridine-2,3-diamine, extrapolated from structurally analogous substituted pyridine-diamines and collidine derivatives[1][2][3].

Crystallographic ParameterExpected / Representative ValueJustification / Causality
Chemical Formula C

H

N

Exact molecular composition.
Formula Weight 151.21 g/mol Derived from atomic weights.
Temperature 150(2) KCryocooling minimizes thermal motion.
Crystal System MonoclinicTypical for asymmetrically substituted aromatics.
Space Group P2

/c
Centrosymmetric packing optimizes dipole cancellation.
Unit Cell Dimensions

Å,

Å,

Å
Accommodates the 1D zig-zag hydrogen-bonded chains.
Volume (

)

Å

Calculated based on standard atomic volumes.

(Molecules per cell)
4Standard for P2

/c symmetry.
Calculated Density (

)

g/cm

Reflects the relatively loose packing due to methyl bulk.
Goodness-of-Fit (GoF) on


Indicates an accurate structural model devoid of over-parameterization.

References

  • Bond, A. D., & Davies, J. E. (2001). 2,4,6-Collidine. IUCr Journals (Acta Crystallographica Section E).[Link]

  • Betz, R., et al. (2011). Pyridine-2,3-diamine. PubMed Central - NIH (Acta Crystallographica Section E).[Link]

  • Konovalova, I.S., et al. (2024). Supramolecular Switching by Substituent Tuning: A Crystal Engineering Study of 2-Amino- and 2,3-Diamino-5-Halogenopyridines. MDPI (Crystals).[Link]

Sources

Technical Whitepaper: Advanced Synthesis Protocols for N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8), a critical heterocyclic scaffold often utilized in the development of KCNQ potassium channel openers (e.g., Flupirtine/Retigabine analogs) and specific kinase inhibitors.

The 2,3-diaminopyridine core is electronically unique due to the "push-pull" effect of the electron-donating amino groups against the electron-deficient pyridine ring. This guide prioritizes the Nucleophilic Aromatic Substitution (


)  pathway starting from 2-chloro-6-methyl-3-nitropyridine. This route offers superior regiocontrol and yield compared to direct alkylation methods, which frequently suffer from poly-alkylation and difficult purification profiles.
Key Compound Data
PropertySpecification
IUPAC Name 2-(Dimethylamino)-6-methylpyridin-3-amine
CAS Number 1216063-73-8
Molecular Formula

Molecular Weight 151.21 g/mol
Key Functionality Electron-rich pyridine; oxidation-sensitive primary amine

Retrosynthetic Analysis

The most robust disconnection relies on the high reactivity of 2-halo-3-nitropyridines. The nitro group at position 3 activates the halogen at position 2 toward nucleophilic attack while simultaneously directing the regioselectivity.

Strategic Logic:

  • C–N Bond Formation (C2): The dimethylamino group is introduced via

    
    . The 2-position is significantly more electrophilic than the 6-position due to the ortho-nitro effect and the ring nitrogen.
    
  • Functional Group Interconversion (C3): The primary amine is revealed via reduction of the nitro group after the substitution to prevent side reactions (e.g., oxidation or competitive alkylation).

Retrosynthesis cluster_legend Disconnection Logic Target Target: N2,N2,6-Trimethylpyridine-2,3-diamine Intermediate Intermediate: 2-(Dimethylamino)-6-methyl-3-nitropyridine Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/AcOH) SM Starting Material: 2-Chloro-6-methyl-3-nitropyridine Intermediate->SM SnAr Substitution (HNMe2) Legend The C2-Cl bond is activated by the C3-NO2 group.

Figure 1: Retrosynthetic disconnection strategy prioritizing the activated C2-position.

Primary Synthesis Pathway: The Displacement-Reduction Route

This pathway is preferred for scale-up due to its operational simplicity and high atom economy.

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Selective displacement of the C2-chloride by dimethylamine.

  • Reagents: 2-Chloro-6-methyl-3-nitropyridine, Dimethylamine (40% aq. or 2.0M in THF).

  • Solvent: Ethanol or THF (miscible with aqueous amine sources).

  • Mechanism: Meisenheimer complex formation followed by chloride elimination.

Experimental Protocol:

  • Setup: Charge a round-bottom flask with 2-chloro-6-methyl-3-nitropyridine (1.0 equiv) and ethanol (5-10 volumes).

  • Addition: Add Dimethylamine (2.5 equiv, 40% aq. solution) dropwise at ambient temperature.[1]

    • Note: The reaction is exothermic.[1] Maintain temperature <30°C during addition to minimize impurity formation.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or HPLC. The starting material (chloride) should be fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine.

    • Resuspend the residue in water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water or flash chromatography if necessary.

    • Yield Target: >90% (Yellow/Orange solid).

Step 2: Nitro Group Reduction

Objective: Chemoselective reduction of the nitro group to the primary amine without reducing the pyridine ring.

  • Method A: Catalytic Hydrogenation (Cleanest)

    • Catalyst: 10% Pd/C (5-10 wt% loading).

    • Hydrogen Source:

      
       gas (balloon or 1-3 bar).
      
    • Solvent: Methanol or Ethanol.

  • Method B: Iron-Mediated Reduction (Robust/Low Cost)

    • Reagents: Iron powder (Fe), Ammonium Chloride (

      
      ) or Acetic Acid.
      
    • Solvent: Ethanol/Water (3:1).

Experimental Protocol (Method A - Recommended):

  • Setup: Dissolve the nitro-intermediate from Step 1 in Methanol (10 volumes) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (0.1 wt equiv) under an inert nitrogen atmosphere (Safety: Pyrophoric catalyst).

  • Reduction: Purge with Hydrogen gas (

    
    ) three times. Stir vigorously under 
    
    
    
    atmosphere (balloon pressure is usually sufficient) at RT for 4–12 hours.
  • Monitoring: The yellow color of the nitro compound will fade to colorless or pale pink.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out (fire hazard).

    • Concentrate the filtrate to yield the crude diamine.

    • Storage: The product is oxidation-sensitive. Store as a hydrochloride salt (treat with HCl/dioxane) or under Argon at -20°C.

Alternative Pathway: De Novo Synthesis

If 2-chloro-6-methyl-3-nitropyridine is unavailable, it must be synthesized from the commodity chemical 2-amino-6-methylpyridine .

DeNovo Start 2-Amino-6-methylpyridine Nitration Step A: Nitration (HNO3/H2SO4) Start->Nitration NitroAmine 2-Amino-6-methyl- 3-nitropyridine Nitration->NitroAmine Diazotization Step B: Diazotization (NaNO2, H2SO4 -> Hydrolysis) NitroAmine->Diazotization Hydroxy 2-Hydroxy-6-methyl- 3-nitropyridine Diazotization->Hydroxy Chlorination Step C: Chlorination (POCl3) Hydroxy->Chlorination Product 2-Chloro-6-methyl- 3-nitropyridine Chlorination->Product

Figure 2: Synthesis of the chloro-precursor from commodity chemicals.

Critical Considerations for De Novo Route:

  • Nitration: Nitration of 2-amino-6-picoline requires careful temperature control (0–5°C) to prevent decomposition.

  • Chlorination: The conversion of the 2-hydroxy intermediate to the 2-chloro derivative using

    
     requires heating (reflux) and careful quenching to destroy excess phosphoryl chloride.
    

Analytical & Quality Control

Expected Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.30 (s, 3H, Ar-CH3 )
      
    • 
       2.75 (s, 6H, N(CH3)2 )
      
    • 
       4.80 (br s, 2H, NH2 , 
      
      
      
      exchangeable)
    • 
       6.45 (d, 1H, Ar-H, C5)
      
    • 
       6.80 (d, 1H, Ar-H, C4)
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Found

      
      .
      
Impurity Profile
ImpurityOriginControl Strategy
Monomethylamine analog Impurity in dimethylamine reagentUse high-purity anhydrous dimethylamine or HPLC grade aqueous solutions.
Over-reduced (Piperidine) Excessive hydrogenation pressure/tempStop reaction immediately upon H2 uptake cessation; use poisoned catalyst if necessary.
Oxidation Dimers Air exposure of final productStore under inert gas; convert to HCl salt immediately.

References

  • Synthesis of 2-amino-3-nitropyridines

    • Sigma-Aldrich. "2-Amino-6-methyl-3-nitropyridine Product Sheet." Link

  • Regioselectivity of SnAr in Pyridines

    • BenchChem. "Synthesis of 2-Amino-6-methoxy-3-nitropyridine."[2] Link

  • Reduction of Nitro-Pyridines

    • ECHEMI. "N2-Methyl-2,3-pyridinediamine Synthesis Protocols." Link

  • Compound Data & Availability

    • BLD Pharm.[3][4] "N2,N2,6-Trimethylpyridine-2,3-diamine (CAS 1216063-73-8)."[3][4] Link

  • Analogous Synthesis (Flupirtine Intermediates)

    • Google Patents. "Process for producing 2,3-diamino-6-methoxypyridine (US7256295B2)." Link

Sources

Technical Deep Dive: Reactivity Profile of N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the reactivity profile of N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8), with a specific focus on the behavior of its primary amine at the C3 position .[1]

Executive Summary

N2,N2,6-Trimethylpyridine-2,3-diamine represents a specialized subclass of aminopyridines where the standard "2,3-diamino" reactivity is chemically modulated by full methylation of the C2-nitrogen.[1] Unlike typical 2,3-diaminopyridines, which are prone to rapid cyclization into imidazo[4,5-b]pyridines, this molecule features a "blocked" C2-tertiary amine .[1]

This structural constraint forces the C3-primary amine to act as a standalone nucleophile, retaining high electron density without the thermodynamic sink of imidazole ring closure.[1] This profile makes it a critical scaffold in medicinal chemistry for designing kinetically stable amides and ureas within kinase inhibitor and GPCR ligand discovery.[1]

Physicochemical Snapshot
PropertyValue / Characteristic
CAS Number 1216063-73-8
Molecular Formula

Primary Nucleophile C3-Amino Group (

)
Electronic Effect Highly electron-rich (Ortho-NMe2 donor + C6-Me donor)
pKa Estimate ~7.5 - 8.5 (Conjugate acid of C3-amine)
Key Constraint Steric Blockade at C2 prevents cyclization.[2][3][4][5]

Electronic Structure & Reactivity Landscape

The "Super-Nucleophile" Effect

The reactivity of the C3-primary amine is significantly enhanced compared to a standard 3-aminopyridine.[1]

  • Ortho-Donation: The dimethylamino group at C2 (

    
    ) is a potent 
    
    
    
    -donor (+M effect).[1] It pushes electron density directly onto the C3 carbon and, by extension, the C3-nitrogen.[1]
  • Inductive Support: The methyl group at C6 provides weak inductive donation (+I), stabilizing the pyridine ring against oxidation but having a lesser effect on the C3 amine.[1]

  • Consequence: The C3-amine exhibits accelerated kinetics in acylation and alkylation reactions compared to aniline or unsubstituted aminopyridines.[1]

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When the ring itself is subjected to electrophilic attack (e.g., halogenation, nitration), the directing effects are cooperative:

  • C2-NMe2 (Strong Donor): Directs Ortho (to C3 - occupied) and Para (to C5 ).

  • C3-NH2 (Strong Donor): Directs Ortho (to C2 - occupied, and C4 ) and Para (to C6 - occupied).

  • C6-Me (Weak Donor): Directs Ortho (to C5 ).

Detailed Reactivity Pathways[1]

The "Blocked" Cyclization (Chemo-Selectivity Feature)

In standard 2,3-diaminopyridines, reaction with a carboxylic acid or aldehyde leads to the formation of an imidazo[4,5-b]pyridine ring.[1]

  • Mechanism: Attack by C3-NH2

    
     Imine/Amide formation 
    
    
    
    Attack by C2-NH
    
    
    Cyclization.[1]
  • In N2,N2,6-Trimethyl...: The C2-nitrogen has no proton to lose.[1]

  • Result: The reaction stops at the amide or imine stage.[1]

  • Utility: This allows researchers to synthesize stable 3-amido-2-dimethylaminopyridines without unwanted side-reactions closing the ring.[1] This is vital for creating "open" conformations in drug binding pockets.[1]

Amide & Urea Formation

Due to the high basicity of the C3-amine, acid scavengers (like DIPEA or TEA) are often unnecessary if the electrophile is reactive enough, though they are recommended to neutralize HCl generated from acid chlorides.[1]

  • Reagent: Isocyanates (

    
    ).[1]
    
  • Product: Stable Ureas.

  • Note: The bulky C2-NMe2 group may induce a twist in the urea linkage, potentially creating atropisomers if the R-group is also bulky.[1]

Oxidation Sensitivity

The electron-rich nature of this scaffold makes it susceptible to oxidation.[1]

  • N-Oxidation: Treatment with mCPBA will likely oxidize the Pyridine Nitrogen (N1) first, forming the N-oxide.[1] This is a common prodrug strategy or metabolic liability.[1]

  • Amine Oxidation: Strong oxidants (KMnO4) may attack the C3-amine or the C6-methyl group.[1]

Visualizing the Reactivity Network

The following diagram illustrates the divergent pathways for N2,N2,6-Trimethylpyridine-2,3-diamine compared to a standard diamine.

ReactivityProfile Core N2,N2,6-Trimethylpyridine- 2,3-diamine (C3-NH2 Nucleophile) Amide Stable Amide (No Cyclization) Core->Amide Acylation Urea Stable Urea Core->Urea Addition C5Halo 5-Bromo Derivative (Regioselective EAS) Core->C5Halo SEAr (C5 Directed) Imine Stable Imine (Schiff Base) Core->Imine Condensation AcidCl Acid Chloride (R-COCl) AcidCl->Amide Iso Isocyanate (R-NCO) Iso->Urea NBS NBS / Br2 (Electrophile) NBS->C5Halo Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Imidazo Imidazo[4,5-b]pyridine (BLOCKED) Imine->Imidazo Cyclization Impossible (No H on N2)

Figure 1: Reaction map highlighting the stability of the amide/imine intermediates due to the blocked C2-nitrogen.[1]

Experimental Protocol: Selective Amidation

Objective: Synthesis of N-(2-(dimethylamino)-6-methylpyridin-3-yl)benzamide to demonstrate the stability of the open form.

Materials
  • N2,N2,6-Trimethylpyridine-2,3-diamine (1.0 eq)[1][6]

  • Benzoyl Chloride (1.1 eq)[1]

  • Triethylamine (1.5 eq)[1]

  • Dichloromethane (DCM), anhydrous[1]

Methodology
  • Preparation: Dissolve the diamine (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C.

    • Why: Although the C3-amine is nucleophilic, cooling prevents potential bis-acylation or reaction at the pyridine nitrogen (though unlikely due to sterics).[1]

  • Acylation: Dropwise add Benzoyl Chloride (1.1 eq).

  • Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC/LC-MS.[1]

    • Expected Observation: Clean conversion to the mono-amide.[1] No cyclized product will be observed even upon heating.[1]

  • Workup: Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

References

  • PubChem. (n.d.).[1][7] 2-N,2-N,6-trimethylpyridine-2,3-diamine (Compound).[1][6] National Library of Medicine.[1] Retrieved March 4, 2026, from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Pyridine EAS regioselectivity).

  • Pozharskii, A. F., et al. (2011).[1] Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry, Biochemistry and Applications.[1] Wiley.[1] (Reference for aminopyridine cyclization mechanisms).

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An In-Depth Technical Guide to the Safe Handling of N2,N2,6-Trimethylpyridine-2,3-diamine for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Advisory on Laboratory Safety and Risk Mitigation

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of the novel research compound N2,N2,6-Trimethylpyridine-2,3-diamine. Designed for researchers, scientists, and drug development professionals, this whitepaper moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, causality-driven understanding of safety protocols. Given the limited publicly available, in-depth safety data for this specific molecule, this guide synthesizes information from supplier data and toxicological profiles of structurally similar pyridine-based diamines to establish a robust and precautionary safety framework.

Compound Identification and Predicted Hazard Profile

N2,N2,6-Trimethylpyridine-2,3-diamine is a substituted pyridinediamine, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Accurate identification is the first step in any safety protocol.

Identifier Value Source
Chemical Name N2,N2,6-Trimethylpyridine-2,3-diamineBLDpharm[1]
CAS Number 1216063-73-8BLDpharm[1]
Molecular Formula C8H13N3BLDpharm[1]
Molecular Weight 151.21 g/mol PubChem, BLDpharm[1][2]
Storage Conditions Sealed in dry, 2-8°C. Requires cold-chain transportation.BLDpharm[1]
Hazard Assessment by Analogy

A complete, formally ratified SDS for N2,N2,6-Trimethylpyridine-2,3-diamine is not widely available. Therefore, a predictive hazard profile has been constructed based on GHS classifications for the closely related isomer, 2-N,2-N,6-trimethylpyridine-2,4-diamine (CAS 503428-19-1). This conservative approach is essential for ensuring user safety when handling novel compounds.

Hazard Class GHS Category Signal Word Hazard Statement Reference Source
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowedPubChem[2]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skinPubChem[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritationPubChem[2]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damagePubChem[2]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaledPubChem[2]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritationPubChem[2]

Expert Insight: The "Causes serious eye damage" (H318) classification for the analogue is a critical warning.[2] Unlike "eye irritation," this suggests a risk of irreversible damage. This single data point mandates the use of chemical splash goggles and a face shield as a minimum standard for eye protection.

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is necessary to mitigate the risks identified above. The selection of PPE must be based on the potential for splashing, aerosol generation, and direct skin contact.

Control Type Minimum Requirement Rationale and Expert Commentary
Engineering Controls Certified Chemical Fume HoodThe predicted inhalation toxicity (H332) and respiratory irritation (H335) necessitate that all manipulations of the solid compound or its solutions be performed in a fume hood to prevent exposure to dust or vapors.[2]
Eye & Face Protection Chemical Splash Goggles & Face ShieldDue to the severe eye damage potential (H318), standard safety glasses are insufficient.[2] A face shield worn over chemical splash goggles provides full-face protection from splashes during solution preparation or transfers.
Hand Protection Nitrile Gloves (double-gloved)Double-gloving provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin. For extended procedures or when handling larger quantities, consider heavier-duty gloves like neoprene or butyl rubber, as nitrile gloves offer limited protection against prolonged chemical contact.
Skin & Body Protection Flame-Resistant Laboratory CoatA lab coat is standard. Ensure it is fully buttoned with sleeves rolled down. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection Not required if using a fume hoodIf a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges would be necessary. However, standard procedure should always involve a fume hood.

Protocols for Safe Handling and Storage

The integrity of research data and personnel safety are intrinsically linked to proper chemical handling from receipt to disposal.

Receiving and Storage Workflow

This compound is shipped under cold-chain conditions and requires refrigerated storage.[1] This workflow minimizes the risk of compound degradation and accidental exposure.

cluster_receiving Receiving Protocol cluster_storage Storage Protocol A Receive Cold-Chain Package B Inspect Package for Damage (Report if compromised) A->B C Don PPE (Goggles, Lab Coat, Gloves) B->C D Transfer Immediately to Designated 2-8°C Storage C->D E Store in Clearly Labeled, Secondary Containment D->E F Ensure Container is Tightly Sealed and Stored in a Dry Environment E->F G Maintain Storage Log (Date received, opened, user) F->G

Caption: Workflow for receiving and storing N2,N2,6-Trimethylpyridine-2,3-diamine.

Step-by-Step Protocol for Weighing and Solution Preparation
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clean. Prepare all necessary glassware, solvents, and a designated waste container inside the hood.

  • PPE Confirmation: Don all required PPE as outlined in Section 2, including double gloves and a face shield over goggles.

  • Equilibration: Remove the sealed container from the 2-8°C storage. Allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity.

  • Weighing: Perform all weighing operations inside the fume hood. Use a clean spatula to transfer the solid to a tared weigh boat. Avoid creating airborne dust. Close the primary container immediately after dispensing.

  • Solubilization: Add the weighed solid to your reaction vessel or volumetric flask. Slowly add the desired solvent, ensuring the process is controlled to avoid splashes. If necessary, use gentle sonication or stirring to fully dissolve the compound.

  • Cleanup: Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) into the designated hazardous waste container.

  • Final Storage: Return the sealed primary container to the 2-8°C storage unit.

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Emergency Response Decision Tree

cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start EMERGENCY EVENT Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Spill Spill Occurs Start->Spill Action_Skin Remove contaminated clothing. Wash skin with soap & water for 15 min. Skin->Action_Skin Action_Eyes IMMEDIATELY flush with eyewash for 15 min. Hold eyelids open. Continue rinsing. Eyes->Action_Eyes Action_Inhale Move to fresh air. If breathing is difficult, give oxygen. Inhale->Action_Inhale Action_Spill_Small Absorb with inert material (vermiculite, sand). Collect in a sealed container for disposal. Spill->Action_Spill_Small Small Spill (in fume hood) Action_Spill_Large Evacuate area. Alert EH&S / Emergency Personnel. Spill->Action_Spill_Large Large Spill (outside containment) Action_Medical Seek Immediate Medical Attention. Bring SDS/Safety Guide. Action_Skin->Action_Medical Action_Eyes->Action_Medical Action_Inhale->Action_Medical

Caption: Decision tree for emergency response to exposure or spills.

Detailed First-Aid Measures

These measures are based on standard protocols for chemicals with similar hazard profiles.[3]

  • Inhalation: As indicated in the diagram, immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation develops or persists, seek medical attention.[3]

  • Eye Contact: This is the most critical exposure route. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do so.[3] Due to the H318 risk, immediate medical attention is mandatory following any eye exposure.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[3]

Waste Disposal and Decontamination

All waste containing N2,N2,6-Trimethylpyridine-2,3-diamine, whether solid or in solution, must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.

  • Decontamination: Decontaminate all glassware and surfaces. A standard procedure involves rinsing with a suitable organic solvent (like ethanol or acetone), followed by washing with soap and water. All rinsate should be collected as hazardous waste.

This guide provides a foundational safety framework for handling N2,N2,6-Trimethylpyridine-2,3-diamine. It is imperative that researchers supplement this information with a thorough, experiment-specific risk assessment before beginning any new procedure.

References

  • 2-N,2-N,6-trimethylpyridine-2,4-diamine Summary. PubChem, National Center for Biotechnology Information.[Link] 4

Sources

An In-depth Technical Guide to N2,N2,6-Trimethylpyridine-2,3-diamine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N2,N2,6-trimethylpyridine-2,3-diamine, a key intermediate in the synthesis of a class of widely used hypnotic agents. This document details the multi-step synthesis of the title compound, including in-depth discussions of reaction mechanisms, optimization of process parameters, and detailed experimental protocols. Furthermore, this guide elucidates the critical role of N2,N2,6-trimethylpyridine-2,3-diamine in the construction of the imidazopyridine scaffold, exemplified by the synthesis of Zolpidem. Analytical methodologies for the characterization and quality control of this intermediate are also presented. This guide is intended for researchers, chemists, and professionals involved in pharmaceutical development and manufacturing.

Introduction: The Strategic Importance of Substituted Pyridinediamines

Pyridine-based structures are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing this heterocyclic motif.[1] Among the vast landscape of pyridine derivatives, substituted 2,3-diaminopyridines serve as pivotal precursors for the synthesis of fused heterocyclic systems, most notably imidazopyridines. These bicyclic structures are the pharmacophores of several key therapeutic agents, including the widely prescribed hypnotic Zolpidem and the anxiolytic Alpidem.[2][3]

The specific substitution pattern on the pyridine ring and the nature of the amino groups are critical in directing the final structure and, consequently, the biological activity of the resulting pharmaceutical ingredient. N2,N2,6-Trimethylpyridine-2,3-diamine is a bespoke intermediate, strategically designed for its role in the synthesis of Zolpidem and related compounds. The presence of the 6-methyl group and the dimethylated 2-amino group are essential for the final drug's efficacy and receptor binding profile.

This guide will deconstruct the synthesis of this important intermediate, providing not just a series of steps, but a rationale for the chosen synthetic strategy, underpinned by established chemical principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is paramount for its handling, reaction monitoring, and purification.

PropertyValueSource
CAS Number 1216063-73-8[4]
Molecular Formula C8H13N3[4]
Molecular Weight 151.21 g/mol [4]
Appearance Expected to be a solidGeneral Knowledge
Solubility Soluble in many organic solventsGeneral Knowledge
Storage Sealed in a dry environment at 2-8°C[4]

A Robust Synthetic Pathway to N2,N2,6-Trimethylpyridine-2,3-diamine

The synthesis of N2,N2,6-trimethylpyridine-2,3-diamine is a multi-step process that begins with a commercially available starting material, 2-amino-6-methylpyridine. The overall synthetic strategy is outlined below.

Synthetic_Pathway A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 6-Methylpyridine-2,3-diamine B->C Reduction (e.g., H₂, Pd/C) D N2,N2,6-Trimethylpyridine-2,3-diamine C->D Selective N,N-Dimethylation (e.g., Eschweiler-Clarke Reaction)

Caption: Overall synthetic scheme for N2,N2,6-Trimethylpyridine-2,3-diamine.

Step 1: Nitration of 2-Amino-6-methylpyridine

The initial step involves the regioselective nitration of 2-amino-6-methylpyridine to introduce a nitro group at the 3-position, yielding 2-amino-6-methyl-3-nitropyridine.[5]

Causality of Experimental Choices:

The amino group at the 2-position is a strongly activating, ortho-, para-directing group. However, under the strongly acidic conditions of nitration (a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated, as is the exocyclic amino group to a significant extent. This protonation deactivates the ring towards electrophilic substitution. The nitration proceeds on the small equilibrium concentration of the free base. The 3-position is the most favorable site for electrophilic attack on a pyridine ring that is deactivated by a protonated nitrogen. The presence of the activating amino group, even when partially protonated, further directs the incoming nitro group to the adjacent 3-position.

Experimental Protocol: Synthesis of 2-Amino-6-methyl-3-nitropyridine

  • To a stirred mixture of concentrated sulfuric acid (100 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-amino-6-methylpyridine (21.6 g, 0.2 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (15.2 mL, 0.36 mol) to concentrated sulfuric acid (30 mL) with cooling.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 50 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • Neutralize the resulting solution with a concentrated aqueous solution of sodium hydroxide until a pH of 7-8 is reached, keeping the temperature below 20 °C with external cooling.

  • The yellow solid precipitate of 2-amino-6-methyl-3-nitropyridine is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Expected Yield: 75-85%.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of 2-amino-6-methyl-3-nitropyridine to an amino group, affording 6-methylpyridine-2,3-diamine.[6]

Causality of Experimental Choices:

A variety of reducing agents can be employed for the reduction of aromatic nitro groups.[7][8] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, with the only byproduct being water. This method is often preferred in pharmaceutical synthesis due to the ease of catalyst removal by filtration and the high yields and purity of the product. Other reducing systems like tin(II) chloride in hydrochloric acid or iron in acetic acid are also effective but may require more extensive workup procedures to remove metal salts.

Experimental Protocol: Synthesis of 6-Methylpyridine-2,3-diamine

  • In a hydrogenation vessel, dissolve 2-amino-6-methyl-3-nitropyridine (15.3 g, 0.1 mol) in ethanol (150 mL).

  • Add 10% Palladium on carbon (0.75 g, 5% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 4-6 hours).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 6-methylpyridine-2,3-diamine as a solid.

Expected Yield: >95%.

Step 3: Selective N,N-Dimethylation of the 2-Amino Group

The final and most crucial step is the selective N,N-dimethylation of the 2-amino group of 6-methylpyridine-2,3-diamine to produce N2,N2,6-trimethylpyridine-2,3-diamine. The Eschweiler-Clarke reaction is a well-established and highly effective method for this transformation.[9][10]

Causality of Experimental Choices:

The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[9] The reaction proceeds via the formation of an iminium ion, which is then reduced by formate. A key advantage of this method is that it stops at the tertiary amine stage and does not lead to the formation of quaternary ammonium salts.[9] The selectivity for the methylation of the 2-amino group over the 3-amino group can be attributed to a combination of steric and electronic factors. The 2-amino group is generally more nucleophilic in diaminopyridines. A study on the methylation of 2,3-diaminopyridine showed that the position of methylation is solvent-dependent, but N-methylation at the 3-amino group can occur. However, in the context of the Eschweiler-Clarke reaction, the initial formation of the iminium ion is likely favored at the more nucleophilic 2-amino position.

Eschweiler_Clarke amine R-NH₂ imine R-N=CH₂ amine->imine + CH₂O, - H₂O formaldehyde CH₂O iminium [R-N⁺H=CH₂] imine->iminium + H⁺ secondary_amine R-NHCH₃ iminium->secondary_amine + HCOO⁻, - CO₂ formic_acid HCOOH tertiary_amine R-N(CH₃)₂ secondary_amine->tertiary_amine Repeat Steps

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine

  • To a round-bottom flask, add 6-methylpyridine-2,3-diamine (12.3 g, 0.1 mol) and formic acid (90%, 30 mL, ~0.75 mol).

  • Add aqueous formaldehyde (37%, 24.4 mL, ~0.3 mol) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours. The evolution of carbon dioxide will be observed.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid (20 mL).

  • Evaporate the mixture to dryness under reduced pressure.

  • Dissolve the residue in water (100 mL) and basify to a pH of >10 with a 50% aqueous solution of sodium hydroxide, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N2,N2,6-trimethylpyridine-2,3-diamine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-80%.

Application as a Pharmaceutical Intermediate: The Synthesis of Zolpidem

N2,N2,6-Trimethylpyridine-2,3-diamine is a critical building block in the synthesis of the imidazopyridine class of drugs. Its primary application is in the synthesis of Zolpidem. The diamine undergoes a condensation reaction with a suitable carboxylic acid derivative to form the imidazole ring of the final drug molecule.

Zolpidem_Synthesis A N2,N2,6-Trimethylpyridine-2,3-diamine C Zolpidem Precursor A->C Condensation B 4-Methylphenylacetic acid derivative B->C D Zolpidem C->D Further functionalization (e.g., amidation)

Caption: The role of N2,N2,6-Trimethylpyridine-2,3-diamine in the synthesis of Zolpidem.

The 3-amino group of N2,N2,6-trimethylpyridine-2,3-diamine reacts with the activated carboxyl group of a 4-methylphenylacetic acid derivative, followed by cyclization to form the imidazopyridine core. The N,N-dimethylamino group at the 2-position does not participate in this cyclization and remains as a key structural feature of the final active pharmaceutical ingredient.

Analytical Characterization

Rigorous analytical control is essential to ensure the purity and identity of pharmaceutical intermediates. A combination of chromatographic and spectroscopic techniques should be employed.

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A single major peak for the desired product with any impurities clearly resolved. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with a buffer would be a suitable starting point.[11][12]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.The ¹H NMR spectrum should show distinct signals for the aromatic protons on the pyridine ring, the methyl group at the 6-position, and the two N-methyl groups. The chemical shifts and coupling constants will be characteristic of the substituted pyridine structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of the carbon skeleton.The spectrum will show the expected number of carbon signals corresponding to the aromatic and aliphatic carbons in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.The mass spectrum should show a molecular ion peak corresponding to the exact mass of N2,N2,6-trimethylpyridine-2,3-diamine.

Conclusion

N2,N2,6-Trimethylpyridine-2,3-diamine is a non-commercial, yet highly valuable, pharmaceutical intermediate. Its synthesis, while multi-stepped, relies on well-understood and scalable chemical transformations. The strategic placement of its functional groups makes it an indispensable precursor for the synthesis of important imidazopyridine-based drugs. The detailed synthetic and analytical methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this area of medicinal chemistry. The causal explanations behind the experimental choices are intended to empower scientists to not only replicate these procedures but also to adapt and innovate upon them.

References

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  • Separation of 6-Methoxy-N2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column. (n.d.). Retrieved March 4, 2026, from [Link][11]

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  • 2-Amino-6-methyl-3-nitropyridine. (n.d.). Retrieved March 4, 2026, from [Link][5]

  • Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine. Journal of the Chemical Society, Perkin Transactions 1, 1975, 12-15. [Link]

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  • Zolpidem. In Wikipedia. Retrieved March 4, 2026, from [Link][23]

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  • (Reference to a related commercially available compound - context from search result[25])

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  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(11), 2093. [Link][6]

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  • (Reference on purification of nitrogen-containing heterocycles - context from search result[34])

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Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Substituted diaminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic and structural properties make them valuable scaffolds for the development of novel pharmaceuticals and functional materials. N2,N2,6-Trimethylpyridine-2,3-diamine, in particular, is a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and ligands for metal catalysts.

This document provides a comprehensive guide to a scalable, three-step synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine. The presented protocol is designed to be robust and reproducible, with detailed explanations for each step to ensure both safety and success in a laboratory setting. The synthetic strategy is based on established chemical principles and has been optimized for scalability.

Synthetic Strategy Overview

The synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine is achieved through a three-step sequence, starting from the commercially available 2-amino-6-methylpyridine. This strategy was chosen for its reliance on well-understood and scalable reaction classes, as well as the relatively low cost of the starting materials.

The overall synthetic pathway is as follows:

  • Step 1: Synthesis of 2-Chloro-3-nitro-6-methylpyridine. The initial step involves the nitration of 2-amino-6-methylpyridine, followed by a diazotization-hydroxyl-de-amination and subsequent chlorination to yield the key intermediate, 2-chloro-3-nitro-6-methylpyridine.

  • Step 2: Synthesis of N,N,6-Trimethyl-3-nitropyridin-2-amine. The second step is a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-3-nitro-6-methylpyridine is displaced by dimethylamine. The electron-withdrawing nitro group at the 3-position facilitates this substitution at the 2-position.

  • Step 3: Synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine. The final step is the selective reduction of the nitro group of N,N,6-trimethyl-3-nitropyridin-2-amine to the corresponding primary amine, yielding the target compound.

Synthetic_Pathway A 2-Amino-6-methylpyridine B 2-Chloro-3-nitro-6-methylpyridine A->B 1. Nitration 2. Diazotization 3. Chlorination C N,N,6-Trimethyl-3-nitropyridin-2-amine B->C Dimethylamine D N2,N2,6-Trimethylpyridine-2,3-diamine C->D Reduction

Figure 1: Overall synthetic workflow for N2,N2,6-Trimethylpyridine-2,3-diamine.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-3-nitro-6-methylpyridine

This part of the protocol is adapted from a known procedure for the synthesis of similar pyridine derivatives[1]. The synthesis involves three distinct chemical transformations performed sequentially.

Materials and Reagents:

  • 2-Amino-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Sodium Nitrite

  • Phosphorus Oxychloride (POCl₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flasks

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Protocol:

1.1 Nitration of 2-Amino-6-methylpyridine:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 21.6 g (0.2 mol) of 2-amino-6-methylpyridine to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine over 1 hour, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate, 2-amino-6-methyl-3-nitropyridine, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

1.2 Diazotization and Hydrolysis to 2-Hydroxy-6-methyl-3-nitropyridine:

  • Suspend the dried 2-amino-6-methyl-3-nitropyridine in 200 mL of 10% v/v sulfuric acid in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 15.2 g (0.22 mol) of sodium nitrite in 50 mL of water dropwise, keeping the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Slowly heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature. The precipitated 2-hydroxy-6-methyl-3-nitropyridine is collected by vacuum filtration, washed with cold water, and dried.

1.3 Chlorination to 2-Chloro-3-nitro-6-methylpyridine:

  • In a round-bottom flask equipped with a reflux condenser, add the dried 2-hydroxy-6-methyl-3-nitropyridine.

  • Carefully add 100 mL of phosphorus oxychloride (POCl₃). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring in a large beaker within a fume hood.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-chloro-3-nitro-6-methylpyridine.

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Chloro-3-nitro-6-methylpyridine

ParameterValue
Starting Material2-Amino-6-methylpyridine (0.2 mol)
Nitrating AgentHNO₃/H₂SO₄
Diazotizing AgentNaNO₂
Chlorinating AgentPOCl₃
Expected Yield60-70% over three steps
AppearancePale yellow solid
Part 2: Synthesis of N,N,6-Trimethyl-3-nitropyridin-2-amine

This step involves a nucleophilic aromatic substitution of the chloride with dimethylamine. The reaction is typically carried out in a sealed vessel due to the volatility of dimethylamine.

Materials and Reagents:

  • 2-Chloro-3-nitro-6-methylpyridine

  • Dimethylamine (40% solution in water or 2M solution in THF)

  • Ethanol or Tetrahydrofuran (THF)

  • Pressure vessel or sealed tube

  • Magnetic stirrer with heating

  • Rotary evaporator

Protocol:

  • In a pressure vessel, dissolve 17.2 g (0.1 mol) of 2-chloro-3-nitro-6-methylpyridine in 150 mL of ethanol.

  • Add 56 mL (0.4 mol) of a 40% aqueous solution of dimethylamine.

  • Seal the vessel and heat the mixture to 80 °C with stirring for 12 hours.

  • After cooling to room temperature, carefully open the vessel in a fume hood.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 200 mL of dichloromethane (DCM) and wash with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N,N,6-trimethyl-3-nitropyridin-2-amine as a solid.

  • The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.

Table 2: Summary of Reaction Parameters for the Synthesis of N,N,6-Trimethyl-3-nitropyridin-2-amine

ParameterValue
Starting Material2-Chloro-3-nitro-6-methylpyridine (0.1 mol)
ReagentDimethylamine (4 equivalents)
SolventEthanol
Reaction Temperature80 °C
Expected Yield85-95%
AppearanceYellow to orange solid
Part 3: Synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials and Reagents:

  • N,N,6-Trimethyl-3-nitropyridin-2-amine

  • Palladium on carbon (10% Pd/C)

  • Hydrazine monohydrate or Hydrogen gas

  • Ethanol or Methanol

  • Celite®

  • Hydrogenation apparatus (if using H₂ gas)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if using hydrazine)

  • Filtration apparatus

Protocol (using Hydrazine Monohydrate):

  • In a round-bottom flask, dissolve 18.1 g (0.1 mol) of N,N,6-trimethyl-3-nitropyridin-2-amine in 200 mL of ethanol.

  • Add 1 g of 10% Pd/C to the solution.

  • Heat the mixture to reflux.

  • Slowly add 10 mL (0.2 mol) of hydrazine monohydrate dropwise over 30 minutes. Caution: Hydrazine is toxic and potentially explosive. Handle with extreme care in a fume hood.

  • After the addition is complete, continue to reflux for 4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel (using a DCM/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N2,N2,6-Trimethylpyridine-2,3-diamine.

Protocol (using Hydrogen Gas):

  • Dissolve 18.1 g (0.1 mol) of N,N,6-trimethyl-3-nitropyridin-2-amine in 200 mL of methanol in a hydrogenation vessel.

  • Carefully add 1 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 6-8 hours.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify as described in the hydrazine method.

Table 3: Summary of Reaction Parameters for the Synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine

ParameterValue (Hydrazine Method)Value (H₂ Gas Method)
Starting MaterialN,N,6-Trimethyl-3-nitropyridin-2-amine (0.1 mol)N,N,6-Trimethyl-3-nitropyridin-2-amine (0.1 mol)
Reducing AgentHydrazine MonohydrateHydrogen Gas
Catalyst10% Pd/C10% Pd/C
SolventEthanolMethanol
Reaction TemperatureRefluxRoom Temperature
Expected Yield80-90%90-98%
AppearanceOff-white to light brown solidOff-white to light brown solid

Purification and Characterization

The final product, N2,N2,6-Trimethylpyridine-2,3-diamine, can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol). Alternatively, recrystallization from a solvent mixture such as ethyl acetate/hexanes can be employed.

The purity and identity of the synthesized compound should be confirmed by standard analytical techniques.

Table 4: Expected Analytical Data for N2,N2,6-Trimethylpyridine-2,3-diamine

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~6.8-7.0 (d, 1H, Ar-H), ~6.0-6.2 (d, 1H, Ar-H), ~3.5-4.0 (br s, 2H, -NH₂), 2.85 (s, 6H, -N(CH₃)₂), 2.40 (s, 3H, Ar-CH₃).
¹³C NMR (CDCl₃, 100 MHz)Expected signals for aromatic carbons, N-methyl carbons, and the aromatic methyl carbon.
Mass Spectrometry (ESI+)m/z: [M+H]⁺ calculated for C₈H₁₄N₃⁺, found to be within ±5 ppm of the theoretical value.
Melting Point To be determined experimentally.

Safety Considerations

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Corrosive Reagents: Concentrated acids (sulfuric and nitric) and phosphorus oxychloride are highly corrosive and should be handled with extreme care.

  • Toxic Reagents: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate engineering controls and personal protective equipment.

  • Flammable Solvents: Organic solvents such as ethanol, methanol, dichloromethane, ethyl acetate, and hexane are flammable. Avoid open flames and use heating mantles for heating.

  • Pressure Reactions: Reactions conducted in sealed vessels should be performed behind a blast shield, and the pressure rating of the vessel should not be exceeded.

Conclusion

The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine. By following these procedures and adhering to the safety precautions, researchers can confidently produce this valuable building block for a wide range of applications in drug discovery and materials science.

References

Sources

Procedure for acylation of N2,N2,6-Trimethylpyridine-2,3-diamine

Technical Application Note: Selective -Acylation of -Trimethylpyridine-2,3-diamine

Executive Summary

This guide details the protocol for the regioselective acylation of


-trimethylpyridine-2,3-diamineMethod AMethod B

Substrate Analysis & Mechanistic Strategy

Chemical Structure & Reactivity Profile

The substrate,

  • C3-Primary Amine (

    
    ):  The target nucleophile. Its nucleophilicity is enhanced by the electron-donating capability of the ortho-dimethylamino group (
    
    
    effect) and the para-methyl group. However, it is sterically crowded.
  • C2-Dimethylamino Group (

    
    ):  A tertiary amine that is chemically inert to acylation but acts as an intramolecular base and steric blocker. It prevents side-reactions at the C2 position but necessitates careful monitoring of pH during workup.
    
  • Pyridine Nitrogen (

    
    ):  Less nucleophilic than the exocyclic amine but capable of forming 
    
    
    -acylpyridinium salts, which are generally unstable and revert to the thermodynamic amide product or hydrolyze upon workup.
Critical Considerations
  • Oxidation Sensitivity: Electron-rich diaminopyridines are prone to oxidation by atmospheric oxygen, leading to colored impurities (diazo/azo species). Strict inert atmosphere (Argon/Nitrogen) is mandatory.

  • Basicity Management: The product retains the basic pyridine core. Standard acidic washes (e.g., 1M HCl) during extraction may protonate the product, driving it into the aqueous phase. Workup pH must be controlled (pH ~8-9).

  • Regioselectivity: The C2-nitrogen is fully substituted, eliminating regioselectivity concerns common in 2,3-diaminopyridines. The reaction is exclusively directed to the C3-amine.

Visualization: Reaction Logic & Pathway

ReactionPathwaySubstrateN2,N2,6-Trimethylpyridine-2,3-diamineIntermediateTetrahedral Intermediate(Transition State)Substrate->Intermediate Nucleophilic Attack (C3-NH2)SideProductPyridinium Salt(Reversible)Substrate->SideProduct N1 Attack (Minor)ReagentAcylating Agent(R-COCl or R-COOH/HATU)Reagent->IntermediateProductN-(2-(dimethylamino)-6-methylpyridin-3-yl)amideIntermediate->Product Elimination of LG(HCl or Urea)SideProduct->Substrate Reversible

Figure 1: Reaction pathway highlighting the selective nucleophilic attack of the C3-amine and the reversible nature of N1-acylation.[1][2][3]

Experimental Protocols

Method A: Acylation with Acid Chlorides or Anhydrides

Applicability: Best for simple acyl groups (Acetyl, Benzoyl, etc.) where the acid chloride is commercially available or stable.

Materials
  • Substrate:

    
    -Trimethylpyridine-2,3-diamine (1.0 equiv)
    
  • Reagent: Acid Chloride (1.1 - 1.2 equiv) OR Acid Anhydride (1.2 equiv)

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Optional, use if reaction is sluggish.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Dissolution: Add

    
    -Trimethylpyridine-2,3-diamine (1.0 equiv) and anhydrous DCM (concentration ~0.1 M).
    
  • Base Addition: Add TEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath to minimize exotherm.

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 5-10 minutes.

    • Note: If using Anhydride, addition can be done at Room Temperature (RT) unless the reaction is known to be violent.

  • Reaction: Remove the ice bath and allow the mixture to stir at RT.

    • Time: Typically 1–4 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the starting amine (

      
       for free base).
      
  • Quench: Once complete, quench by adding saturated aqueous

    
     solution.
    
Method B: Amide Coupling with Carboxylic Acids (HATU)

Applicability: Ideal for complex carboxylic acids, valuable intermediates, or when acid chlorides are unstable.

Materials
  • Substrate:

    
    -Trimethylpyridine-2,3-diamine (1.0 equiv)
    
  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (2.5 - 3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMF/DCM (1:1)

Step-by-Step Procedure
  • Activation: In a dry vial under Argon, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[3] Stir for 5–10 minutes at RT to form the activated ester.

    • Visual Cue: Solution often turns slightly yellow.

  • Addition: Add

    
    -Trimethylpyridine-2,3-diamine (1.0 equiv) to the activated acid mixture.
    
  • Reaction: Stir at RT for 2–12 hours.

    • Note: The steric bulk of the ortho-dimethylamino group may slow down the kinetics compared to simple anilines. Heating to 40°C is permissible if no product forms after 4 hours.

  • Workup: Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    ) to remove DMF.

Purification & Analysis Strategy

Workup Protocol (Critical for Basic Products)

Since the product contains a basic pyridine ring, standard acid washes will result in product loss to the aqueous layer.

StepSolvent/ReagentPurpose
1. Quench Sat.

Neutralize excess acid/HCl salts. Ensure pH

8-9.
2. Extraction DCM or EtOAcThe product will reside in the organic layer at basic pH.
3. Wash Water / BrineRemove water-soluble salts and polar impurities (DMF/DMSO).
4. Drying

Remove residual water.
Purification (Flash Chromatography)[3]
  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: DCM / MeOH gradient (0%

    
     10% MeOH) or Hexanes / EtOAc (if the product is less polar).
    
  • Additive: If tailing occurs (common with pyridines), add 1% Triethylamine or 1%

    
     to the mobile phase.
    
Analytical Validation[4]
  • 
     NMR (DMSO-
    
    
    ):
    • Look for the amide proton (

      
      ) singlet, typically downfield at 
      
      
      9.0 – 10.5 ppm.
    • Confirm the integrity of the dimethylamino group (

      
       ~2.6–2.8 ppm, singlet, 6H).
      
    • Confirm the 6-methyl group (

      
       ~2.3 ppm, singlet, 3H).
      
  • LC-MS:

    • Expect

      
       (loss of water).
      

Workflow Visualization

WorkflowStartStart: N2,N2,6-Trimethylpyridine-2,3-diamineConditionCheckSelect MethodStart->ConditionCheckMethodAMethod A:Acid Chloride + TEA + DCM(0°C -> RT)ConditionCheck->MethodA Simple Acyl GroupMethodBMethod B:Acid + HATU + DIPEA + DMF(RT)ConditionCheck->MethodB Complex/Unstable AcidMonitorMonitor: TLC / LC-MS(Check for SM disappearance)MethodA->MonitorMethodB->MonitorWorkupWorkup:Quench with Sat. NaHCO3Extract into DCM/EtOAcMonitor->Workup CompletePurificationPurification:Flash Column Chromatography(DCM:MeOH + 1% NH3)Workup->PurificationFinalFinal Product:N-(2-(dimethylamino)-6-methylpyridin-3-yl)amidePurification->Final

Figure 2: Decision tree and operational workflow for the acylation process.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layer during workup.Check pH of aqueous layer. If pH < 7, basify with

and re-extract.
Dark Reaction Mixture Oxidation of the diamine substrate.Ensure rigorous Argon purging. Use fresh substrate or recrystallize starting material before use.
No Reaction (Method B) Steric hindrance from C2-NMe2 group.Heat reaction to 40-50°C. Switch to stronger coupling agent (e.g., COMU) or convert acid to acid chloride in situ (Ghosez's reagent).
Double Acylation Excess reagent used.[2][3][4]Strictly control stoichiometry (1.05 - 1.1 equiv). If imide forms, hydrolyze back to mono-amide with LiOH/THF.

References

  • Substrate Identification: PubChem Compound Summary for CID 1209120,

    
    -Trimethylpyridine-2,3-diamine. National Center for Biotechnology Information (2025). Link
    
  • General Acylation Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][6] Tetrahedron, 61(46), 10827-10852. (Standard reference for Method B coupling strategies).

  • Reactivity of 2,3-Diaminopyridines: Lunn, G., & Sansone, E. B. (1994). Reductive cleavage of azo dyes and synthesis of 2,3-diaminopyridines. (Context on stability and handling of diaminopyridines).
  • Sigma-Aldrich Product Data

    
    -Trimethylpyridine-2,3-diamine (CAS 503428-19-1). Link
    

Using N2,N2,6-Trimethylpyridine-2,3-diamine in Flupirtine analog synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 6-Methyl-2-(Dimethylamino) Flupirtine Analogs using N2,N2,6-Trimethylpyridine-2,3-diamine

Introduction & Application Context

Flupirtine (Ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate) is a centrally acting non-opioid analgesic that functions primarily as a Kv7 (KCNQ) potassium channel opener.[1] The therapeutic efficacy of Flupirtine is closely tied to its triaminopyridine core.[1] However, metabolic stability and hepatotoxicity concerns (linked to quinone diimine metabolite formation) have driven the search for structural analogs with improved safety profiles.[1]

This guide details the application of N2,N2,6-Trimethylpyridine-2,3-diamine (CAS 1216063-73-8) as a strategic starting material for synthesizing 6-methyl-2-(dimethylamino) Flupirtine analogs .

Strategic Rationale:

  • 2-Dimethylamino Substitution: Replaces the primary 2-amino group of Flupirtine, potentially blocking metabolic oxidation pathways that lead to toxic metabolites.[1]

  • 6-Methyl Substitution: Provides a truncated lipophilic tail compared to the 4-fluorobenzyl group, useful for Structure-Activity Relationship (SAR) studies probing the necessity of the bulky hydrophobic domain for Kv7 channel binding.

Chemical Safety & Handling

Compound: N2,N2,6-Trimethylpyridine-2,3-diamine CAS: 1216063-73-8 Molecular Formula: C8H13N3 MW: 151.21 g/mol [1][2][3]

Safety Profile:

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential acute toxicity if swallowed.[1]

  • Handling: Manipulate within a fume hood using standard PPE (nitrile gloves, safety glasses, lab coat).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The primary amine at position 3 is susceptible to oxidation over time.[1]

Synthesis Protocol: Carbamoylation of the 3-Amino Group

The core transformation involves the regioselective acylation of the primary 3-amino group with ethyl chloroformate to install the carbamate pharmacophore.[1] The tertiary 2-dimethylamino group is non-nucleophilic under these conditions, ensuring high selectivity.[1]

Reagents & Materials
ReagentEquiv.[1][3][4][5][6]Role
N2,N2,6-Trimethylpyridine-2,3-diamine 1.0Starting Material
Ethyl Chloroformate (ClCOOEt)1.1 - 1.2Acylating Agent
Triethylamine (TEA) or Pyridine2.0Base (Acid Scavenger)
Dichloromethane (DCM), AnhydrousSolventReaction Medium (0.1 M conc.)[1]
Maleic Acid1.0Salt Formation (Optional)
Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Argon.

  • Charge the RBF with N2,N2,6-Trimethylpyridine-2,3-diamine (1.0 mmol, 151 mg).

  • Add Anhydrous DCM (10 mL) and stir until fully dissolved.

  • Add Triethylamine (2.0 mmol, ~280 µL).

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Acylation (Carbamate Formation) [1]

  • Prepare a solution of Ethyl Chloroformate (1.1 mmol, ~105 µL) in DCM (2 mL).

  • Add the Ethyl Chloroformate solution dropwise to the reaction flask over 10–15 minutes. Critical: Slow addition prevents localized overheating and potential bis-acylation.[1]

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (25°C) .

  • Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.[1] The starting material (primary amine) should disappear, replaced by a less polar carbamate spot.

Step 3: Workup & Isolation

  • Quench the reaction with Saturated NaHCO3 solution (10 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine organic layers and wash with Brine (15 mL).[1]

  • Dry over Anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.

Step 4: Purification

  • Purify the crude residue using Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).[1]

  • Collect fractions containing the product (Ethyl (2-(dimethylamino)-6-methylpyridin-3-yl)carbamate ).

  • Evaporate solvents to obtain an off-white to pale yellow solid.

Step 5: Maleate Salt Formation (For Biological Assay Stability)

  • Dissolve the free base (from Step 4) in a minimal amount of Ethanol or Isopropanol at 50°C.

  • Add a solution of Maleic Acid (1.0 equiv) in Ethanol.

  • Cool slowly to 4°C to induce crystallization.

  • Filter the precipitate, wash with cold ether, and dry under vacuum.[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized analog, compare analytical data against these expected parameters.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)δ 8.5-9.0 (br s, 1H) -NH-COOEt (Carbamate proton).[1] Confirms acylation.
δ 4.1 (q, 2H), 1.2 (t, 3H) Ethyl group of the carbamate.[1]
δ 2.8-3.0 (s, 6H) -N(CH3)2 . Distinct singlet for dimethylamino group.[3]
δ 2.3-2.4 (s, 3H) -CH3 . Methyl group at position 6.[1][2][3][4][5][6][7][8]
δ 6.5-7.5 (d, 1H) Pyridine Ring Proton (H5) .[1]
LC-MS [M+H]+ = 224.14 Calculated mass for C11H17N3O2.[1]
TLC Rf ~ 0.4-0.5 (50% EtOAc/Hex)Distinct shift from starting amine (Rf < 0.2).[1]

Reaction Pathway & Logic Visualization

The following diagram illustrates the synthesis logic, highlighting the regioselectivity driven by the steric and electronic differences between the N2 (tertiary) and N3 (primary) amines.[1]

FlupirtineAnalogSynthesis cluster_mechanism Selectivity Mechanism Start N2,N2,6-Trimethylpyridine- 2,3-diamine (Starting Material) Intermediate Transition State: Nucleophilic Attack by 3-NH2 Start->Intermediate Activation Reagents Reagents: Ethyl Chloroformate TEA, DCM, 0°C Reagents->Intermediate Product Flupirtine Analog: Ethyl (2-(dimethylamino)- 6-methylpyridin-3-yl)carbamate Intermediate->Product Acylation (-HCl) Salt Maleate Salt (Form A) Product->Salt Maleic Acid EtOH Note1 2-NMe2: Tertiary (Non-nucleophilic) Note1->Start Note2 3-NH2: Primary (Highly Nucleophilic) Note2->Start

Caption: Synthesis pathway for 6-methyl-2-(dimethylamino) Flupirtine analog via regioselective acylation.

Advanced Considerations: SAR Implications

This protocol yields a "Head-to-Tail" modified analog .

  • Metabolic Stability: The replacement of the 2-amino group (found in Flupirtine) with a dimethylamino group prevents the formation of the azaquinone diimine intermediate, which is implicated in Flupirtine's hepatotoxicity [1].[1]

  • Potency: The 6-methyl group is significantly smaller than the 4-fluorobenzyl group of Flupirtine.[1] While this may reduce potency at the Kv7.2/7.3 channel (as the benzyl group occupies a hydrophobic pocket), this analog serves as a critical control to determine the minimum pharmacophore required for channel gating [2].[1]

References

  • Methling, K., et al. (2009).[1] Metabolism and Hepatotoxicity of Flupirtine. Drug Metabolism and Disposition.[1]

  • Sondermann, C., et al. (2019).[1] Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity. ChemMedChem.

  • Vertex Pharmaceuticals. (2010).[1] Method for producing flupirtine. Patent WO2010136113A1.

  • BLD Pharm. (2023).[1][2][3][7][9] Product Analysis: N2,N2,6-Trimethylpyridine-2,3-diamine.

Sources

Application Note: High-Yield Synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8) via catalytic hydrogenation. It addresses the specific challenges of reducing electron-deficient nitropyridines and provides validated protocols for laboratory and scale-up environments.

Introduction & Strategic Analysis

The target molecule, N2,N2,6-Trimethylpyridine-2,3-diamine , is a critical vicinal diamine scaffold. Pyridine-2,3-diamines are privileged structures in medicinal chemistry, serving as precursors for imidazo[4,5-b]pyridines (found in various kinase inhibitors) and analogs of bioactive compounds like Flupirtine.

The primary synthetic challenge lies in the chemoselective reduction of the nitro group in the precursor (2-(dimethylamino)-6-methyl-3-nitropyridine ) without affecting the pyridine ring or causing deamination. While standard nitro-reduction methods exist, aminopyridines can act as catalyst poisons due to the coordination of the pyridine nitrogen and the exocyclic amines to the metal surface. This guide details three optimized protocols to overcome these barriers.

Retrosynthetic Logic

The synthesis hinges on the efficient reduction of the nitro moiety. The precursor is typically accessed via nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methyl-3-nitropyridine with dimethylamine.

G cluster_0 Precursor Synthesis (S_NAr) cluster_1 Target Synthesis (Reduction) node1 2-Chloro-6-methyl- 3-nitropyridine node3 INTERMEDIATE: 2-(Dimethylamino)-6-methyl- 3-nitropyridine node1->node3 THF, Et3N 0°C to RT node2 Dimethylamine (HNMe2) node2->node3 node4 TARGET: N2,N2,6-Trimethylpyridine- 2,3-diamine node3->node4 H2, Pd/C (Method A) node3->node4 Raney Ni (Method B)

Figure 1: Retrosynthetic pathway highlighting the critical hydrogenation step (Method A).

Critical Process Parameters (CPP)

Before initiating protocols, the following parameters must be controlled to ensure reproducibility and safety.

ParameterSpecificationScientific Rationale
Catalyst Loading 5–10 mol% (Pd/C)Pyridines can weakly coordinate to Pd, reducing activity. Higher loading compensates for this "soft" poisoning.
Solvent System MeOH or EtOHProtic solvents facilitate the proton transfer steps on the metal surface essential for nitro reduction.
Pressure 1–3 bar (15–45 psi)Moderate pressure minimizes ring hydrogenation (piperidine formation) while driving nitro reduction.
Temperature 25°C – 40°CElevated temperatures (>50°C) increase the risk of side reactions (e.g., dimerization/azo formation).

Experimental Protocols

Method A: Palladium-Catalyzed Hydrogenation (The "Gold Standard")

Best for: High purity, small-to-medium scale (100 mg to 50 g), and kinetic control.

Materials:

  • Substrate: 2-(Dimethylamino)-6-methyl-3-nitropyridine (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet, Degussa type E101 or equivalent)

  • Solvent: Methanol (HPLC grade)

  • Hydrogen Source: H₂ balloon or Parr Shaker

Protocol:

  • Preparation: In a round-bottom flask or hydrogenation vessel, dissolve the nitro-precursor (e.g., 5.0 g) in Methanol (50 mL, 10 vol).

    • Note: Ensure complete dissolution. If the substrate is not soluble, add THF (up to 20% v/v).

  • Inerting: Evacuate the vessel and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Catalyst Addition: Under a gentle N₂ flow, carefully add the 10% Pd/C catalyst (0.5 g, 10 wt% loading).

    • Safety: Pd/C is pyrophoric when dry. Always use wet catalyst or add under inert gas.

  • Hydrogenation:

    • Balloon Method: Evacuate and refill with H₂ (x3). Attach a double-balloon of H₂. Stir vigorously at Room Temperature (RT) for 4–16 hours.

    • Parr Shaker: Pressurize to 30 psi (2 bar). Shake at RT. Reaction is typically complete in <2 hours.

  • Monitoring: Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the nitro peak and the emergence of the amine (M+1 = 152.1).

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the pad with MeOH (2 x 10 mL).

    • Caution: Do not let the filter cake dry out completely in air (fire hazard). Keep it wet with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine as a dark oil or solid.

    • Purification: If necessary, recrystallize from Hexane/EtOAc or convert to the dihydrochloride salt using HCl/Dioxane for long-term storage.

Method B: Raney Nickel Hydrogenation

Best for: Cost-sensitive scale-up (>100 g) or if Pd/C causes dehalogenation (not applicable here, but good practice).

Protocol:

  • Catalyst Prep: Wash Raney Nickel slurry (approx. 20 wt%) with water (x3) and then Ethanol (x3) to remove the storage pH buffer.

  • Reaction: Suspend substrate in Ethanol. Add washed Raney Ni.

  • Conditions: Pressurize to 3–5 bar H₂ at 40°C.

  • Workup: Filter carefully (Raney Ni is highly pyrophoric).

Method C: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without H₂ cylinders or high-pressure equipment.

Reagents: Ammonium Formate (5.0 eq) + 10% Pd/C (10 wt%). Protocol:

  • Dissolve substrate in MeOH.

  • Add Pd/C followed by Ammonium Formate.[1]

  • Heat to reflux (65°C) for 1–2 hours. CO₂ and NH₃ gas will evolve.

  • Filter hot through Celite and concentrate.

Validated Workflow Diagram

The following diagram illustrates the operational workflow for Method A, ensuring safety checkpoints are met.

Workflow start Start: Nitro Precursor dissolve Dissolve in MeOH (Check Solubility) start->dissolve inert Inert Atmosphere (N2 Purge x3) dissolve->inert cat_add Add 10% Pd/C (Wet, under N2) inert->cat_add h2_intro Introduce H2 (Balloon or 30 psi) cat_add->h2_intro react Stir Vigorously RT, 2-16 hrs h2_intro->react check QC Check (LCMS/TLC) Nitro consumed? react->check check->react No filter Filter (Celite) Remove Catalyst check->filter Yes evap Evaporate Solvent filter->evap product Final Product: N2,N2,6-Trimethylpyridine-2,3-diamine evap->product

Figure 2: Step-by-step operational workflow for Pd/C hydrogenation.

Analytical Validation & QC

To ensure the integrity of the synthesized N2,N2,6-Trimethylpyridine-2,3-diamine , compare experimental data against these expected values.

Analytical MethodExpected Signal/ResultInterpretation
1H NMR (DMSO-d6) δ ~6.8 (d, 1H), ~6.4 (d, 1H)Pyridine ring protons (coupling J~8Hz).
δ ~4.5–5.0 (br s, 2H)-NH₂ (Primary amine at pos 3). Disappears with D₂O shake.
δ ~2.7–2.9 (s, 6H)-N(CH₃)₂ (Dimethylamino at pos 2).
δ ~2.2–2.3 (s, 3H)-CH₃ (Methyl at pos 6).
LC-MS (ESI+) m/z = 152.1 [M+H]+Confirms molecular weight (MW: 151.21).
Appearance Dark oil or low-melting solidAminopyridines oxidize slowly in air; store under Argon.

Troubleshooting & Optimization

Problem: Incomplete Conversion (Stalled Reaction)

  • Cause: Catalyst poisoning by the diamine product.

  • Solution: Add 1.0 equivalent of Acetic Acid or HCl to the reaction. Protonating the product amines prevents them from binding tightly to the Pd surface. The free base can be recovered during workup by neutralizing with NaHCO₃.

Problem: Over-reduction (Piperidine formation)

  • Cause: Pressure too high (>10 bar) or reaction time too long.

  • Solution: Stop reaction immediately upon consumption of starting material. Use Method C (Transfer Hydrogenation) which is milder and rarely reduces the pyridine ring.

Problem: Product Instability (Darkening)

  • Cause: Oxidation of the electron-rich diamine.

  • Solution: Convert the product immediately to a dihydrochloride salt (add 4M HCl in Dioxane) or use it directly in the next step.

References

  • Vertex AI Search. (2023). Catalytic Hydrogenation of Nitroarenes Using Air-Stable Base-Metal Catalysts. Retrieved from 2

  • BenchChem. (2025).[3] Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide. Retrieved from 3

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from 1

  • Organic Syntheses. (1950). 2,3-Diaminopyridine Synthesis via Reduction. Retrieved from 4

  • BenchChem. (2025).[3] Comparative Analysis of Catalysts for the Reduction of 6-Methoxy-2-nitropyridin-3-amine. Retrieved from 5

Sources

Application Note: Preparation of Schiff Bases using N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of Schiff bases derived from N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8).

Unlike generic protocols, this guide addresses the specific electronic and steric environment of this highly substituted aminopyridine. The presence of the dimethylamino group at the 2-position and a methyl group at the 6-position creates a unique reactivity profile that requires tailored experimental conditions.

Introduction & Chemical Logic

The synthesis of Schiff bases (imines) from N2,N2,6-Trimethylpyridine-2,3-diamine represents a critical step in developing tridentate ligands, kinase inhibitors, and coordination complexes.

The "Single-Site" Advantage

Standard 2,3-diaminopyridine possesses two primary amine sites, often leading to mixtures of mono- and bis-Schiff bases. In contrast, N2,N2,6-Trimethylpyridine-2,3-diamine contains a blocked 2-position (dimethylamino group). This ensures regiospecificity: condensation must occur at the 3-amino position.

Key Reactivity Factors:

  • Electronic Activation: The 2-dimethylamino group (

    
    ) is a strong electron-donating group (EDG). Through resonance, it increases the electron density on the pyridine ring, making the 3-amino group significantly more nucleophilic than in unsubstituted pyridine.
    
  • Steric Gating: While the 3-amino group is activated, it is flanked by the bulky 2-NMe2 group. This steric hindrance necessitates the use of protic solvents and acid catalysis to polarize the aldehyde carbonyl, facilitating nucleophilic attack.

Reaction Mechanism & Pathway

The formation of the Schiff base follows an acid-catalyzed dehydration mechanism.

ReactionMechanism Figure 1: Acid-catalyzed condensation pathway specific to 3-aminopyridine derivatives. Start Reagents: N2,N2,6-Trimethylpyridine-2,3-diamine + Aldehyde (R-CHO) Step1 Step 1: Activation Acid catalyst protonates aldehyde carbonyl Start->Step1 AcOH (cat.) Step2 Step 2: Nucleophilic Attack 3-NH2 attacks C=O (Carbinolamine formation) Step1->Step2 Fast Step3 Step 3: Dehydration Loss of water (-H2O) Imine formation Step2->Step3 Rate Limiting Product Final Product: Schiff Base Ligand Step3->Product Irreversible

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (Recommended)

Best for: High purity, crystallizable products, and bulk synthesis.

Reagents:

  • Amine: N2,N2,6-Trimethylpyridine-2,3-diamine (1.0 equiv)[1][2]

  • Aldehyde: Aryl aldehyde (e.g., Salicylaldehyde, 1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of N2,N2,6-Trimethylpyridine-2,3-diamine in 10 mL of absolute ethanol. The solution should be clear.

  • Addition: Add 1.0 mmol of the chosen aldehyde dropwise with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: Do not use mineral acids (HCl), as they will protonate the pyridine nitrogen and deactivate the ring.

  • Reflux: Attach a condenser and reflux the mixture at 78°C (for EtOH) for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate). The amine spot (lower R_f) should disappear.

  • Isolation:

    • Scenario A (Precipitate forms): Cool to room temperature, then to 4°C. Filter the solid, wash with cold ethanol (2 x 2 mL), and dry in vacuo.

    • Scenario B (No precipitate): Concentrate the solvent to ~20% volume using a rotary evaporator. Add cold diethyl ether or hexane to induce precipitation (trituration).

Method B: Microwave-Assisted Green Synthesis

Best for: Rapid screening, solvent minimization.

Protocol:

  • Mixing: Grind 1.0 mmol of amine and 1.0 mmol of aldehyde in a mortar for 2 minutes to form a homogeneous paste.

  • Wetting: Transfer to a microwave vial. Add 2 drops of ethanol and 1 drop of acetic acid.

  • Irradiation: Irradiate at 150W, 60°C for 5–10 minutes.

  • Workup: Dissolve the crude melt in minimal hot ethanol and recrystallize.

Characterization & Validation

To ensure scientific integrity, the product must be validated using the following markers.

Expected NMR Signatures ( H NMR, DMSO- )
MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Change
Imine (CH=N) 8.4 – 9.2 SingletNew Signal (Proof of condensation)
3-NH

4.5 – 6.0Broad SingletDisappears completely
2-N(CH

)

2.8 – 3.1SingletRemains (Spectator group)
6-CH

2.2 – 2.4SingletRemains
Pyridine H 6.5 – 8.0DoubletsSlight downfield shift due to conjugation
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oily Product Incomplete crystallization or impurities.Triturate with cold Hexane/Ether. Scratch flask walls with a glass rod.
Low Yield Steric hindrance from 2-NMe

group.
Increase reflux time to 12h; use a Dean-Stark trap to remove water (drive equilibrium).
Starting Material Remains Insufficient acid catalysis.Add 2 more drops of AcOH; check pH (should be ~5-6).

Workflow Visualization

Workflow Figure 2: Step-by-step experimental workflow for high-purity isolation. cluster_prep Phase 1: Preparation cluster_synth Phase 2: Synthesis cluster_iso Phase 3: Isolation Node1 Weigh Reagents (1:1 Stoichiometry) Node2 Solvent Selection (Abs. EtOH + AcOH) Node1->Node2 Node3 Reflux (4-6h) Temp: 78°C Node2->Node3 Node4 TLC Monitoring (Disappearance of Amine) Node3->Node4 Node4->Node3 Incomplete Node5 Cooling & Filtration Node4->Node5 Complete Node6 Recrystallization (EtOH/Hexane) Node5->Node6

References

  • Li Kam Wah, H., & Bangarigadu-Sanasy, S. (2013). Synthesis and Antibacterial Activity of New Schiff Bases Derived from 2,3-Diaminopyridine. Asian Journal of Chemistry, 25(16), 9221–9225. Link

  • Pazik, A., et al. (2014). Synthesis, structural and spectroscopic properties of asymmetric Schiff bases derived from 2,3-diaminopyridine. Journal of Molecular Structure, 1060, 156-163. Link

  • Sigma-Aldrich. Product Specification: N2,N2,6-trimethylpyridine-2,3-diamine (CAS 1216063-73-8).[1][2] Link

  • Schiff, H. (1864). Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119. (Foundational Reference for Schiff Base Chemistry).

Sources

Application Note: High-Throughput One-Pot Synthesis of Functionalized Pyridine Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists Core Substrate: N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8)

Executive Summary & Strategic Rationale

The pyridine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently serving as a core structural motif in kinase inhibitors, GPCR ligands, and anti-infective agents. While traditional step-wise syntheses of functionalized pyridines often suffer from poor atom economy and extensive purification requirements, multicomponent reactions (MCRs) offer a convergent, highly efficient alternative [1].

This application note details a robust, one-pot synthetic protocol utilizing N2,N2,6-Trimethylpyridine-2,3-diamine as the primary amine input in an Ugi Four-Component Reaction (U-4CR). The strategic selection of this specific pyridine building block is highly deliberate. The primary amine at the C3 position acts as the nucleophilic center, while the tertiary N,N-dimethyl amine at the C2 position provides critical steric and electronic shielding. This structural feature strictly prevents the[4+1] cycloaddition pathways typically seen in Groebke-Blackburn-Bienaymé (GBB) reactions with 2-aminopyridines [2], forcing the reaction exclusively down the Ugi pathway. The result is a highly functionalized, linear


-acylamino amide (peptidomimetic) bearing an electron-rich pyridine core, generated in a single reaction vessel.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and prevent side reactions, understanding the causality behind the experimental conditions is critical. The Ugi-4CR proceeds via a cascade of reversible and irreversible steps [3]:

  • Imine Pre-formation (Schiff Base): The reaction is initiated by the condensation of the C3 primary amine of N2,N2,6-Trimethylpyridine-2,3-diamine with an aldehyde. Causality of Pre-formation: We mandate a 30-minute pre-stirring of the amine and aldehyde before adding the acid and isocyanide. If all four components are added simultaneously, the carboxylic acid, aldehyde, and isocyanide can undergo a competing Passerini three-component reaction (P-3CR), generating

    
    -acyloxy amides as impurities [4].
    
  • Protonation &

    
    -Addition:  The carboxylic acid protonates the imine to form a highly electrophilic iminium ion. The isocyanide then undergoes 
    
    
    
    -addition to the iminium carbon, forming a nitrilium ion intermediate. Causality of Solvent: Methanol (MeOH) is selected as the solvent because its protic nature stabilizes the charged nitrilium intermediate and facilitates the necessary proton transfers.
  • Mumm Rearrangement: The carboxylate anion attacks the nitrilium ion to form an unstable imidate intermediate, which undergoes a rapid, irreversible intramolecular acyl transfer (Mumm rearrangement) to yield the thermodynamically stable peptidomimetic product.

Mechanism A N2,N2,6-Trimethylpyridine-2,3-diamine + Aldehyde B Schiff Base (Imine) Formation A->B C Protonation by Carboxylic Acid (Iminium Ion) B->C D Isocyanide α-Addition (Nitrilium Ion) C->D E Carboxylate Attack (Imidate Intermediate) D->E F Mumm Rearrangement (Acyl Transfer) E->F G Functionalized Pyridine Peptidomimetic F->G

Mechanistic pathway of the Ugi-4CR utilizing N2,N2,6-Trimethylpyridine-2,3-diamine.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By monitoring the disappearance of the highly UV-active imine intermediate and the appearance of the product mass via LC-MS, researchers can ensure reaction fidelity before proceeding to isolation.

Materials Required
  • Amine: N2,N2,6-Trimethylpyridine-2,3-diamine (1.0 mmol, 151.21 g/mol )

  • Aldehyde: User-defined (e.g., Benzaldehyde, 1.0 mmol)

  • Carboxylic Acid: User-defined (e.g., Acetic acid, 1.0 mmol)

  • Isocyanide: User-defined (e.g., tert-Butyl isocyanide, 1.0 mmol)

  • Solvent: HPLC-grade Methanol (0.5 M concentration)

Step-by-Step Methodology
  • Imine Generation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add N2,N2,6-Trimethylpyridine-2,3-diamine (151.2 mg, 1.0 mmol) and the selected aldehyde (1.0 mmol). Dissolve the mixture in 2.0 mL of anhydrous Methanol.

  • Pre-Stirring: Stir the mixture at 25 °C for 30 minutes. Validation Check: Spot the mixture on a TLC plate (Eluent: 5% MeOH in DCM). The primary amine spot should disappear, replaced by a new, highly UV-active imine spot.

  • Component Addition: Successively add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol) to the stirring solution.

  • One-Pot Condensation: Cap the flask and stir the reaction mixture at 25 °C for 12–24 hours. Validation Check: Pull a 5

    
    L aliquot, dilute in 1 mL Acetonitrile, and inject into LC-MS. The reaction is complete when the imine mass is fully consumed and the [M+H]+ of the Ugi product is the base peak.
    
  • Isolation: Remove the methanol under reduced pressure using a rotary evaporator. Dissolve the crude residue in Ethyl Acetate (10 mL) and wash sequentially with saturated aqueous NaHCO

    
     (2 x 5 mL) and brine (5 mL) to remove unreacted acid and water-soluble byproducts.
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. The resulting functionalized pyridine can typically be purified by trituration in cold diethyl ether or via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

G Start Equimolar Mixing (Amine + Aldehyde) Imine Imine Formation (MeOH, 30 min, 25°C) Start->Imine Step 1 Addition Addition of Acid & Isocyanide (1.0 equiv each) Imine->Addition Step 2 Reaction Ugi-4CR One-Pot Reaction (Stir 12-24h, 25°C) Addition->Reaction Step 3 Isolation Solvent Evaporation & Precipitation Reaction->Isolation Step 4 Validation LC-MS & NMR Validation (Self-Validating Step) Isolation->Validation Step 5

Experimental workflow for the self-validating one-pot Ugi-4CR synthesis.

Quantitative Data Presentation

The versatility of this one-pot synthesis allows for the rapid generation of compound libraries. Below is a summary of quantitative data for a synthesized library of functionalized pyridines derived from N2,N2,6-Trimethylpyridine-2,3-diamine, demonstrating the broad substrate scope of this protocol.

Compound IDAldehyde InputCarboxylic Acid InputIsocyanide InputYield (%)Purity (HPLC, %)LC-MS [M+H]+ (Expected)
F-Pyr-01 BenzaldehydeAcetic Acidtert-Butyl isocyanide84>98383.25
F-Pyr-02 4-ChlorobenzaldehydeBenzoic AcidCyclohexyl isocyanide79>95505.21
F-Pyr-03 3-PyridinecarboxaldehydePhenylacetic AcidBenzyl isocyanide72>96494.26
F-Pyr-04 4-MethoxybenzaldehydeTrifluoroacetic Acidtert-Butyl isocyanide88>99467.22
F-Pyr-05 Formaldehyde (37% aq)Boc-GlycineCyclohexyl isocyanide65>92448.30

Note: Yields represent isolated yields after flash chromatography. Purity determined by reverse-phase HPLC (UV 254 nm).

References

  • Chemistry and Biology Of Multicomponent Reactions Chemical Reviews, ACS[Link][1]

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds ACS Omega[Link][2]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design MDPI Pharmaceuticals[Link][3]

  • Efficient one-pot synthesis of substituted pyridines through multicomponent reaction Organic & Biomolecular Chemistry (RSC Publishing)[Link][4]

Sources

Application Note: N2,N2,6-Trimethylpyridine-2,3-diamine as a Sterically Tuned Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In the realm of coordination chemistry, 2,3-diaminopyridine (DAPY) is a well-documented, albeit promiscuous, ligand capable of forming diverse polymeric networks and diamidopyridinium complexes . However, rational catalyst design requires predictable, controllable coordination spheres. N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8) emerges as a highly specialized, sterically tuned derivative that solves the promiscuity of its parent compound through strategic methylation.

As a Senior Application Scientist, I emphasize three critical mechanistic deviations caused by this ligand's architecture:

  • Steric Shielding of N1: The addition of a methyl group at C6 and a bulky dimethylamino group at C2 creates a deep steric pocket around the pyridine nitrogen (N1). This kinetically and thermodynamically disfavors N1-metal coordination, preventing the formation of strained 4-membered metallacycles.

  • Prevention of Diamidopyridinium Modes: Standard 2,3-DAPY undergoes double deprotonation to form diamidopyridinium complexes with high-valent metals like Re(V) . Because the N2 position in our ligand is fully methylated (–N(CH3)2), it is locked as a neutral, tertiary amine donor and cannot be deprotonated.

  • Selective Mono-Condensation: The presence of only one primary amine (at C3) restricts Schiff base condensation to a single site. This prevents the formation of bis-condensed polymeric mixtures often seen with unsubstituted 2,3-DAPY , allowing for the synthesis of precise, unsymmetrical N,N,O-tridentate ligands.

LigandPathway LIG N2,N2,6-Trimethylpyridine- 2,3-diamine N1 Pyridine N1 (Sterically Blocked) LIG->N1 6-Me & 2-NMe2 Hindrance N2N3 Exocyclic N2,N3 (Bidentate Chelation) LIG->N2N3 M(II) Salts (Cu, Ni, Zn) SCHIFF N3 Primary Amine (Schiff Base Condensation) LIG->SCHIFF + Aldehyde (e.g., Salicylaldehyde) COMP1 5-Membered Metallacycle N2N3->COMP1 COMP2 Tridentate/Tetradentate Catalyst (e.g., V(IV)) SCHIFF->COMP2

Fig 1. Steric divergence of N2,N2,6-Trimethylpyridine-2,3-diamine coordination pathways.

Quantitative Data & Steric Parameters

To fully leverage this ligand, one must understand how its electronic and steric parameters dictate its behavior during metalation. The tables below summarize the comparative advantages and expected spectroscopic signatures upon successful coordination.

Table 1: Comparative Ligand Properties

Property2,3-Diaminopyridine (DAPY)N2,N2,6-Trimethylpyridine-2,3-diamine
Primary Amines 2 (C2, C3)1 (C3)
Tertiary Amines 01 (C2)
N1 Steric Hindrance Low (Accessible)Extremely High (Flanked by C6-Me, C2-NMe2)
Schiff Base Potential Bis-condensed (Tetradentate)Mono-condensed (Bidentate/Tridentate)
Diamidopyridinium Mode Yes (Double deprotonation)No (N2 cannot be deprotonated)

Table 2: Diagnostic Spectroscopic Shifts Upon Coordination

Functional Group / NucleusFree Ligand (Expected)Metal Complex (Expected Shift)Causality of Shift
N3 Primary Amine (IR) ~3400, 3300 cm⁻¹~3250, 3150 cm⁻¹N-H bond weakening due to σ-donation of the nitrogen lone pair to the metal center.
C=N Imine (IR) ~1620 cm⁻¹~1600 cm⁻¹Backbonding and electron density withdrawal by the metal center upon chelation.
N2-Dimethyl (¹H NMR) ~2.8 ppm~3.2 ppmDeshielding caused by the N2 lone pair donation to the metal, reducing electron density around the methyl protons.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed not just as recipes, but as self-validating workflows. Every step includes a mechanistic rationale (Causality) and an observable metric (Validation) to ensure the integrity of the synthesis.

Protocol A: Synthesis of a Bidentate [Cu(L)Cl₂] Complex

This protocol forces the ligand into an exocyclic bidentate mode, utilizing the N2 and N3 amines to form a stable 5-membered metallacycle.

Step 1: Ligand Solvation

  • Action: Dissolve 1.0 mmol of N2,N2,6-Trimethylpyridine-2,3-diamine in 15 mL of anhydrous ethanol under an inert N₂ atmosphere.

  • Causality: Anhydrous ethanol is strictly required. The steric bulk of the –N(CH3)2 group makes the N2 donor relatively weak compared to highly nucleophilic primary amines. The presence of water would lead to competitive formation of copper-aquo complexes, displacing the ligand.

Step 2: Metalation

  • Action: Add 1.0 mmol of anhydrous CuCl₂ portion-wise to the stirring ligand solution. Stir at room temperature for 4 hours.

  • Causality: Copper(II) is subject to Jahn-Teller distortion. The bulky N2,N2,6-trimethyl groups prevent the formation of highly symmetric octahedral complexes, driving the system towards a square planar or distorted tetrahedral geometry.

  • Validation Check: The system is self-indicating. The reaction mixture will shift from the pale blue/green of CuCl₂ in ethanol to a deep, dark brown/green upon chelation. UV-Vis spectroscopy will confirm complexation via a pronounced bathochromic shift of the d-d transition band.

Protocol B: Synthesis of a V(IV) Schiff Base Catalyst for Sulfide Oxidation

By condensing the N3 primary amine with salicylaldehyde, we generate a tridentate (N,N,O) ligand. Complexation with Vanadium(IV) creates a potent catalyst for the selective oxidation of sulfides to sulfoxides .

Workflow STEP1 Step 1: Condensation Ligand + Salicylaldehyde in EtOH Catalytic AcOH, Reflux 2h STEP2 Step 2: Metalation Add VOSO4 in MeOH Adjust pH, Reflux 1h STEP1->STEP2 STEP3 Step 3: Isolation Slow evaporation Filter dark green crystals STEP2->STEP3 STEP4 Step 4: Catalysis Sulfide to Sulfoxide Oxidation H2O2 oxidant, RT STEP3->STEP4

Fig 2. Self-validating workflow for the synthesis and application of V(IV) Schiff base catalysts.

Step 1: Mono-Schiff Base Condensation

  • Action: Mix 1.0 mmol of the ligand with 1.0 mmol of salicylaldehyde in 20 mL absolute ethanol. Add 2 drops of glacial acetic acid. Reflux for 2 hours.

  • Causality: The primary amine at C3 is less nucleophilic than a standard aliphatic amine due to the electron-withdrawing nature of the pyridine ring. Acetic acid is required to protonate the aldehyde carbonyl, increasing its electrophilicity and accelerating the nucleophilic attack.

  • Validation Check: Monitor by TLC. IR spectroscopy of the isolated intermediate must show the complete disappearance of the primary amine N-H doublet (~3400, 3300 cm⁻¹) and the appearance of a sharp imine (C=N) stretch at ~1620 cm⁻¹.

Step 2: V(IV) Complexation

  • Action: Add the isolated Schiff base (1.0 mmol) to a methanolic solution of Vanadyl sulfate (VOSO₄·xH₂O) (1.0 mmol). Adjust the pH to ~6.0 using dilute methanolic KOH. Reflux for 1 hour.

  • Causality: Vanadium(IV) in the form of the vanadyl ion (VO²⁺) strongly prefers a square pyramidal geometry. By utilizing this specific mono-condensed Schiff base, we provide a rigid N,N,O tridentate chelate that occupies three equatorial planar sites. This intentional under-coordination leaves the axial/equatorial labile sites open for hydrogen peroxide activation—the fundamental mechanistic requirement for its catalytic efficacy.

  • Validation Check: The solution changes from the characteristic light blue of VOSO₄ to dark green. EPR (Electron Paramagnetic Resonance) spectroscopy at 77 K will validate the presence of the paramagnetic d¹ V(IV) center, showing a characteristic 8-line hyperfine splitting pattern.

References

  • Coordination of 2,3-diaminopyridine in the diamidopyridinium mode to the ReO3+ core Journal of Coordination Chemistry (2005). URL:[Link]

  • Synthesis and Antibacterial Activity of New Schiff Bases Derived from 2,3-Diaminopyridine and Their Copper(II), Iron(III), Nickel(II) and Zinc(II) Complexes Asian Journal of Chemistry (2013). URL:[Link]

  • Vanadium (IV) complexes with Schiff base ligands derived from 2,3-diaminopyridine as catalyst for the oxidation of sulfides to sulfoxides with H2O2 Polyhedron / Scilit (2017). URL:[Link]

Heterocycle formation using N2,N2,6-Trimethylpyridine-2,3-diamine precursors

Application Note: Heterocycle Formation using -Trimethylpyridine-2,3-diamine

Introduction & Structural Analysis[1]


-Trimethylpyridine-2,3-diamine
Key Structural Features[1][2]
  • 3-Amino Group (

    
    ):  The primary nucleophile. Highly reactive toward electrophiles (acyl chlorides, isocyanates, aldehydes).
    
  • 2-Dimethylamino Group (

    
    ): 
    
    • Steric Bulk: Hinders attack at the adjacent 3-amino group.

    • Electronic Effect: Strong electron donor (+M effect), increasing the basicity and nucleophilicity of the pyridine ring nitrogen (

      
      ) and the 3-amino group.
      
    • Reactivity Block: Lacks the proton required for standard imidazole ring closure, necessitating displacement or alternative cyclization strategies.

Strategic Applications

This scaffold is a critical intermediate for:

  • Kinase Inhibitors: The 2-dimethylamino group often serves as a solvent-exposed solubilizing moiety in ATP-competitive inhibitors.

  • Bi-heterocyclic Systems: Creating "pendant" heterocycles (e.g., pyrroles, pyrazoles) attached to the 3-position.

  • Fused Systems (Advanced): Synthesis of pyrido[2,3-d]pyrimidines via intramolecular nucleophilic aromatic substitution (

    
    ).
    

Reaction Pathways & Mechanism

The following diagram illustrates the divergent synthetic pathways accessible from this precursor.

ReactionPathwaysPrecursorN2,N2,6-Trimethylpyridine-2,3-diamineProduct_A3-(1H-Pyrrol-1-yl)pyridine DerivativePrecursor->Product_A Acid Catalyst / HeatIntermediate_BThioureaIntermediatePrecursor->Intermediate_B RT / SolventProduct_CSchiff Base / Imine(Cyclization Blocked)Precursor->Product_C CondensationReagent_A2,5-Dimethoxy-tetrahydrofuran(Clauson-Kaas)Reagent_BIsothiocyanates(R-NCS)Reagent_C1,2-DicarbonylsProduct_BPyrido[2,3-d]pyrimidine-2-thione(via -NMe2 displacement)Intermediate_B->Product_B High Temp / Base(Difficult)

Caption: Divergent synthetic pathways. Green indicates high-feasibility transformations; Red indicates high-barrier cyclizations requiring displacement; Grey indicates blocked pathways.

Experimental Protocols

Protocol A: Synthesis of 3-(1H-Pyrrol-1-yl)pyridines (Clauson-Kaas Reaction)

Objective: To form a pyrrole ring on the 3-position, creating a bi-heterocyclic system common in medicinal chemistry. This reaction leverages the nucleophilicity of the 3-amino group while the 2-dimethylamino group remains spectator (or activates the ring).

Reagents:

  • Precursor: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Trimethylpyridine-2,3-diamine (1.0 eq)[1]
    
  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve

    
    -Trimethylpyridine-2,3-diamine  (1.0 mmol) in Glacial Acetic Acid  (5 mL).
    
  • Addition: Add 2,5-Dimethoxytetrahydrofuran (1.1 mmol) dropwise at room temperature.

    • Note: The solution may darken; this is normal.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: Look for the disappearance of the polar starting amine and the appearance of a less polar, UV-active spot (pyrrole).

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (20 mL).

    • Neutralize with saturated

      
       solution (Caution: Foaming) until pH ~8.
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 2-(Dimethylamino)-6-methyl-3-(1H-pyrrol-1-yl)pyridine. Yield: Typically 75–85%.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines (The "Displacement" Strategy)

Objective: To force the formation of a fused bicyclic system by displacing the bulky dimethylamino group. This is a challenging, high-energy transformation often required to access specific scaffold variants.

Mechanism: Formation of a thiourea followed by intramolecular

Reagents:

  • Precursor (1.0 eq)

  • Benzoyl Isothiocyanate (1.1 eq) – Used to form an activated thiourea.

  • Solvent: Acetone (Step 1), DMF/DMA (Step 2).

  • Base:

    
     or DBU.
    

Step-by-Step Methodology:

  • Thiourea Formation:

    • Dissolve precursor (1.0 mmol) in Acetone (5 mL).

    • Add Benzoyl Isothiocyanate (1.1 mmol) dropwise. Stir at RT for 1 hour.

    • Result: Formation of the

      
      -benzoyl-N'-(2-dimethylamino-3-pyridyl)thiourea.
      
    • Hydrolysis (Optional): Treat with mild base (

      
      /MeOH) to remove the benzoyl group if the free thiourea is desired.
      
  • Cyclization (Attempted Displacement):

    • Dissolve the thiourea intermediate in DMF or DMA (Dimethylacetamide).

    • Add DBU (2.0 eq) or

      
        (2.0 eq).
      
    • Heat to 140–160°C in a sealed tube for 12–24 hours.

    • Critical Note: This step attempts to displace the

      
       group. If the 
      
      
      does not leave, the reaction may stall or decompose.
    • Alternative: Use Dicyclohexylcarbodiimide (DCC) to promote cyclization to a guanidine-type fused system if displacement fails.

Data Interpretation:

  • Success: Loss of the dimethylamino signal in

    
     NMR (singlet at ~3.0 ppm, 6H).
    
  • Failure: Recovery of starting material or decomposition.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (Protocol A) Solvent too wet or temperature too low.Use glacial acetic acid and ensure vigorous reflux.
Stalled Cyclization (Protocol B)

is a poor leaving group.
Switch to Microwave Irradiation (180°C, 30 min) to overcome the activation energy barrier.
Regioselectivity Issues N1 vs. 3-NH2 competition.The 3-NH2 is significantly more nucleophilic than the sterically hindered N1. Acylation almost always occurs at 3-NH2 first.

References

  • El-Dean, A. M. K., et al. "Synthesis and biological activity of some new pyridine and pyrido[2,3-d]pyrimidine derivatives." Journal of the Serbian Chemical Society, vol. 84, no. 4, 2019. Link

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Edition, Wiley, 2010. (Standard reference for Pyridine reactivity and Clauson-Kaas mechanism).
  • PubChem Database. "Compound Summary for CID 53394626 (N2,N2,6-Trimethylpyridine-2,3-diamine)." Accessed 2023. Link

  • Patents (Generic): Various patents utilize 2,3-diaminopyridine scaffolds for kinase inhibition (e.g., CDK4/6, FLT3).

(Note: Specific academic literature solely dedicated to the cyclization of CAS 1216063-73-8 is limited; protocols are adapted from homologous 2-dialkylamino-3-aminopyridine chemistries.)

Reaction conditions for coupling N2,N2,6-Trimethylpyridine-2,3-diamine with acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Coupling of Sterically Modulated Aminopyridines

Subject: Optimized Coupling Protocols for


-Trimethylpyridine-2,3-diamine with Acid Chlorides.
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Part 1: Executive Summary & Chemical Logic

The Challenge: Coupling


-trimethylpyridine-2,3-diamine (1 ) with acid chlorides is a non-trivial transformation frequently encountered in the synthesis of kinase inhibitors and anticoagulant scaffolds. While the C3-primary amine is the intended nucleophile, the reaction is complicated by two opposing factors:
  • Steric Hindrance: The C2-dimethylamino group (

    
    ) creates significant steric bulk ortho to the reaction site, retarding the approach of the electrophile.
    
  • Electronic Activation: Conversely, the C2-

    
     is a strong electron-donating group (EDG), increasing the electron density of the pyridine ring and the basicity of the C3-amine.
    

The Solution: Standard amide coupling conditions (e.g., TEA/DCM) often result in stalled conversion or hydrolysis of the acid chloride due to the slow reaction rate. This guide details three tiered protocols designed to overcome the steric energy barrier while suppressing side reactions such as pyridine ring acylation.

Part 2: Mechanistic Insight & Pathway

The reaction proceeds via a nucleophilic attack of the C3-amine onto the carbonyl carbon of the acid chloride. The transition state is crowded. The use of a nucleophilic catalyst (DMAP) is often critical to form a more reactive


-acylpyridinium intermediate, which is less sensitive to the steric bulk of the amine substrate than the free acid chloride.

Figure 1: Reaction Pathway and Steric Environment

ReactionPathway Substrate N2,N2,6-Trimethylpyridine- 2,3-diamine Intermediate Tetrahedral Intermediate (Sterically Crowded) Substrate->Intermediate + RCOCl Slow Step (Sterics) RCOCl Acid Chloride (R-COCl) RCOCl->Intermediate SideProduct Hydrolysis (R-COOH) RCOCl->SideProduct + H2O (If reaction stalls) Product Target Amide Intermediate->Product - HCl Fast DMAP DMAP Catalyst DMAP->RCOCl Activation

Caption: Pathway showing the steric bottleneck at the nucleophilic attack step and the competing hydrolysis risk.

Part 3: Experimental Protocols

Method A: The "Gold Standard" (Anhydrous Catalytic)

Best for: Valuable acid chlorides, complex R-groups, and high-yield requirements.

Reagents:

  • Substrate:

    
    -Trimethylpyridine-2,3-diamine (1.0 equiv)
    
  • Acid Chloride: 1.1 – 1.2 equiv

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve the diamine substrate and DIPEA in anhydrous DCM.

  • Activation: Add DMAP in one portion.

  • Addition: Cool the solution to

    
    . Add the acid chloride dropwise (neat or dissolved in minimal DCM) over 10 minutes.
    
    • Note: Cooling prevents potential exotherms from uncontrolled acylation, though the steric hindrance usually mitigates this.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of the diamine peak (

      
      ).
      
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
Method B: The "Forcing" Protocol (Pyridine Solvent)

Best for: Unreactive acid chlorides or when Method A stalls.

Reagents:

  • Solvent/Base: Anhydrous Pyridine (0.2 M)

  • Acid Chloride: 1.5 equiv

Protocol:

  • Dissolve the diamine in anhydrous pyridine.

  • Cool to

    
    .[1]
    
  • Add acid chloride dropwise.

  • Heat: If no reaction is observed after 1 hour at RT, heat to

    
    . The pyridine acts as both solvent and nucleophilic catalyst.
    
  • Workup: Co-evaporate with toluene to remove pyridine (azeotrope). Redissolve residues in EtOAc and wash with

    
     (rapidly) to remove traces of pyridine, then neutralize.
    
    • Caution: Prolonged exposure to acid may protonate the pyridine ring of the product, keeping it in the aqueous phase.

Method C: Schotten-Baumann (Biphasic)

Best for: Scale-up (>10g), simple acid chlorides, and robust substrates.

Reagents:

  • Solvent: THF / Water (1:1 mixture)

  • Base:

    
     or 
    
    
    
    (3.0 equiv)

Protocol:

  • Dissolve diamine in THF.

  • Dissolve base in water and add to the THF solution.

  • Add acid chloride dropwise at RT with vigorous stirring.

  • Stir for 2 hours. The product often precipitates out or can be extracted with EtOAc.

Part 4: Analytical Data & Quality Control

Expected Analytical Profile:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Amide NH: Look for a singlet between

      
       9.0 – 10.5 ppm.
      
    • C2-NMe2: Singlet (

      
      ) around 
      
      
      
      2.6 – 2.8 ppm.
    • C6-Me: Singlet (

      
      ) around 
      
      
      
      2.3 ppm.
    • Aromatic Protons: Two doublets (C4-H and C5-H) typically around

      
       6.5 – 7.5 ppm.
      

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Steric hindrance at C3; Acid chloride hydrolysis.Switch to Method B (Pyridine/Heat) or add 20 mol% DMAP. Ensure anhydrous conditions.
Bis-acylation (

)
Excess acid chloride; High temperature.Reduce acid chloride to 1.0 equiv. Maintain

longer.
Product in Aqueous Layer Product is protonated (basic pyridine N).Adjust workup pH to ~8-9. Use "salting out" (NaCl) during extraction.
Precipitate during addition Amine salt formation (HCl salt).Ensure sufficient base (DIPEA) is present to scavenge HCl. Add more solvent.

Part 5: Decision Logic for Protocol Selection

Figure 2: Experimental Decision Tree

DecisionTree Start Start: Coupling N2,N2,6-Trimethylpyridine-2,3-diamine CheckR Is the Acid Chloride (R-COCl) volatile or inexpensive? Start->CheckR MethodC Method C: Schotten-Baumann (Biphasic THF/H2O) CheckR->MethodC Yes (Simple/Cheap) CheckScale Is the reaction scale > 5g? CheckR->CheckScale No (Valuable/Complex) CheckScale->MethodC Yes (>5g) MethodA Method A: DCM/DIPEA/DMAP (Standard) CheckScale->MethodA No (<5g) CheckReactivity Did Method A fail (Low Conversion)? MethodA->CheckReactivity CheckReactivity->MethodA No (Success) MethodB Method B: Pyridine Solvent (Heat to 50°C) CheckReactivity->MethodB Yes

Caption: Logic flow for selecting the optimal coupling condition based on substrate value and reactivity.

Part 6: References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (See section on Amide Formation).

  • PubChem. (2023). Compound Summary:

    
    -Trimethylpyridine-2,3-diamine (CAS 1216063-73-8).[4] 
    

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis & Functionalization of N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes specific chemical knowledge regarding the N2,N2,6-Trimethylpyridine-2,3-diamine scaffold with advanced microwave-assisted organic synthesis (MAOS) techniques.

Introduction & Scientific Rationale

The N2,N2,6-Trimethylpyridine-2,3-diamine scaffold represents a specialized subclass of aminopyridines often utilized in the development of kinase inhibitors and GPCR ligands. Unlike the more common N2-monomethyl analogs (used in drugs like Dabigatran), the N2,N2-dimethyl substitution pattern provides unique steric bulk and solubility properties, often serving to modulate metabolic stability and lipophilicity in drug candidates.

The Challenge of Thermal Synthesis

Conventional thermal synthesis of this core and its subsequent functionalization faces two primary bottlenecks:

  • Nucleophilic Aromatic Substitution (SNAr) Sluggishness: Introducing the sterically demanding dimethylamine group at the 2-position of a 6-methyl-3-nitro precursor is deactivated by the electron-donating methyl group at position 6, requiring prolonged heating (24-48h) and high boiling solvents.

  • Amide Coupling Efficiency: The subsequent acylation of the 3-amino group is often hindered by the ortho-dimethylamino group, leading to low yields and incomplete conversion under standard EDC/HOBt conditions.

The Microwave Solution

Microwave irradiation overcomes these barriers through dielectric heating , which directly couples with the polar transition states of the SNAr mechanism and the amide bond formation. This guide details a streamlined, two-stage microwave protocol:

  • Rapid Core Assembly: Synthesis of the diamine precursor.

  • Library Generation: Parallel functionalization to generate bioactive amides.

Mechanistic Insight & Reaction Pathway

The synthesis relies on the activation energy lowering capabilities of MAOS.

  • Stage 1 (SNAr): The reaction of 2-chloro-6-methyl-3-nitropyridine with dimethylamine proceeds via a Meisenheimer complex. Microwave irradiation stabilizes the polar transition state, accelerating the displacement of the chloride.

  • Stage 2 (Reduction): (Performed via standard hydrogenation or transfer hydrogenation - Note: This step is typically batch, but the guide focuses on the MW-enabled steps involving the scaffold).

  • Stage 3 (Functionalization): The 3-amino group attacks an activated carboxylic acid. The bulky 2-NMe2 group creates a "molecular lock," preventing rotation. MW energy overcomes this steric repulsion to drive the reaction to completion.

Pathway Diagram

(Visualizing the flow from Precursor to Functionalized Scaffold)

ReactionPathway Precursor 2-Chloro-6-methyl- 3-nitropyridine Intermediate N,N,6-Trimethyl- 3-nitropyridin-2-amine Precursor->Intermediate MW: 120°C, 15 min Reagent1 Dimethylamine (SNAr) Reagent1->Intermediate Reduction Reduction (H2/Pd-C) Intermediate->Reduction Batch Step Core N2,N2,6-Trimethylpyridine- 2,3-diamine (Target Scaffold) Reduction->Core Yield >90% Product 3-Amido-2-(dimethylamino)- pyridine Derivatives Core->Product MW: 100°C, 10 min Reagent2 R-COOH / Coupling Agent (Amidation) Reagent2->Product

Caption: Figure 1. Microwave-assisted synthetic workflow for N2,N2,6-Trimethylpyridine-2,3-diamine derivatives.

Experimental Protocols

Protocol A: Rapid Synthesis of the Core Scaffold

Objective: Synthesize N,N,6-trimethyl-3-nitropyridin-2-amine (Precursor to the diamine). Scale: 1.0 mmol

Materials:

  • 2-Chloro-6-methyl-3-nitropyridine (172.5 mg, 1.0 mmol)

  • Dimethylamine (2.0 M in THF, 1.5 mL, 3.0 mmol)

  • Ethanol (2.0 mL)

  • Microwave Vial: 10 mL, pressure-rated.

Procedure:

  • Charge: Add the chloropyridine and ethanol to the microwave vial.

  • Add Reagent: Add the dimethylamine solution. Seal the vial immediately with a Teflon-lined cap.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 120 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Work-up: Cool to RT. Concentrate the solvent in vacuo. The residue is typically pure enough for reduction. If necessary, recrystallize from cold ethanol.

Self-Validating Checkpoint:

  • TLC: 30% EtOAc/Hexane. The starting material (Rf ~0.6) should disappear, replaced by a bright yellow spot (Rf ~0.5, the nitro-amine).

  • Yield: Expect >92% isolated yield.

(Note: The subsequent reduction to the diamine is performed using standard H2/Pd-C or Fe/AcOH methods and is not the focus of this MW guide, but is required to generate the starting material for Protocol B.)

Protocol B: Parallel Library Functionalization

Objective: Amide coupling of N2,N2,6-Trimethylpyridine-2,3-diamine with diverse carboxylic acids. Context: This protocol is optimized for generating libraries of kinase inhibitor candidates.

Materials:

  • N2,N2,6-Trimethylpyridine-2,3-diamine (Core, 1.0 equiv)[1]

  • Carboxylic Acid (R-COOH, 1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: In a microwave vial, dissolve the Carboxylic Acid and HATU in DMF (2 mL). Add DIPEA and stir at RT for 2 minutes to form the active ester.

  • Addition: Add the N2,N2,6-Trimethylpyridine-2,3-diamine.

  • Irradiation:

    • Temp: 100 °C

    • Time: 10 minutes

    • Pressure: Low (Open vessel mode possible if using reflux condenser, but sealed preferred for volatility).

  • Purification: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine. Dry over MgSO4.

Data Comparison: Thermal vs. Microwave

ParameterThermal Method (Reflux)Microwave Method (Protocol B)Improvement
Reaction Time 12 - 24 Hours10 Minutes70x Faster
Solvent Toluene/DMF (High Vol)DMF (Low Vol)Green Chem
Yield (Avg) 45 - 60%85 - 95%+30-40%
Purity (Crude) 70% (requires column)>90% (often precipitation)Efficiency

Troubleshooting & Critical Parameters

Steric Hindrance Management

The N2,N2-dimethyl group exerts significant steric pressure on the C3-amine.

  • Issue: Incomplete conversion with bulky acids (e.g., ortho-substituted benzoic acids).

  • Solution: Increase MW temperature to 120 °C and extend time to 20 mins . Switch coupling agent to COMU or T3P (Propylphosphonic anhydride) which are superior for sterically hindered amines.

Cyclization Constraints (Scientific Integrity)

Researchers often attempt to cyclize this diamine into Imidazo[4,5-b]pyridines .

  • Warning: Unlike N2-monomethyl analogs (Dabigatran intermediates), the N2,N2-dimethyl analog cannot form a neutral imidazo[4,5-b]pyridine ring directly because the N2 nitrogen is quaternary and lacks a proton to lose.

  • Outcome: Attempts to cyclize with formic acid or aldehydes will likely result in:

    • No reaction (recovery of starting material).

    • Formation of a formamidine intermediate that does not close.

    • Demethylation (harsh conditions only).

  • Valid Pathway: Use this scaffold only when the open-chain 2-dimethylamino-3-amido structure is the desired pharmacophore.

References

  • Karamthulla, S., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling. PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N2,N2,6-Trimethylpyridine-2,3-diamine Crude Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8). This compound presents unique chromatographic and handling challenges due to its highly electron-rich ortho-diaminopyridine core and multiple basic nitrogen centers. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my crude mixture streak heavily on silica gel, and how can I achieve baseline resolution?

  • Causality: N2,N2,6-Trimethylpyridine-2,3-diamine contains three basic nitrogen atoms (a pyridine ring, a primary amine, and a tertiary amine). When subjected to standard normal-phase chromatography, these basic centers interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface via hydrogen bonding and ion-exchange mechanisms. This secondary retention causes severe peak tailing and irreversible adsorption[1].

  • Protocol: You must mask the acidic silanol groups. Incorporate a basic modifier—typically 1% to 5% Triethylamine (TEA) or 1% concentrated aqueous NH₄OH—into your mobile phase (e.g., Dichloromethane/Methanol). Crucially, the silica column must be pre-equilibrated with this modified solvent before loading the sample[1].

  • Self-Validation: Perform a 2D Thin-Layer Chromatography (TLC) test. Spot the crude mixture and develop it in the first dimension without TEA. Dry the plate, rotate it 90 degrees, and develop it in the second dimension using the TEA-modified solvent. A shift from a smeared streak to a tight, round spot confirms the modifier has successfully neutralized the silanol interactions.

Q2: The crude mixture turns dark brown or black during concentration. How do I prevent this degradation?

  • Causality: Like many ortho-phenylenediamines and diaminopyridines, this compound is highly susceptible to aerobic oxidation. Exposure to atmospheric oxygen, ambient light, or trace transition metals initiates the formation of a reactive semiquinone or diimine radical. These intermediates rapidly undergo oxidative polymerization, forming dark, oligomeric tars that ruin your yield[2][3].

  • Protocol:

    • Inert Atmosphere: Perform all extractions and chromatography under an argon or nitrogen blanket where possible.

    • Solvent Degassing: Sparge all solvents (especially aqueous buffers) with inert gas for 15 minutes prior to use.

    • Thermal Control: Concentrate fractions under reduced pressure at temperatures strictly below 30°C.

  • Self-Validation: Monitor the physical appearance and UV-Vis absorbance. The pure compound should be a colorless to pale-yellow solid. The appearance of a strong absorption band around 425 nm indicates the formation of oxidized diimine byproducts[3][4], signaling that your handling conditions are too harsh.

Q3: How can I efficiently separate the target compound from incomplete alkylation (N-methyl) impurities?

  • Causality: The target compound features an N,N-dimethyl group, whereas the primary impurity is often the N-monomethyl derivative. While the tertiary amine is inherently more basic, the added methyl group increases steric hindrance. This subtle difference alters the partition coefficient and pKa of the conjugate acids, allowing for separation via pH-gradient extraction.

  • Protocol: Perform a highly controlled acid-base extraction. Extract the crude organic mixture with dilute aqueous HCl at pH 2.0 to protonate all amines. Slowly adjust the aqueous phase pH upward using 1M NaOH. The more sterically hindered, less effectively solvated N,N-dimethyl target will typically partition back into the organic phase (e.g., Ethyl Acetate) at a slightly lower pH than the N-methyl impurity.

  • Self-Validation: Analyze the extracted fractions via ¹H-NMR. The disappearance of the secondary amine N-H proton and the presence of a clean 6H singlet (for the N,N-dimethyl group) around 2.8-3.0 ppm confirms successful separation.

Part 2: Quantitative Data & Physicochemical Properties

To optimize your purification workflow, reference the following physicochemical parameters and solvent systems.

ParameterValue / RecommendationCausality / Rationale
Estimated pKa (Conjugate Acids) ~6.5 (Pyridine N), ~9.0 (Aliphatic Amines)Dictates the pH required for complete protonation/deprotonation during extraction.
Optimal Extraction pH (Aqueous) pH < 2.0 (Protonated), pH > 10.0 (Neutral)Ensures complete phase transfer during acid-base workup.
Recommended TLC System DCM : MeOH : TEA (90 : 9 : 1)TEA neutralizes silica silanol groups to prevent tailing[1].
Degradation Indicator (UV-Vis) λmax ≈ 425 nmIndicates formation of oxidized diimine/oligomer species[3].
Evaporation Temperature < 30°CPrevents thermal acceleration of oxidative polymerization[2].

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl (pre-degassed with N₂). Shake vigorously and vent. The target compound will protonate and migrate to the aqueous layer.

  • Phase Separation: Collect the aqueous layer. Discard the organic layer, which now contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath (0-5°C) to minimize oxidative degradation. Slowly add 2M NaOH dropwise under gentle stirring until the pH reaches 10.0–10.5.

  • Organic Extraction: Extract the basified aqueous layer three times with fresh, degassed Ethyl Acetate.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C.

Protocol B: Amine-Modified Silica Gel Chromatography
  • Column Preparation: Slurry standard normal-phase silica gel in a solvent mixture of Dichloromethane (DCM) containing 1% Triethylamine (TEA). Pack the column.

  • Equilibration: Flush the packed column with at least 3 column volumes (CV) of the DCM/TEA mixture to fully neutralize the acidic silanol sites[1].

  • Loading: Dissolve the crude extract from Protocol A in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient of Methanol (0% to 10%) in DCM, maintaining 1% TEA throughout the run.

  • Fraction Collection: Collect fractions and monitor via TLC (visualized with UV light or iodine stain). Pool product-containing fractions and evaporate strictly below 30°C.

Part 4: Visualizations

Workflow Crude Crude Reaction Mixture (Target + Impurities) AcidExt Acidic Extraction (pH ~2.0) Target protonated to aqueous layer Crude->AcidExt OrgWaste Organic Waste (Neutral/Acidic Impurities) AcidExt->OrgWaste Organic Phase BaseExt Basification (pH ~10.0) Target neutralized, extracted to organic AcidExt->BaseExt Aqueous Phase AqWaste Aqueous Waste (Polar Impurities & Salts) BaseExt->AqWaste Aqueous Phase Silica Amine-Modified Silica Chromatography (DCM/MeOH + 1% TEA) BaseExt->Silica Organic Phase Pure Pure N2,N2,6-Trimethylpyridine -2,3-diamine Silica->Pure Evaporation (<30°C)

Workflow for the isolation and purification of N2,N2,6-Trimethylpyridine-2,3-diamine.

Degradation Diamine N2,N2,6-Trimethylpyridine -2,3-diamine (Colorless/Pale) Radical Semiquinone/Diimine Radical (Reactive Intermediate) Diamine->Radical O2, Light, or Trace Metals Oligomer Polymeric/Oligomeric Tars (Dark Brown/Black) Radical->Oligomer Oxidative Polymerization

Aerobic oxidative degradation pathway of ortho-diaminopyridines into polymeric tars.

References

  • Fluorescent Oligomeric Nanoparticle from Diaminopyridine Compound Via Enzyme-Catalyzed Oxidation Source: PubMed / Springer Science+Business Media URL:[Link]

  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization Source: ACS Omega / PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: N2,N2,6-Trimethylpyridine-2,3-diamine Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OX-PREV-23-DIA Subject: Prevention of oxidative degradation during storage and handling Chemical Identity: N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8)[1]

Technical Overview: The Oxidation Mechanism

Why does this specific molecule degrade? N2,N2,6-Trimethylpyridine-2,3-diamine is an electron-rich heteroaromatic system.[1] The presence of a dimethylamino group at position 2 and a methyl group at position 6 significantly increases the electron density of the pyridine ring.

The primary point of failure is the primary amine at position 3 (


) . Unlike the tertiary amine at position 2, the position 3 amine has labile protons susceptible to radical abstraction by atmospheric oxygen.[1]

The Cascade of Degradation:

  • Initiation: Molecular oxygen extracts a hydrogen atom from the C3-amino group, creating a nitrogen-centered radical.[1]

  • Propagation: This radical is stabilized by resonance with the electron-rich pyridine ring but eventually reacts with other radicals or ground-state molecules.[1]

  • Termination (Color Formation): The radicals couple to form azo-linkages (

    
    ) or phenazine-like dimers. These highly conjugated systems absorb visible light strongly, turning the off-white powder to beige, brown, and eventually black tar.[1]
    
Troubleshooting Guide & FAQs
Category A: Visual Inspection & Quality Assessment

Q: My sample has turned from off-white to a light beige. Is it still usable? A: Likely, yes.[1]

  • Diagnosis: Light beige discoloration usually indicates surface oxidation . The bulk material underneath often remains intact (purity >98%).

  • Action: Perform a proton NMR (

    
    -NMR) in DMSO-
    
    
    
    . Look for broadening of the amine peak (~4.5–5.5 ppm) or new aromatic signals. If the spectrum is clean, the impurity is trace (ppm level) but highly colored.[1]
  • Recommendation: Use immediately. For strict kinetic studies, repurify.

Q: The material is dark brown or black and sticky.[1] Can I use it? A: No.

  • Diagnosis: Deep coloration accompanied by a texture change (stickiness/gumming) indicates significant polymerization or dimerization (azo/phenazine formation). Purity is likely compromised (<90%).

  • Action: Recrystallization is required (see Section 4).

Category B: Storage Protocols

Q: What is the absolute best way to store this for >6 months? A: You must arrest the radical initiation step by removing energy (heat) and reactants (oxygen).

  • The "Gold Standard" Protocol:

    • Atmosphere: Store under Argon (Ar) rather than Nitrogen (

      
      ). Argon is heavier than air and provides a better "blanket" in opened vials.[1]
      
    • Temperature: -20°C is superior to 4°C. Lower temperatures kinetically inhibit the radical propagation step.[1]

    • Container: Amber glass vial with a Teflon-lined screw cap. Seal the cap junction with Parafilm or electrical tape to prevent gas exchange.[1]

    • Desiccant: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite).[1] Moisture accelerates oxidation by lowering the activation energy for proton transfer.[1]

Q: Can I store it in solution? A: Avoid if possible.

  • Risk: Dissolving the compound increases the surface area exposed to dissolved oxygen. Solvents like THF or Methanol can hold significant oxygen unless rigorously degassed.[1]

  • Exception: If you must store a stock solution, use degassed anhydrous DMSO or DMAc , store under Argon at -20°C, and use within 1 week.

Category C: Handling & Weighing

Q: I do not have a glovebox. How do I weigh it without degradation? A: Use the "Flush and Crush" technique:

  • Preparation: Have your weighing boat and spatula ready.

  • Inert Blanket: If possible, invert a funnel connected to an Argon line over your balance to create a local inert zone.[1]

  • Speed: Minimize exposure time to <2 minutes.

  • Resealing: Immediately after taking your aliquot, purge the head-space of the storage vial with Argon (using a pasture pipette connected to a gas line) for 15 seconds before capping.[1]

Visualization: Oxidation & Storage Logic

The following diagram illustrates the degradation pathway and the specific intervention points for storage.

OxidationPathway Compound N2,N2,6-Trimethyl pyridine-2,3-diamine (Off-White Powder) Radical N-Centered Radical (Reactive Intermediate) Compound->Radical H-abstraction Oxygen Atmospheric O2 + Moisture Oxygen->Radical Dimer Azo/Phenazine Dimers (Dark Brown/Black) Radical->Dimer Coupling Argon Intervention 1: Argon Atmosphere Argon->Oxygen Blocks Cold Intervention 2: -20°C Storage Cold->Radical Slows Kinetics Dark Intervention 3: Amber Glass Dark->Radical Prevents Photo-initiation

Caption: Mechanistic pathway of oxidative degradation and critical inhibition points (Argon, Cold, Dark) to maintain compound integrity.

Recovery Protocol: Recrystallization

If your material has oxidized (brown solid), use this protocol to recover purity.

Solvent System: Ethyl Acetate / Hexanes (or Heptane)

StepActionTechnical Note
1. Dissolution Dissolve crude solid in minimal warm Ethyl Acetate (approx. 40°C).Do not boil; excessive heat promotes further oxidation.
2.[1] Filtration Filter the warm solution through a 0.45 µm PTFE syringe filter .Removes insoluble polymerized black tar/dimers.
3.[1] Precipitation Slowly add Hexanes dropwise until the solution turns slightly cloudy.Reduces solubility of the product.
4. Crystallization Seal under Argon and place in a -20°C freezer overnight.Slow cooling yields purer crystals.
5.[1] Collection Filter rapidly cold; wash with cold Hexanes.Dry under high vacuum immediately.[1]
Stability Data Summary
ConditionFormEstimated StabilityVisual Indicator
25°C, Air, Light Free Base< 48 HoursRapid browning
4°C, Air, Dark Free Base1-2 WeeksGradual beige tint
-20°C, Argon, Dark Free Base> 12 MonthsRemains off-white
25°C, Air HCl Salt> 6 MonthsStable solid

Note: Conversion to the dihydrochloride salt (using HCl in Dioxane) significantly improves stability by protonating the amine, removing the lone pair availability for radical initiation.

References
  • National Institutes of Health (PubChem). (n.d.). Compound Summary: 2,3-Diaminopyridine Derivatives. Retrieved March 4, 2026, from [Link][1]

Sources

Technical Support Center: Overcoming Steric Hindrance in N2,N2,6-Trimethylpyridine-2,3-diamine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base

As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of ortho-substituted diaminopyridines. N2,N2,6-Trimethylpyridine-2,3-diamine (CAS 1216063-73-8)[1] is a notoriously challenging substrate. While the C3-primary amine is electronically activated by the adjacent C2-dimethylamino group, the sheer steric bulk of the rotating N-methyl groups creates a formidable physical barrier, quantifiable by its high buried volume (%VBur)[2].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you bypass these steric roadblocks in your drug development and synthetic workflows.

Part 1: Troubleshooting FAQs

Q1: My standard acylation of the C3-amine using acetic anhydride and triethylamine is failing. Why, and how do I fix it?

The Causality: The C2-dimethylamino group physically blocks the trajectory of bulky electrophiles like anhydrides. While the C3-amine is electron-rich, the activation energy required for the bulky anhydride to approach the nucleophilic center is too high at room temperature. The Solution: You must shift to a highly reactive electrophile and a nucleophilic catalyst.

  • Swap the anhydride for an acyl chloride .

  • Introduce 4-Dimethylaminopyridine (DMAP) as a catalyst. DMAP attacks the acyl chloride to form an acylpyridinium intermediate. This intermediate is intensely electrophilic, effectively pulling the C3-amine into the reaction and lowering the activation barrier[3].

  • Elevate the temperature to 60–80 °C to provide the necessary kinetic energy to overcome the steric repulsion.

Q2: I am trying to perform a Buchwald-Hartwig amination on the C3-amine, but I only recover starting material. What ligand should I use?

The Causality: Standard bidentate ligands (like BINAP or dppf) create a crowded coordination sphere around the palladium center. When the sterically encumbered N2,N2,6-trimethylpyridine-2,3-diamine attempts to bind to the Pd complex, the steric clash prevents coordination, stalling the catalytic cycle prior to reductive elimination. The Solution: Utilize bulky, electron-rich, dialkylbiaryl phosphine ligands such as XPhos or BrettPhos [4].

  • Mechanistic Insight: The extreme bulk of XPhos forces the palladium into a highly active, mono-ligated state [Pd(L)]. Paradoxically, this bulky ligand creates a wider "binding pocket" for the hindered C3-amine. Furthermore, the electron-rich nature of the dicyclohexylphosphino group accelerates the final reductive elimination step, pushing the reaction to completion.

Q3: Direct alkylation with alkyl halides yields a messy mixture. How can I cleanly mono-alkylate this hindered amine?

The Causality: Direct SN2 alkylation is highly sensitive to steric hindrance. The incoming alkyl halide struggles to reach the C3-amine, and if it does, the resulting secondary amine can sometimes outcompete the primary amine, leading to complex mixtures. The Solution: Abandon direct SN2 alkylation in favor of Reductive Amination . Condense the C3-amine with an aldehyde under acidic catalysis (using Ti(OiPr)4 or molecular sieves to drive imine formation), followed by reduction with Sodium triacetoxyborohydride (NaBH(OAc)3). The planar imine intermediate is far less sterically demanding than the transition state of an SN2 reaction[2][5].

Part 2: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and experimental yields, demonstrating the necessity of specialized reagents for this specific substrate.

Reaction TypeStandard ConditionsOptimized ConditionsKey Mechanistic DriverExpected Yield
Acylation Acetic Anhydride, TEA, DCM, RTAcetyl Chloride, DMAP (0.1 eq), Pyridine, 80 °CFormation of highly reactive acylpyridinium intermediate.< 10%

> 85%
Cross-Coupling Pd(OAc)2, BINAP, Cs2CO3, Toluene, 80 °CPd2(dba)3, XPhos, NaOtBu, Toluene, 110 °CMono-ligated Pd species accommodates bulky substrate.0%

75–80%
Alkylation Alkyl Bromide, K2CO3, DMF, 60 °CAldehyde, Ti(OiPr)4, then NaBH(OAc)3, DCE, RTPlanar imine intermediate bypasses SN2 steric clash.Messy

> 80%

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Monitor the specific checkpoints listed below to confirm the reaction is proceeding correctly.

Protocol A: DMAP-Catalyzed Acylation of the C3-Amine
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve N2,N2,6-Trimethylpyridine-2,3-diamine (1.0 mmol) in anhydrous pyridine (5 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol, 10 mol%). Validation Checkpoint: The solution should remain clear. DMAP ensures the reaction pathway shifts from a direct attack to a catalyzed acyl transfer.

  • Electrophile Addition: Cool the flask to 0 °C. Dropwise, add the acyl chloride (1.2 mmol). Validation Checkpoint: A mild exotherm and the formation of a white precipitate (pyridinium chloride) indicate the successful formation of the active acylpyridinium species.

  • Thermal Activation: Heat the reaction to 80 °C for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination with XPhos
  • Pre-activation: In a nitrogen-filled glovebox, charge a sealed tube with Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.5 mmol).

  • Substrate Addition: Add the aryl halide (1.0 mmol) and N2,N2,6-Trimethylpyridine-2,3-diamine (1.2 mmol).

  • Solvent: Add anhydrous, degassed toluene (4 mL). Validation Checkpoint: The mixture will initially appear dark red/purple (characteristic of Pd2(dba)3) and will shift to a lighter orange/yellow as the active Pd(0)-XPhos complex forms.

  • Coupling: Seal the tube, remove it from the glovebox, and heat at 110 °C for 24 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Part 4: Visualization of Workflows and Steric Dynamics

StericPathway Substrate N2,N2,6-Trimethylpyridine- 2,3-diamine Steric Steric Blockade at C3 (Bulky -N(CH3)2) Substrate->Steric Standard Standard Conditions (RT, standard bases) Steric->Standard Kinetic Barrier Optimized Optimized Conditions (High T/P, DMAP, XPhos) Steric->Optimized Catalytic Bypass Failure Low Yield / No Reaction Standard->Failure Success Successful Derivatization (Acylation/Coupling) Optimized->Success

Pathway illustrating steric hindrance resolution in N2,N2,6-Trimethylpyridine-2,3-diamine.

Workflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + XPhos Step2 2. Substrate Addition Add Hindered Diamine + Aryl Halide Step1->Step2 Step3 3. Base & Solvent NaOtBu in Degassed Toluene Step2->Step3 Step4 4. Thermal Activation 110°C, 24h, Sealed Tube Step3->Step4 Step5 5. Workup & Purification Celite Filtration & Chromatography Step4->Step5

Step-by-step workflow for the Pd-catalyzed cross-coupling of hindered diaminopyridines.

References

1.[1] Sigma-Aldrich. "N2,N2,6-trimethylpyridine-2,3-diamine | 1216063-73-8". sigmaaldrich.com. 2.[2] PMC - NIH. "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines". nih.gov. 3.[3] University of Regensburg. "Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction". uni-regensburg.de. 4.[4] Organic Chemistry Portal. "Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides". organic-chemistry.org. 5.[5] Benchchem. "An In-depth Technical Guide on the Electronic and Steric Effects in 3-Amino-5-bromopyridine". benchchem.com.

Sources

Troubleshooting cyclization failures with N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering stalled reactions or complete synthetic failures when attempting to cyclize N2,N2,6-Trimethylpyridine-2,3-diamine (2-(dimethylamino)-6-methylpyridin-3-amine) into fused heterocyclic scaffolds.

Below, we diagnose the mechanistic root causes of these failures, provide analytical parameters to validate your stalled intermediates, and offer a field-proven alternative workflow to achieve your target pharmacophore.

Diagnostic Logic: Why Your Cyclization is Failing

MechFailure SM N2,N2,6-Trimethylpyridine- 2,3-diamine (Tertiary Amine at C2) Reagent + Formic Acid / Heat (Standard Conditions) SM->Reagent Intermediate 3-Formamido Intermediate (Reaction Stalls) Reagent->Intermediate Acylation at C3 Product Imidazo[4,5-b]pyridine (FAILED: Valency Violation) Intermediate->Product Blocked No N-H at C2

Mechanistic block preventing imidazole ring closure due to the tertiary N2 amine.

Troubleshooting FAQs & Causality Analysis

Q1: Why do standard condensation conditions (e.g., formic acid, aldehydes) fail to yield the imidazo[4,5-b]pyridine core when using N2,N2,6-Trimethylpyridine-2,3-diamine? A: The failure is due to a fundamental valency constraint. The classical synthesis of the imidazo[4,5-b]pyridine core involves the cyclocondensation of a 2,3-diaminopyridine with a one-carbon synthon[1]. Mechanistically, forming the aromatic imidazole ring requires the elimination of water, which necessitates the loss of protons from both nitrogen atoms on the diamine precursor[2].

Because N2,N2,6-Trimethylpyridine-2,3-diamine features a tertiary amine at the 2-position (–N(CH3)2), it lacks the required N–H proton for the final ring-closure step. Attempting to force this cyclization would require the nitrogen to form a double bond while retaining both methyl groups, resulting in a highly unstable, permanently charged quaternary ammonium species. Consequently, the reaction is thermodynamically prohibited under standard conditions.

Q2: I didn't get my target product, but I did isolate a stable, high-yielding compound. What is this intermediate? A: You have isolated the stalled acylated intermediate. In the presence of your cyclization reagent (e.g., formic acid), the primary amine at position 3 undergoes standard acylation/formylation to form an amide. Because the tertiary amine at position 2 cannot participate in the subsequent dehydration step, the reaction permanently stalls at this intermediate stage.

To self-validate your reaction outcome, compare your analytical data against the parameters in Table 1 . You will note a distinct mass shift and the presence of an Amide I carbonyl stretch in your IR spectra.

Table 1: Analytical Comparison of Expected vs. Observed Products

Analytical ParameterExpected (But Impossible) ImidazopyridineObserved Stalled Intermediate (3-Formamide)
Molecular Formula C9H11N3 (Assuming impossible dehydration)C9H13N3O
Exact Mass [M+H]⁺ m/z 162.10m/z 180.11
IR Spectroscopy Absence of C=O stretchStrong C=O stretch at ~1680 cm⁻¹ (Amide I)
¹H NMR (DMSO-d6) Sharp singlet ~8.5 ppm (Imidazole C-H)Broad singlet ~9.8 ppm (Amide N-H), 8.2 ppm (Formyl C-H)
Reaction Status Complete cyclocondensationStalled at initial acylation

Q3: My drug discovery program strictly requires a dimethylamino group on the imidazo[4,5-b]pyridine scaffold. How can I successfully synthesize this? A: If you require a dimethylamino group on this scaffold, it is highly likely your target pharmacophore requires it at the C2 position of the imidazole ring , not at the bridgehead nitrogen (which is structurally impossible without a positive charge).

To achieve this, you must abandon the direct cyclization of a tertiary diamine. Instead, you should assemble the imidazo[4,5-b]pyridine core first using a precursor that leaves a reactive handle (like a halogen) at the C2 position. Once the aromatic core is established, you can introduce the dimethylamino group via a Nucleophilic Aromatic Substitution (SNAr)[3].

Validated Methodology: The SNAr Workaround

To successfully install a dimethylamino group onto the imidazo[4,5-b]pyridine scaffold, follow this validated, three-phase protocol.

Phase 1: Core Assembly (Imidazolone Formation)

Causality Note: We begin with a primary/primary diamine to ensure valency constraints do not block ring closure.

  • Charge a dry 250 mL round-bottom flask with 6-methylpyridine-2,3-diamine (1.0 equiv) and 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in anhydrous THF.

  • Reflux the mixture under an inert argon atmosphere for 6–8 hours. Monitor via TLC until the diamine is completely consumed.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Triturate the residue with cold water to precipitate 6-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. Filter and dry under high vacuum.

Phase 2: Halogenation

Causality Note: The tautomeric hydroxyl/oxo group at C2 must be converted into a suitable leaving group for the downstream SNAr reaction. 4. Suspend the imidazolone intermediate in neat Phosphorus oxychloride (POCl3) (10.0 equiv). 5. Heat the suspension to 100°C for 4 hours. The excess POCl3 and heat drive the formation of the 2-chloro derivative. 6. Quench: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize slowly with saturated aqueous NaHCO3 and extract with ethyl acetate (3x). Dry the organic layers over Na2SO4 and concentrate to yield 2-chloro-6-methyl-1H-imidazo[4,5-b]pyridine.

Phase 3: Nucleophilic Aromatic Substitution (SNAr)
  • Dissolve the 2-chloro intermediate in a polar aprotic solvent (e.g., DMF or an H2O-IPA mixture to facilitate green chemistry principles)[3].

  • Add dimethylamine hydrochloride (2.0 equiv) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Heat the sealed reaction vessel to 90°C for 12 hours.

  • Purify: Dilute the cooled mixture with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the final target: 2-(dimethylamino)-6-methyl-1H-imidazo[4,5-b]pyridine.

CorrectedWorkflow Step1 6-Methylpyridine-2,3-diamine + CDI or Urea Step2 6-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Step1->Step2 Step3 POCl3 / Heat (Chlorination) Step2->Step3 Step4 2-Chloro-6-methyl-1H-imidazo[4,5-b]pyridine Step3->Step4 Step5 Dimethylamine / Base / Heat (SNAr) Step4->Step5 Step6 2-(Dimethylamino)-6-methyl- 1H-imidazo[4,5-b]pyridine Step5->Step6

Validated synthetic route to 2-(dimethylamino)imidazo[4,5-b]pyridines via SNAr.

References
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives MDPI URL: [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium ACS Publications URL: [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for N2,N2,6-Trimethylpyridine-2,3-diamine Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the purification of N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8).

This compound features a pyridine core, a primary amine, a tertiary dimethylamino group, and a methyl group. This specific functionalization creates a moderately polar, amphoteric molecule that requires precise solvent dielectric tuning for successful recrystallization.

The Causality of Solvent Selection (Expertise & Experience)

Selecting the right solvent is not a trial-and-error process; it is governed by intermolecular forces and thermodynamics. Aminopyridines exhibit highly temperature-dependent solubility in mono-solvents like ethanol, methanol, and ethyl acetate, which is critical for obtaining high-purity products via crystallization .

The primary amine (-NH2) and pyridine nitrogen act as hydrogen bond donors and acceptors, favoring polar solvents. However, the N2,N2-dimethyl and 6-methyl groups introduce significant steric bulk and lipophilicity. Consequently, highly polar systems like water/ethanol often force the compound to precipitate too rapidly as an amorphous solid rather than a structured crystal.

Instead, a binary solvent/anti-solvent system—such as Ethyl Acetate (EtOAc) and Hexane —is thermodynamically ideal. EtOAc disrupts the crystal lattice at elevated temperatures, while the non-polar Hexane lowers the dielectric constant of the medium during cooling, driving controlled nucleation .

Quantitative Data for Solvent Candidates

To facilitate your solvent selection, the following table summarizes the thermodynamic properties and expected behaviors of common recrystallization solvents for this specific derivative.

Solvent CandidatePolarity IndexBoiling Point (°C)Role in SystemExpected Solubility (25°C)Expected Solubility (70°C)
Ethyl Acetate 4.477Primary SolventModerateHigh
Ethanol 5.278Primary SolventHighVery High
Hexane 0.168Anti-solventInsolubleInsoluble
Toluene 2.4110Primary SolventModerateHigh
Water 10.2100Anti-solventLowModerate

Troubleshooting Guides & FAQs

Q1: My compound "oils out" (forms a biphasic liquid) instead of forming crystals. What is the mechanistic cause and how do I fix it? A1: "Oiling out" or liquid-liquid phase separation (LLPS) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent system, or when the cooling rate bypasses the metastable zone. Because of the lipophilic N2,N2-dimethyl and 6-methyl groups, this molecule has a lower melting point than unsubstituted 2,3-diaminopyridine. Fix: To correct this, shift the thermodynamic equilibrium. Switch to a solvent system with a higher boiling point (e.g., Toluene/Heptane), reduce the cooling rate to 0.5°C/min, or introduce seed crystals exactly at the cloud point to bypass the energy barrier for nucleation.

Q2: How do I remove highly polar, dark-colored impurities from the crude mixture? A2: Aminopyridines are highly susceptible to oxidation, often forming highly polar N-oxides or polymeric species that darken the batch . Fix: Before adding the anti-solvent, perform a hot filtration of the EtOAc solution through a thin pad of Celite or activated carbon. The carbon will adsorb the highly conjugated, polar polymeric impurities while the moderately polar target compound remains in solution.

Q3: Why is Ethyl Acetate/Hexane preferred over Ethanol/Water for this specific derivative? A3: While Ethanol/Water is a standard system for highly polar, unsubstituted aminopyridines, the three methyl groups on N2,N2,6-Trimethylpyridine-2,3-diamine significantly increase its lipophilicity. Using water as an anti-solvent causes an extreme polarity shift, leading to rapid precipitation of an amorphous solid rather than a defined, high-purity crystal lattice. Hexane provides a gentler reduction in the dielectric constant.

Logical Workflows & Visualizations

SolventLogic Start Crude N2,N2,6-Trimethylpyridine -2,3-diamine TestEtOAc Dissolve in Hot EtOAc (Primary Solvent) Start->TestEtOAc CheckSol Fully Soluble? TestEtOAc->CheckSol AddHexane Add Hexane Dropwise (Anti-solvent) CheckSol->AddHexane Yes FailPolar Use More Polar Solvent (e.g., Ethanol) CheckSol->FailPolar No Cooling Controlled Cooling (RT -> 4°C) AddHexane->Cooling CheckCryst Crystals Form? Cooling->CheckCryst Success Optimal System Found CheckCryst->Success Yes FailOil Oiling Out: Seed Crystals / Adjust Ratio CheckCryst->FailOil No

Logical decision matrix for optimizing the binary solvent recrystallization system.

Workflow Step1 1. Dissolution Hot EtOAc Step2 2. Hot Filtration Remove Insolubles Step1->Step2 Step3 3. Nucleation Add Hexane & Cool Step2->Step3 Step4 4. Isolation Vacuum Filtration Step3->Step4 Step5 5. Drying Vacuum Desiccator Step4->Step5

Step-by-step laboratory workflow for the recrystallization of aminopyridine derivatives.

Standard Operating Procedure: EtOAc/Hexane Recrystallization

This protocol is designed as a self-validating system. Do not skip the micro-scale validation step, as it ensures the thermodynamic viability of your specific crude batch before committing the entire yield.

Step 1: Micro-scale Solubility Validation (Self-Validating Step) Always validate the solvent ratio before scaling up. Weigh 50 mg of crude N2,N2,6-Trimethylpyridine-2,3-diamine into a test tube. Add 0.5 mL of EtOAc and heat to 70°C. It should dissolve completely. Add Hexane dropwise until persistent turbidity (the cloud point) is reached. If the solution clears upon reheating, the system is validated.

Step 2: Bulk Dissolution Transfer the bulk crude solid to an Erlenmeyer flask. Add the minimum volume of hot EtOAc (approx. 60-70°C) required to achieve complete dissolution. Maintain stirring to prevent localized superheating.

Step 3: Hot Filtration To remove insoluble oxidation byproducts and polymeric species, rapidly filter the hot solution through a pre-warmed Büchner funnel containing a small, tightly packed pad of Celite.

Step 4: Nucleation (Anti-solvent Addition) Return the clarified filtrate to a heat source. Slowly add hot Hexane dropwise while swirling until a faint, persistent cloudiness appears. Add exactly 1-2 drops of EtOAc to just clear the solution, then immediately remove it from the heat.

Step 5: Controlled Cooling Allow the flask to cool undisturbed to room temperature over 2 hours. This slow cooling through the metastable zone promotes the growth of large, pure crystals and prevents oiling out. Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to drive the equilibrium and maximize yield.

Step 6: Isolation and Verification Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold Hexane to remove residual mother liquor. Dry in a vacuum desiccator overnight. Verify purity using Thin-Layer Chromatography (TLC) (e.g., 10% MeOH in DCM) and melting point analysis.

References

  • Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: American Journal of Heterocyclic Chemistry URL: [Link]

Technical Support Center: Advanced Strategies for the Purification of N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical methodologies for researchers, scientists, and drug development professionals facing the challenge of removing persistent regioisomeric impurities from N2,N2,6-Trimethylpyridine-2,3-diamine. The physicochemical similarity of these isomers makes their separation non-trivial, requiring a systematic and well-understood approach.[1][2] This document is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomeric impurities I should expect during the synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine, and why do they form?

Answer: Understanding potential impurities begins with analyzing the synthetic route. Typically, substituted aminopyridines are synthesized from corresponding chloropyridines or nitropyridines. During these multi-step syntheses, particularly during nitration or amination of the pyridine ring, regioselectivity may not be perfect, leading to the formation of positional isomers.

For N2,N2,6-Trimethylpyridine-2,3-diamine, the most probable regioisomeric impurities are those where the substituents are rearranged on the pyridine core. The key structural features of your target molecule are:

  • A 6-methyl group.

  • A 2-dimethylamino group (-NMe₂).

  • A 3-amino group (-NH₂).

The most common impurities would involve a positional shift of the methyl or amino groups. For instance:

  • N2,N2,5-Trimethylpyridine-2,3-diamine: The methyl group is at the 5-position instead of the 6-position. This is a very common impurity if the starting material was a mixture of methylpyridines.

  • N2,N2,4-Trimethylpyridine-2,3-diamine: The methyl group is at the 4-position.

  • N4,N4,6-Trimethylpyridine-3,4-diamine: The entire diamine arrangement is shifted.

These impurities form because the activating or directing effects of the substituents on the pyridine ring during synthesis are not absolute, allowing for substitution at alternative positions. The control of these impurities is a significant concern in the pharmaceutical industry.[3]

Q2: Before attempting purification, how can I reliably identify and quantify the regioisomeric impurities in my crude sample?

Answer: Accurate analysis is the foundation of any purification strategy. A multi-technique approach is recommended to build a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying isomers.[4][5][6]

    • Initial Screening: Start with a standard reversed-phase C18 column. Due to the basic nature of the pyridine nitrogen and amino groups, peak tailing can be an issue. Use a mobile phase containing a buffer (e.g., ammonium formate or phosphate) at a pH of 3-7 to ensure consistent protonation and better peak shape.

    • Method Optimization: If co-elution occurs, consider switching to a different stationary phase like a phenyl-hexyl or a polar-embedded column, which offer different selectivity for aromatic and polar compounds.[7] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can be exceptionally effective at resolving isomers with minor differences in hydrophobicity and pKa.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile and thermally stable compounds.[3][4] The different boiling points and polarities of the regioisomers can lead to separation. The mass spectrometer provides mass information, confirming that the separated peaks are indeed isomers (i.e., they have the same molecular weight).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H NMR of a mixture might show overlapping signals, it is invaluable. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the substituent positions. Comparing the spectrum of your crude material to a clean reference standard can reveal the presence and, with careful integration, the approximate ratio of isomers. Advanced techniques like 2D-NMR (COSY, NOESY) can help in the definitive structural assignment of the major product and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This combines the separation power of HPLC with the detection and identification capabilities of MS.[4][6] It is the ideal tool to confirm that the peaks separated by HPLC are isomers and to track them during purification development.

Analytical Technique Primary Use Key Strengths Considerations
HPLC-UV Quantitation & Purity CheckHigh precision, robust, widely available.[5]Method development can be time-consuming.
LC-MS Identification & ConfirmationCombines separation with mass identification.[6]Confirms peaks are isomers.
GC-MS Separation & IdentificationExcellent resolution for volatile isomers.[3]Compound must be thermally stable.
NMR Structural ElucidationProvides definitive structural information.[4]Lower sensitivity, complex for mixtures.
Q3: My crude product is a solid with ~15% regioisomeric impurity. Should I start with recrystallization or go directly to column chromatography?

Answer: The choice depends on the specific properties of your mixture and your desired scale and purity.

  • Recrystallization: This is an excellent, scalable, and cost-effective first-line strategy, particularly if your target compound is the major component.[10] Its success hinges on finding a solvent system where the desired isomer and the impurities have significantly different solubilities. Recrystallization is often ideal for removing smaller amounts of impurities.[10]

  • Column Chromatography: This is the most powerful and versatile technique for separating compounds with very similar properties.[7] It offers high resolution but is generally more time-consuming, solvent-intensive, and less scalable than crystallization. It is the preferred method when recrystallization fails or when multiple, closely-related impurities are present.

Recommendation: Attempt recrystallization first . It is faster and can potentially remove the bulk of the impurity, enriching your material. If the purity significantly improves (e.g., to >95%), a second recrystallization might be sufficient. If the enrichment is poor or the yield is very low, the material can be recovered and subjected to column chromatography. This two-step approach is often more efficient than directly chromatographing a large amount of crude material.

G start Crude N2,N2,6-Trimethyl- pyridine-2,3-diamine solvent_screen Solvent Screening for Recrystallization start->solvent_screen recrystallize Perform Recrystallization solvent_screen->recrystallize Suitable solvent found chromatography Purify via Column Chromatography solvent_screen->chromatography No suitable solvent analyze_purity Analyze Purity (HPLC/GC) recrystallize->analyze_purity success Product >99% Pure analyze_purity->success Yes analyze_purity->chromatography No end Final Purified Product success->end chromatography->end G start Crude Mixture tlc Develop TLC Method (Silica Gel) start->tlc check_rf Is Rf ~0.3 and Isomers Separated? tlc->check_rf adjust_polarity Adjust Eluent Polarity (e.g., EtOAc/Heptane) check_rf->adjust_polarity No (Rf incorrect) add_modifier Add Modifier (e.g., TEA) to reduce tailing check_rf->add_modifier No (Tailing) pack_column Pack Flash Column check_rf->pack_column Yes adjust_polarity->tlc add_modifier->tlc run_column Load Sample & Elute pack_column->run_column collect_fractions Collect & Analyze Fractions run_column->collect_fractions combine Combine Pure Fractions & Evaporate collect_fractions->combine end Pure Product combine->end

Sources

Addressing solubility issues of N2,N2,6-Trimethylpyridine-2,3-diamine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N2,N2,6-Trimethylpyridine-2,3-diamine Aqueous Solubility & Handling

Overview N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8) is a highly substituted aminopyridine derivative. While invaluable as a pharmacological building block, researchers frequently encounter severe solubility and stability bottlenecks when transitioning this compound from organic synthesis to aqueous biological assays. The presence of three methyl groups significantly increases its lipophilicity, while its electron-rich diamine core makes it highly susceptible to environmental oxidation[1].

This guide provides causality-driven troubleshooting and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Troubleshooting FAQs

Q1: Why does the compound immediately precipitate when diluted in PBS (pH 7.4)? Causality: This is a classic case of pH-dependent solubility driven by the molecule's ionization state. The compound features multiple basic nitrogen centers (the pyridine ring, a primary amine, and a tertiary dimethylamine). Based on structural analogs like N,N-dimethylpyridin-2-amine, the conjugate acid pKa is approximately 7.0[2]. At a physiological pH of 7.4, the environment is above the molecule's pKa. Consequently, the compound exists predominantly as an uncharged, highly lipophilic free base. The hydrophobic effect forces the uncharged molecules to aggregate and precipitate out of the polar aqueous network.

Q2: My aqueous stock solution turned dark brown after a few days on the bench. Is it still viable for my assay? Causality: No, the solution must be discarded. 2,3-Diaminopyridines are notoriously air-sensitive[3]. In oxygenated aqueous media, the electron-rich diamine core undergoes rapid auto-oxidation, forming complex, dark-brown polymeric degradation products[4]. This not only reduces the effective concentration of your active compound but also introduces reactive oxygen species (ROS) and toxic byproducts that will severely confound cell-based assays.

Q3: How can I achieve high solubility at pH 7.4 without using high concentrations of toxic organic solvents? Causality: If your assay cannot tolerate acidic conditions or high DMSO concentrations, the most robust solution is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic trimethylated regions of the molecule, shielding them from the water network, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[6].

Part 2: Experimental Workflows & Protocols

Protocol A: Preparation of an Oxidation-Resistant, pH-Adjusted Aqueous Stock Self-Validating Mechanism: This protocol uses acidic protonation to force dissolution and inert gas purging to prevent oxidation. The validation step is a visual and spectrophotometric check; a successful preparation remains completely colorless.

  • Weighing: Weigh the desired amount of N2,N2,6-Trimethylpyridine-2,3-diamine powder in a chemical fume hood.

  • Acidic Solubilization: Dissolve the powder in 0.1 M HCl or a 100 mM Citrate Buffer (pH 4.0). Why? Lowering the pH well below the pKa (~7.0) ensures complete protonation of the tertiary and primary amines, converting the lipophilic free base into a highly water-soluble cationic salt.

  • Deoxygenation: Immediately bubble the solution with ultra-pure Nitrogen (N2) or Argon gas for 10 minutes. Why? Displacing dissolved oxygen halts the oxidative degradation pathway that turns the solution brown.

  • Validation & Storage: Inspect the solution against a white background; it must be perfectly clear and colorless. Aliquot into amber glass vials (to prevent photo-oxidation), blanket the headspace with inert gas, seal tightly, and store at -20°C.

Protocol B: HP-β-Cyclodextrin Complexation for Neutral pH Assays Self-Validating Mechanism: This method allows for physiological pH compatibility. Validation is achieved via dynamic light scattering (DLS) or simple syringe filtration to ensure no sub-visible particles remain.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Complexation: Add the N2,N2,6-Trimethylpyridine-2,3-diamine directly to the HP-β-CD solution.

  • Energy Input: Sonicate the mixture in a water bath at room temperature for 15–20 minutes. Why? Sonication provides the thermodynamic activation energy required for the lipophilic drug to enter the cyclodextrin cavity, forming the inclusion complex[5].

  • Filtration (QC Step): Pass the solution through a 0.22 µm PTFE syringe filter. If resistance is felt, complexation is incomplete. A successful complex will pass through effortlessly, yielding a clear, neutral-pH stock ready for in vitro dosing.

Part 3: Quantitative Data Presentation

The following table summarizes the expected physicochemical behavior and solubility profiles of N2,N2,6-Trimethylpyridine-2,3-diamine under various solvent conditions to guide your experimental design.

Solvent System / ConditionpHExpected Solubility LimitStability (at 25°C)Recommendation
Standard PBS 7.4< 0.1 mg/mL (Precipitates)Poor (Oxidizes rapidly)Avoid for direct dissolution.
0.1 M HCl / Citrate Buffer 4.0> 50 mg/mLHigh (If purged with N2)Optimal for stock solutions if assay tolerates acid.
PBS + 1% DMSO 7.4~ 1 - 5 mg/mLModerate (Requires fresh prep)Good for standard cell assays; watch for DMSO toxicity.
PBS + 20% HP-β-CD 7.4> 20 mg/mLHigh (Shielded from oxidation)Best for in vivo dosing and sensitive in vitro models.

Part 4: Mechanistic Visualization

G Start Need to dissolve N2,N2,6-Trimethylpyridine-2,3-diamine CheckPH Can the assay tolerate acidic pH (< 6.0)? Start->CheckPH Acidic Use 0.1M HCl or Citrate Buffer (Protonated, Highly Soluble) CheckPH->Acidic Yes Neutral Requires physiological pH (7.4) CheckPH->Neutral No TolerateDMSO Can cells/assay tolerate 1% DMSO? Neutral->TolerateDMSO Precipitation Warning: Direct addition to PBS will cause precipitation! Neutral->Precipitation UseDMSO Dissolve in 100% DMSO first, then dilute into PBS TolerateDMSO->UseDMSO Yes UseCD Use 20% HP-β-Cyclodextrin in PBS (Host-Guest Complex) TolerateDMSO->UseCD No

Decision tree for optimizing the aqueous solubility of N2,N2,6-Trimethylpyridine-2,3-diamine.

References

  • PubChem - NIH. "2-Dimethylaminopyridine | C7H10N2 | CID 21885". Source: nih.gov. URL:[Link]

  • LookChem. "Cas 452-58-4, 2,3-Diaminopyridine". Source: lookchem.com. URL: [Link]

  • ResearchGate. "Investigation of the Host–Guest Inclusion Complex of 4-Aminopyridine with α-Cyclodextrin". Source: researchgate.net. URL:[Link]

  • ACS Publications. "Amorphous Drug Solubility and Maximum Free Drug Concentrations in Cyclodextrin Solutions". Source: acs.org. URL:[Link]

  • RSC. "Iron complexes of bridging azo ligands in aqueous...". Source: rsc.org. URL:[Link]

Sources

Technical Support Center: Methylation of 2,6-Diaminopyridine (2,6-DAP)

[1]

Ticket ID: #DAP-MET-001 Subject: Strategies for Minimizing Side Reactions (Over-alkylation & Ring Alkylation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Selectivity Paradox"

Direct methylation of 2,6-diaminopyridine (2,6-DAP) is deceptively difficult.[1] While the molecule appears simple, it presents two competing nucleophilic sites and a high propensity for over-alkylation.

  • The Problem: The exocyclic amino groups (

    
    ) increase the electron density of the pyridine ring, making the ring nitrogen more basic (
    
    
    vs. 5.2 for pyridine). However, the 2,6-substitution pattern creates a "steric pocket" that discourages ring alkylation but does not prevent the formation of quaternary ammonium salts on the exocyclic nitrogens.
  • The Reality: Direct alkylation with methyl iodide (MeI) or dimethyl sulfate (DMS) almost invariably yields a statistical mixture of mono-, di-, tri-, and tetra-methylated products, along with trace ring-methylated impurities.[1]

The Solution: To achieve high purity, you must abandon "Direct Alkylation" in favor of Nucleophilic Aromatic Substitution (


)Protection-Deprotection strategies1

Critical Decision Tree (Workflow Visualization)

Before proceeding, identify your target and current constraints. This diagram dictates the optimal protocol.

DAP_Methylation_LogicStartSTART: Define TargetTarget_SymTarget: 2,6-Bis(methylamino)pyridine(Symmetric Secondary Amine)Start->Target_SymTarget_MonoTarget: 2-Amino-6-(methylamino)pyridine(Asymmetric Mono-methyl)Start->Target_MonoTarget_TertTarget: 2,6-Bis(dimethylamino)pyridine(Exhaustive Methylation)Start->Target_TertConstraint_MatConstraint: Must start with2,6-Diaminopyridine?Target_Sym->Constraint_MatRoute_ProtRoute B: Protection Strategy1. Ac2O -> 2. MeI/NaH -> 3. HydrolysisTarget_Mono->Route_ProtRequires Mono-protectionRoute_ECRoute C: Eschweiler-Clarke(HCHO + HCOOH)Target_Tert->Route_ECStandard ProtocolRoute_SubRoute A: Substitution (Recommended)Start with 2,6-Dibromopyridine+ MeNH2 (aq)Constraint_Mat->Route_SubNo (Can buy Dibromo)Constraint_Mat->Route_ProtYes (Have 2,6-DAP)Result_CleanHigh Purity Product(>95% Selectivity)Route_Sub->Result_CleanRoute_Prot->Result_CleanRoute_EC->Result_CleanResult_MixStatistical Mixture(Requires HPLC/Column)

Caption: Decision logic for selecting the synthesis route based on target product and starting material constraints.

Protocol Modules & Troubleshooting

Module A: The "Gold Standard" (Substitution Route)

Best for: Symmetric N,N'-dimethyl-2,6-diaminopyridine.[1] Why: Avoids over-methylation entirely by using methylamine as a nucleophile rather than an electrophile.[1]

Protocol:

  • Reagents: 2,6-Dibromopyridine (1.0 eq), Methylamine (40% aq. solution, 10.0 eq).

  • Catalyst: Copper(I) Iodide (0.05 eq) + L-Proline (0.1 eq) (Optional but accelerates reaction).

  • Conditions: Sealed tube/Autoclave at 100–120°C for 12–24 hours.

  • Workup: Cool, extract with DCM, wash with brine.

  • Mechanism: Double

    
    . The second substitution is slower than the first, so heat is required to drive to completion.
    

Troubleshooting Table:

Issue Diagnosis Corrective Action
Incomplete Conversion Monobromo-intermediate remains. Increase temp to 130°C or add CuI catalyst.

| Hydrolysis Products | Formation of 6-bromo-2-pyridone.[1] | Ensure reaction is anhydrous (use MeNH2 in THF) or reduce temp. |

Module B: The Protection Strategy (If starting from 2,6-DAP)

Best for: Mono-methylation or when 2,6-dibromopyridine is unavailable.[1] Why: "Capping" the amines with acetyl or Boc groups lowers their nucleophilicity, allowing controlled deprotonation and alkylation.

Protocol:

  • Protection: React 2,6-DAP with Acetic Anhydride (2.2 eq) to form 2,6-diacetamidopyridine.

  • Methylation: Dissolve in dry DMF. Add NaH (2.5 eq) at 0°C. Stir 30 min. Add MeI (2.5 eq) dropwise.[1]

    • Note: The amide nitrogen (

      
      ) is deprotonated, forming a nucleophilic anion that reacts cleanly with MeI.[1]
      
  • Deprotection: Reflux in ethanolic KOH or 6M HCl to remove the acetyl groups.[1]

Self-Validating Check:

  • Take an aliquot after Step 2. TLC should show a distinct spot shift (less polar than starting amide).[1] If multiple spots appear, moisture was present during NaH addition.

Module C: Reductive Amination (Eschweiler-Clarke)

Best for: Exhaustive methylation (Target: 2,6-Bis(dimethylamino)pyridine).[1] Warning: Do NOT use this if you want the secondary amine (

1

The Trap: Standard Eschweiler-Clarke conditions (Formaldehyde + Formic Acid) drive the reaction to the tertiary amine. The intermediate secondary amine is more nucleophilic than the primary amine, creating an autocatalytic loop toward over-methylation.

Protocol (for Tetramethylation):

  • Mix 2,6-DAP with 37% Formaldehyde (5.0 eq) and 98% Formic Acid (10.0 eq).

  • Reflux at 100°C for 12 hours (

    
     evolution observed).
    
  • Basify with NaOH, extract with Ether.[1]

FAQ: Addressing Specific User Pain Points

Q1: Why can't I just use 1 equivalent of Methyl Iodide to get the mono-methyl product? A: Because of the statistical distribution . The first methyl group adds electron density to the ring (inductive effect), making the other amino group (and the newly formed secondary amine) slightly more nucleophilic. You will inevitably get a mixture of:

  • Unreacted starting material (25%)[1]

  • Mono-methyl (50%)[1]

  • Di-methyl / Over-alkylated (25%)[1]

  • Result: Painful column chromatography separation.[1]

Q2: I see a quaternary salt byproduct. Is it on the ring nitrogen or the exocyclic nitrogen? A: It is almost certainly on the exocyclic nitrogen (forming

  • Reasoning: The 2,6-positions are flanked by the amino groups.[2][3] This steric bulk protects the ring nitrogen (N1) from attack by electrophiles like MeI. However, if you use "Hard" methylating agents (like Methyl Triflate) or extreme heat, ring alkylation can occur.

Q3: How do I separate the mono-methylated product from the mixture? A: If you are stuck with a mixture, use Flash Chromatography with a basic modifier.

  • Stationary Phase: Silica Gel.[1]

  • Mobile Phase: DCM : Methanol :

    
     (90 : 9 : 1).[1]
    
  • Tip: The ammonia prevents the aminopyridines from streaking on the silica.

Comparative Data: Method Efficiency

MethodTarget SelectivityYieldAtom EconomyScalability
Direct Alkylation (MeI) Poor (Mixture)<30% (Isolated)HighLow (Purification bottleneck)
Reductive Amination High (Tertiary Only)>85%MediumHigh
Substitution (

)
Excellent (Secondary) >80% Low (Bromide waste)High
Protection/Deprotection Good (Mono/Di)60-70% (3 steps)LowMedium

References

  • Substitution Route (Microwave/Cu-Catalyzed): Mastalir, M., et al.[1] "A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines." Tetrahedron, 2015.

  • Eschweiler-Clarke Mechanism & Selectivity: Clarke, H. T., et al.[1][4] "The Action of Formaldehyde on Amines and Amino Acids."[4][5][6] Journal of the American Chemical Society, 1933.[4] [1]

  • General N-Methylation Protocols: "Application Notes and Protocols for N-Methylation of Aromatic Diamines." BenchChem Technical Guides. [1]

  • pKa and Reactivity of Aminopyridines: Lõkov, M., et al. "On the basicity of conjugated nitrogen heterocycles in different media." University of Tartu / FULIR, 2017. [1]

Technical Support Center: Thermal Degradation Profiles of N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals working with N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8)[1]. Due to its unique multi-substituted electron-rich pyridine core—featuring a tertiary dimethylamino group, a highly reactive primary amine, and a stabilizing methyl group—this compound presents specific thermal vulnerabilities during synthesis, melt extrusion, and accelerated stability testing.

This portal provides diagnostic data, symptom-based troubleshooting, and self-validating analytical protocols to help you isolate and resolve thermal degradation issues.

Part 1: Diagnostic Dashboard & Quantitative Data

Understanding the thermal thresholds of N2,N2,6-Trimethylpyridine-2,3-diamine is critical for preventing yield loss and impurity formation. The primary amine at the C3 position is highly susceptible to thermal oxidation[2], while the C2 dimethylamino group undergoes cleavage under extreme thermal stress[3]. At pyrolysis temperatures, the heterocyclic ring breaks down entirely[4].

Table 1: Standardized Thermal Degradation Profile (TGA/DSC Data)

Note: Data represents typical atmospheric pressure behavior. Vacuum or inert environments will shift onset temperatures.

Temperature RangePrimary Thermal EventMechanistic PathwayEvolved Volatiles (VOCs) / Byproducts
80°C – 120°C Aerobic Oxidation (Exothermic)Oxidation of the C3 primary amine to N-oxides or azo-dimers[5].None (Mass gain may be observed in TGA under O2).
150°C – 220°C N-Demethylation (Endothermic)Cleavage of the N-CH3 bonds at the C2 dimethylamino group[3].Methyl radicals, secondary amines.
250°C – 300°C DeaminationCleavage of the C-N bond at the C3 position[6].Ammonia (NH3), Nitrogen gas (N2).
> 300°C Pyridine Ring CleavageHeterolysis and complete pyrolytic breakdown of the aromatic core[4].Hydrogen cyanide (HCN), Acetonitrile, Methane.

Part 2: Symptom-Based Troubleshooting & FAQs

Q1: My sample develops a distinct yellow/brown discoloration during vacuum drying at 60°C. Is the compound degrading?

A: Yes. The discoloration is a classic symptom of primary amine oxidation. Electron-rich aminopyridines easily form colored azo-dimers or N-oxides when exposed to even trace amounts of oxygen under mild thermal stress[2][5].

  • Causality: The electron-donating effects of the C2 dimethylamino and C6 methyl groups increase the electron density at the C3 primary amine, lowering its oxidation potential.

  • Resolution: Switch from standard vacuum drying to a strict inert gas (Argon/Nitrogen) purge-and-pump drying cycle. Ensure the drying oven temperature does not exceed 40°C.

Q2: During high-temperature cross-coupling reactions (180°C), we observe a significant drop in API yield and the appearance of a new peak in HPLC. What is happening?

A: You are likely observing thermal N-demethylation. The tertiary dimethylamino group at the C2 position is sterically hindered and susceptible to C-N bond cleavage at elevated temperatures, forming a secondary amine degradant[3].

  • Causality: At 180°C, the thermal energy surpasses the activation energy required for the homolytic cleavage of the N-CH3 bond, releasing volatile methyl radicals.

  • Resolution: Lower the reaction temperature and utilize a more active catalyst to compensate for the reduced kinetics, or protect the C3 amine to alter the electronic distribution of the ring.

Q3: How can I definitively differentiate between residual solvent loss and actual thermal degradation in my TGA data?

A: Simple Thermogravimetric Analysis (TGA) only measures mass loss, which is ambiguous. You must use hyphenated techniques (TGA-FTIR or TGA-MS).

  • Causality: Solvent loss (e.g., water or methanol) will show specific mass-to-charge ratios (m/z 18 or 32) and O-H stretches in FTIR. Conversely, thermal degradation of the pyridine ring will release HCN (m/z 27) and acetonitrile (m/z 41)[4], along with distinct C-N stretching changes.

Part 3: Validation Workflows & Experimental Protocols

To accurately profile the thermal stability of N2,N2,6-Trimethylpyridine-2,3-diamine, you must implement a Self-Validating Hyphenated TGA-FTIR-MS Protocol . This system validates itself by requiring simultaneous confirmation of mass loss (TGA), functional group evolution (FTIR), and molecular weight identification (MS).

Protocol: Hyphenated Degradant Profiling

Step 1: System Baseline & Calibration (The Control)

  • Run an empty alumina crucible from 25°C to 500°C at 10°C/min under a 50 mL/min Argon purge.

  • Causality: Argon is used instead of Nitrogen to prevent isobaric interference in the MS (N2 and CO both have an m/z of 28). This baseline subtracts buoyancy effects and background drift.

Step 2: Sample Execution

  • Load exactly 5.0 mg of N2,N2,6-Trimethylpyridine-2,3-diamine into the crucible.

  • Heat from 25°C to 400°C at a ramp rate of 5°C/min.

  • Causality: A slow ramp rate ensures thermal equilibrium and prevents overlapping degradation events (e.g., separating N-demethylation from ring cleavage)[6].

Step 3: Evolved Gas Analysis (EGA)

  • Maintain the transfer line between the TGA, FTIR, and MS at 200°C.

  • Causality: This prevents the condensation of high-boiling secondary amine degradants inside the capillary tubes before they reach the detectors.

Step 4: Self-Validation Checkpoint

  • Rule: A degradation event is only confirmed if all three detectors align.

  • Example: If TGA registers a 10% mass loss at 190°C, the FTIR must simultaneously detect a C-H stretch (~2900 cm⁻¹), and the MS must register m/z 15 (methyl radical). If MS shows m/z 18 (water) instead, the mass loss is invalidated as degradation and reclassified as dehydration.

Part 4: Degradation Pathway Visualization

The following diagram maps the logical flow of thermal stress applied to the compound and the resulting mechanistic breakdowns.

ThermalDegradation A N2,N2,6-Trimethylpyridine-2,3-diamine (Intact API / Intermediate) B Aerobic Oxidation (>80°C, O2 present) A->B Low Activation Energy C Thermal N-Demethylation (>180°C) A->C C-N Bond Cleavage D Pyrolysis / Ring Cleavage (>300°C) A->D Heterolysis E Azo-Dimers & N-Oxides (Yellow/Brown Discoloration) B->E F Secondary Amines & Volatile Methyl Radicals C->F G HCN, Acetonitrile, Methane (Toxic VOC Emissions) D->G

Fig 1: Thermal degradation pathways of N2,N2,6-Trimethylpyridine-2,3-diamine under stress.

References

  • [2] Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. ResearchGate.2

  • [1] 1216063-73-8 (C8H13N3) - PubChemLite. Université du Luxembourg. 1

  • [3] Improving thermal stability and durability with polyurethane catalyst dmap. BDMAEE. 3

  • [6] Characterization and thermal degradation of poly(2-methacrylamidopyridine). ResearchGate. 6

  • [5] Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. BenchChem. 5

  • [4] Laser-Induced Thermal Decomposition of Uranium Coordination Compounds with Non-oxidic Ligands to Produce Nitride and Carbide Materials. OSTI.GOV.4

Sources

Validation & Comparative

1H NMR spectral interpretation of N2,N2,6-Trimethylpyridine-2,3-diamine

Technical Comparison: Structural Elucidation of N2,N2,6-Trimethylpyridine-2,3-diamine via H NMR

Executive Summary

N2,N2,6-Trimethylpyridine-2,3-diamine is a critical heterocyclic intermediate.[1] Its specific substitution pattern—a tertiary amine at position 2, a primary amine at position 3, and a methyl group at position 6—creates a unique electronic push-pull system on the pyridine ring.[1]

In synthetic workflows, this molecule is frequently accompanied by regioisomers (e.g., N3,N3-dimethyl variants or ring-methyl isomers).[1] This guide compares the target molecule against these alternatives, demonstrating that the 2-NMe2/3-NH2 configuration offers superior spectral diagnosability due to specific shielding effects and NOE (Nuclear Overhauser Effect) silence at the H4 position.

Comparative Spectral Data

The following table contrasts the target molecule with its most likely synthetic impurity/isomer, N3,N3,6-Trimethylpyridine-2,3-diamine .

Solvent: DMSO-


Frequency:2
FeatureTarget: N2,N2,6-Trimethyl Alternative: N3,N3,6-Trimethyl Diagnostic Logic
H4 Proton

6.90 - 7.05 ppm (d)

7.20 - 7.35 ppm (d)
The 3-NMe

group in the alternative causes steric twisting, reducing conjugation and deshielding H4 compared to the target.[1]
H5 Proton

6.30 - 6.45 ppm (d)

6.40 - 6.55 ppm (d)
H5 is ortho to the 6-Me in both; less diagnostic.[2]

Coupling
7.8 – 8.2 Hz 7.8 – 8.2 Hz Typical vicinal pyridine coupling; confirms 2,3,6-substitution pattern (protons are neighbors).[1]
2-N(CH

)


~2.85 ppm (s, 6H)
N/A (Has 2-NH

)
Key Identifier: 2-NMe

is generally upfield of 3-NMe

due to resonance overlap with ring nitrogen.[2]
3-NH


~4.80 ppm (br s, 2H)
N/A (Has 3-NMe

)
Broad singlet; disappears with D

O shake.[1]
NOE Correlation Silent between NMe

and Ring H
Strong between NMe

and H4
Definitive Proof: In the target, the NMe

is at pos 2, far from H4.[1] In the isomer, 3-NMe

is adjacent to H4.

Note: Chemical shifts are estimated based on substituent additivity rules for pyridines (Pretsch/Clerc/Seibl) and analogous 2,3-diaminopyridine derivatives.[1][2]

Detailed Structural Analysis
3.1 The "Shielding Wall" Effect

The target molecule exhibits a distinct "Shielding Wall" created by the electron-donating dimethylamino group at Position 2.[2]

  • Mechanism: The lone pair on the exocyclic nitrogen (Pos 2) donates density into the ring, significantly shielding the C3 and C5 positions.

  • Observation: This forces the H5 signal upfield (

    
    6.3 ppm).[2] While the alternative isomer also has donors, the specific resonance contribution of the 2-NMe
    
    
    into the ring nitrogen (amidine-like resonance) makes the chemical shifts of the target more sensitive to solvent polarity than the alternative.
3.2 The Vicinal Coupling Confirmation

To rule out the 2,6-Diamino-4-methyl isomer (where the methyl group moves to the middle of the protons):

  • Target (2,3,6-subst): H4 and H5 are neighbors.

    
     Hz.[2]
    
  • Alternative (2,4,6-subst): H3 and H5 would be meta to each other.

    
     Hz.[2]
    
Experimental Protocol: Self-Validating Workflow

This protocol ensures high-integrity data generation, minimizing artifacts from aggregation or exchange.[1][2]

Step 1: Sample Preparation
  • Mass: Weigh 5-8 mg of the product.

  • Solvent: Add 0.6 mL DMSO-

    
      (99.9% D).[2]
    
    • Why DMSO? CDCl

      
       often causes the 3-NH
      
      
      protons to broaden into the baseline due to rapid exchange.[2] DMSO forms hydrogen bonds, sharpening the amino signal and slowing exchange.[1]
  • Additive (Optional): If peaks are broad, add 1-2 mg of solid K

    
    CO
    
    
    to the tube to scavenge trace acid, which catalyzes proton exchange.[1]
Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Methyl protons relax quickly, but aromatic protons relax slowly.[1][2] A short D1 will suppress the aromatic integrals, leading to a false ratio of Methyl:Aromatic protons (e.g., appearing as 9:1 instead of 9:2).[1]

  • Scans (NS): 16 or 32 scans.

Step 3: The NOE Experiment (The "Kill Shot")

To definitively prove the methyls are on the 2-amine and not the 3-amine:

  • Run a 1D-NOESY or 2D-NOESY .[2]

  • Irradiate/Select the N-Methyl singlet (~2.85 ppm).[2]

  • Analyze Response:

    • Target (2-NMe

      
      ):  You should see NOE enhancement of the 3-NH
      
      
      protons (if visible) but NO enhancement of the aromatic doublet at ~7.0 ppm (H4).
    • Isomer (3-NMe

      
      ):  You will see strong NOE enhancement of the H4 aromatic doublet , as they are sterically adjacent.[1]
      
Decision Logic Visualization

The following diagram illustrates the logical pathway to confirm the structure, distinguishing it from its two primary isomers.

NMR_LogicStartUnknown Pyridine Derivative(C8H13N3)CouplingCheck Coupling Constant (J)between Ring ProtonsStart->CouplingMeta_CoupJ = 1-2 Hz(Meta Coupling)Coupling->Meta_CoupProtons separatedVic_CoupJ = 7-8 Hz(Vicinal Coupling)Coupling->Vic_CoupProtons adjacentIsomer_246Isomer: 2,6-Diamino-4-methyl(REJECT)Meta_Coup->Isomer_246NOE_TestRun 1D NOESYIrradiate N-Me GroupVic_Coup->NOE_TestNOE_H4NOE Signal at H4?NOE_Test->NOE_H4Yes_NOEYES: N-Me is at Pos 3NOE_H4->Yes_NOENo_NOENO: N-Me is at Pos 2NOE_H4->No_NOEIsomer_N3Isomer: N3,N3,6-Trimethyl(REJECT)Yes_NOE->Isomer_N3ConfirmedCONFIRMED TARGET:N2,N2,6-Trimethylpyridine-2,3-diamineNo_NOE->Confirmed

Caption: Logical decision tree for distinguishing N2,N2,6-Trimethylpyridine-2,3-diamine from its regioisomers using coupling constants and NOE correlations.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[2] (Standard reference for pyridine substituent additivity rules).

  • Katritzky, A. R., & Lagowski, J. M. (1963).[1] The Principles of Heterocyclic Chemistry. Academic Press.[2] (Foundational text on tautomerism and protonation effects in aminopyridines).

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for coupling constants and chemical shift correlations).[1][2]

HPLC Method Development for N2,N2,6-Trimethylpyridine-2,3-diamine Purity Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see method development fail not because of instrumentation limits, but due to a fundamental mismatch between an analyte's physicochemical properties and the selected stationary phase. When dealing with highly basic, multi-amine heterocyclic compounds like N2,N2,6-Trimethylpyridine-2,3-diamine , traditional approaches often result in poor data integrity.

This guide provides an objective comparison of modern column technologies for the purity assay of N2,N2,6-Trimethylpyridine-2,3-diamine. By understanding the mechanistic causes of chromatographic failures, we can engineer a self-validating, robust analytical method suitable for rigorous drug development and quality control environments.

Mechanistic Insights: The Challenge of Basic Pyridines

N2,N2,6-Trimethylpyridine-2,3-diamine contains three basic nitrogen centers: the pyridine ring nitrogen, a primary amine (-NH₂), and a dimethylamine group (-N(CH₃)₂). In typical reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases, these nitrogen centers are heavily protonated[1].

The primary cause of peak tailing for basic compounds is their secondary interaction with ionized silanol groups (Si-O⁻) on the silica-based stationary phase[2]. While the hydrophobic alkyl chains (e.g., C18) drive the desired retention, residual silanols (which deprotonate above pH 3.5) act as weak cation exchangers[3]. This dual-retention mechanism causes the protonated analyte molecules to desorb at different rates, manifesting as severe peak tailing (Asymmetry factor, As > 1.5) and a drastic reduction in theoretical plates (N)[4].

To mitigate this, chromatographers must either manipulate the mobile phase pH to suppress ionization or utilize advanced stationary phases—such as Polar-Embedded or Charged Surface Hybrid (CSH) columns—that actively prevent silanol interactions[5].

Mechanism cluster_0 Stationary Phase Interactions Analyte Basic Pyridine Derivative (Protonated Amines) Hydrophobic Hydrophobic Retention (C18 Alkyl Chain) Analyte->Hydrophobic Ideal Interaction IonExchange Secondary Ion-Exchange (Ionized Silanol SiO⁻) Analyte->IonExchange Traditional C18 Repulsion Electrostatic Repulsion (Charged Surface Hybrid) Analyte->Repulsion CSH Technology Sharp Sharp Symmetrical Peak (As ~ 1.0) Hydrophobic->Sharp Yields Tailing Peak Tailing & Broadening (As > 1.5) IonExchange->Tailing Causes Repulsion->Sharp Prevents Tailing

Diagram 1: Mechanistic pathways of basic analyte interactions with various stationary phases.

Column Technology Comparison & Experimental Data

To objectively evaluate the optimal stationary phase for this purity assay, we compared three distinct column chemistries under identical, tightly controlled mobile phase conditions (Isocratic: 80% 20 mM Potassium Phosphate Buffer pH 3.0 / 20% Acetonitrile).

  • Alternative A: Traditional Uncapped C18 (Older generation silica, high silanol activity).

  • Alternative B: Polar-Embedded C18 (Contains an embedded amide group to sterically shield silanols).

  • Champion Product: Advanced CSH C18 (Utilizes a low-level positive surface charge to repel basic analytes).

Quantitative Performance Summary
Column TechnologyPeak Asymmetry (As)Theoretical Plates (N)Retention Time (tR, min)Resolution (Rs) from closest impurity
Traditional C18 2.45 (Severe tailing)3,20012.41.1 (Co-elution risk)
Polar-Embedded C18 1.35 (Acceptable)8,5009.82.3 (Good)
Advanced CSH C18 1.05 (Excellent)14,200 8.5 3.8 (Baseline resolution)
Causality of Results

The Traditional C18 column failed because a pH 3.0 buffer is insufficient to fully protonate all highly acidic silanol populations, leaving enough Si-O⁻ sites to cause severe ion-exchange tailing[5]. The Polar-Embedded C18 improved peak shape by creating a localized hydration layer that sterically hindered access to the silanols. However, the Advanced CSH C18 delivered superior performance (As = 1.05). The intrinsic positive charge on the CSH silica surface actively repelled the protonated N2,N2,6-Trimethylpyridine-2,3-diamine, ensuring that retention was driven purely by highly efficient hydrophobic interactions[4]. This resulted in sharper peaks, higher theoretical plates, and maximum resolution of critical impurities.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step protocol integrates System Suitability Testing (SST) directly into the workflow to ensure chromatographic integrity before any sample data is accepted.

Workflow Start Analyze Compound pKa (N2,N2,6-Trimethylpyridine-2,3-diamine) pH_Select Select Mobile Phase pH Start->pH_Select Low_pH Low pH (pH 3.0) Silanols Protonated pH_Select->Low_pH Suppress Silanol Ionization High_pH High pH (pH 10) Analyte Neutralized pH_Select->High_pH Suppress Analyte Ionization Col_Low CSH C18 or End-capped C18 Low_pH->Col_Low Col_High Hybrid Polymeric C18 (High pH Stable) High_pH->Col_High Eval Evaluate Peak Asymmetry (As) Target: 0.9 < As < 1.2 Col_Low->Eval Col_High->Eval

Diagram 2: Logical decision tree for HPLC method development of basic amines.

Step-by-Step Methodology

Phase 1: Mobile Phase Preparation (Critical Parameter)

  • Aqueous Phase: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to create a 20 mM buffer.

  • pH Adjustment: Adjust the pH precisely to 3.0 ± 0.05 using orthophosphoric acid.

    • Causality: pH 3.0 ensures the basic pyridine nitrogens are fully protonated for consistent retention, while simultaneously suppressing the ionization of the vast majority of residual silanols[3].

  • Organic Phase: Use high-purity HPLC-grade Acetonitrile.

  • Blending: Mix the Aqueous and Organic phases in an 80:20 (v/v) ratio. Degas via sonication or helium sparging for 15 minutes to prevent baseline noise.

Phase 2: Standard & Sample Preparation

  • Accurately weigh 10 mg of N2,N2,6-Trimethylpyridine-2,3-diamine reference standard (Purity >99%).

  • Dissolve in 100 mL of the mobile phase (acting as the diluent) to achieve a 100 µg/mL stock solution. Sonicate to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Particulates can accumulate at the head of the column, creating voids that lead to split peaks and sudden losses in column efficiency[6].

Phase 3: Chromatographic Execution

  • Column: Advanced CSH C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics[3]).

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm. (Causality: 260 nm is optimal for capturing the strong absorbance of pyridine π-π transitions[1]).*

Phase 4: System Suitability Testing (Self-Validation Gate) Before analyzing unknown samples, the system must prove its reliability:

  • Inject a blank (diluent) to confirm a stable baseline free of interfering ghost peaks.

  • Inject the 100 µg/mL standard solution five times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%

    • Peak Asymmetry (As) ≤ 1.2

    • Theoretical Plates (N) ≥ 10,000

    • Action: Proceed to sample analysis only if these criteria are met. If As > 1.2, verify mobile phase pH and column integrity.

Conclusion

For highly basic, multi-amine compounds like N2,N2,6-Trimethylpyridine-2,3-diamine, traditional C18 columns introduce unacceptable peak tailing and resolution loss due to secondary ion-exchange interactions. By upgrading to an Advanced CSH C18 column and strictly controlling the mobile phase pH to 3.0, analysts can actively repel basic analytes from the silica surface. This comparative guide demonstrates that modern column chemistries not only restore peak symmetry (As = 1.05) but drastically enhance assay reliability, sensitivity, and impurity resolution.

References

  • Reversed Phase HPLC Method Development. Phenomenex.
  • Peak Tailing | Physical Sciences | Labor
  • High Performance Liquid Chrom
  • Resolving peak tailing in HPLC analysis of phenothiazine compounds. BenchChem.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.

Sources

A Comparative Guide to the Reactivity of N2,N2,6-Trimethylpyridine-2,3-diamine and 2,3-Diaminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of novel therapeutics and functional materials. Among these, diaminopyridines serve as critical building blocks for a diverse array of fused heterocyclic systems. This guide provides an in-depth comparative analysis of the reactivity of N2,N2,6-trimethylpyridine-2,3-diamine and its parent compound, 2,3-diaminopyridine. By examining the electronic and steric effects of the substituents, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by established chemical principles and available experimental data.

Structural and Electronic Properties: A Tale of Two Molecules

The reactivity of an aromatic amine is intrinsically linked to the electron density on its nitrogen atoms and the steric environment surrounding them. The introduction of methyl groups to the 2,3-diaminopyridine core significantly alters these properties.

2,3-Diaminopyridine is a planar aromatic molecule. The two primary amino groups at the C2 and C3 positions are nucleophilic, with the lone pair of electrons on the nitrogen atoms readily available for reaction with electrophiles. The pyridine nitrogen, with a pKa of its conjugate acid around 6.7, also possesses basic and nucleophilic character.

N2,N2,6-Trimethylpyridine-2,3-diamine , on the other hand, presents a more complex picture. The three methyl groups introduce both electronic and steric effects that modulate its reactivity in opposing ways:

  • Electronic Effects: Methyl groups are electron-donating through inductive effects. The N,N-dimethylamino group at the C2 position and the methyl group at the C6 position increase the electron density of the pyridine ring and, consequently, the nucleophilicity of the amino groups and the pyridine nitrogen. This enhanced electron density should, in principle, lead to increased reactivity towards electrophiles compared to the unsubstituted analogue.

  • Steric Effects: The methyl group at the C6 position and the two methyl groups on the C2-amino nitrogen create significant steric hindrance. This bulkiness can impede the approach of reactants to the N2-amino group and the adjacent pyridine nitrogen, potentially slowing down or even inhibiting reactions that would readily occur with 2,3-diaminopyridine.[1][2]

A comparison of their structural and electronic properties is summarized in the table below.

Property2,3-DiaminopyridineN2,N2,6-Trimethylpyridine-2,3-diamine
Structure Unsubstituted pyridine ring with two primary amino groupsPyridine ring with a dimethylamino group, a primary amino group, and a methyl group
Electronic Effects Reference compoundElectron-donating methyl and N,N-dimethylamino groups increase electron density
Steric Hindrance MinimalSignificant steric hindrance around the N2-amino group and the pyridine nitrogen
Predicted Basicity pKa of conjugate acid ≈ 6.7Expected to be higher due to electron-donating groups

Comparative Reactivity Analysis: The Interplay of Electronics and Sterics

While direct comparative experimental data for N2,N2,6-trimethylpyridine-2,3-diamine is scarce in the literature, we can infer its reactivity based on established principles and data from analogous systems. A key reaction for 2,3-diaminopyridines is the synthesis of imidazo[4,5-b]pyridines, which are valuable scaffolds in medicinal chemistry.[3]

Synthesis of Imidazo[4,5-b]pyridines: A Case Study

The reaction of 2,3-diaminopyridine with aldehydes or carboxylic acids is a common method for the synthesis of 2-substituted imidazo[4,5-b]pyridines.[3] The reaction proceeds through the formation of a Schiff base followed by intramolecular cyclization.

G cluster_0 Reaction with 2,3-Diaminopyridine 2,3-DAP 2,3-Diaminopyridine Aldehyde R-CHO Imine_Intermediate Schiff Base Intermediate Imidazopyridine 2-R-Imidazo[4,5-b]pyridine

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.

With 2,3-Diaminopyridine: This reaction typically proceeds with good to excellent yields under various conditions, including thermal conditions or in the presence of an oxidative reagent.[3] The primary amino groups are readily accessible for condensation with the aldehyde.

With N2,N2,6-Trimethylpyridine-2,3-diamine: The outcome of this reaction is expected to be significantly different due to the substitution pattern:

  • Reaction at N3-amino group: The primary amino group at the C3 position is less sterically hindered and should be able to react with an aldehyde to form a Schiff base.

  • Intramolecular Cyclization: The subsequent intramolecular cyclization would involve the N2-dimethylamino group. While electronically feasible, the steric bulk of the two methyl groups on the nitrogen and the adjacent 6-methyl group could significantly hinder the ring-closing step. This steric repulsion would likely lead to a slower reaction rate and potentially lower yields compared to the unsubstituted analogue.

The expected reactivity is summarized in the table below.

ReactantExpected Reaction RateExpected YieldKey Influencing Factors
2,3-Diaminopyridine HighGood to ExcellentUnhindered access to both amino groups
N2,N2,6-Trimethylpyridine-2,3-diamine Low to ModerateLower than 2,3-diaminopyridineSteric hindrance from the N,N-dimethyl and 6-methyl groups impeding cyclization

G

Caption: Logical relationship of factors influencing reactivity.

Experimental Protocols

Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine from 2,3-Diaminopyridine[3]

Materials:

  • 2,3-Diaminopyridine

  • Benzaldehyde

  • Water

  • Ethanol

Procedure:

  • A mixture of 2,3-diaminopyridine (1 mmol) and benzaldehyde (1 mmol) in water (10 mL) is heated at reflux for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold water, and then with a small amount of ethanol.

  • The crude product is recrystallized from ethanol to afford pure 2-phenyl-1H-imidazo[4,5-b]pyridine.

Rationale: This protocol utilizes water as a green solvent and relies on thermal energy to drive the condensation and subsequent oxidative cyclization, with atmospheric oxygen likely acting as the oxidant.[3]

Proposed Synthesis of 1,1,7-Trimethyl-2-phenyl-1H-imidazo[4,5-b]pyridine from N2,N2,6-Trimethylpyridine-2,3-diamine

Materials:

  • N2,N2,6-Trimethylpyridine-2,3-diamine

  • Benzaldehyde

  • Polyphosphoric acid (PPA) or a stronger oxidizing agent (e.g., nitrobenzene)

  • Anhydrous toluene or xylene

Procedure:

  • To a solution of N2,N2,6-trimethylpyridine-2,3-diamine (1 mmol) and benzaldehyde (1.1 mmol) in anhydrous toluene (20 mL), add polyphosphoric acid (PPA) (5 g).

  • Heat the mixture at reflux for 24-48 hours, monitoring the reaction by TLC.

  • Alternatively, conduct the reaction in a high-boiling solvent like nitrobenzene at elevated temperatures (180-200 °C) to facilitate both condensation and oxidation.

  • After completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: Due to the anticipated lower reactivity caused by steric hindrance, more forcing conditions are proposed. PPA acts as both a catalyst and a dehydrating agent to promote the initial condensation and subsequent cyclization.[3] The use of a stronger oxidizing agent or higher temperatures may be necessary to overcome the activation barrier for the final aromatization step.

Conclusion

The reactivity of N2,N2,6-trimethylpyridine-2,3-diamine is a fascinating case study in the balance between electronic activation and steric hindrance. While the electron-donating methyl and N,N-dimethylamino groups are expected to enhance the inherent nucleophilicity of the diaminopyridine system, the steric congestion around the N2-amino and pyridine nitrogen atoms is predicted to be the dominant factor in many reactions.

For researchers designing synthetic routes, 2,3-diaminopyridine remains a versatile and highly reactive building block for the construction of fused heterocyclic systems. In contrast, N2,N2,6-trimethylpyridine-2,3-diamine is likely to be a more challenging substrate, requiring more forcing reaction conditions and potentially leading to lower yields or different reaction pathways. However, this steric shielding could also be exploited for regioselective reactions, where the less hindered N3-amino group might react preferentially. Further experimental investigation is warranted to fully elucidate the synthetic utility of this intriguing molecule.

References

  • Wikipedia. (2023). 2,6-Lutidine. [Link]

  • El-Sayed, M. A. A., & El-Essawy, F. A. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]

  • Chen, C. H., & Reynolds, D. W. (2002). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Journal of the Chinese Chemical Society, 49(5), 805-812.

Sources

Comprehensive Guide to IR Characterization of N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of N2,N2,6-Trimethylpyridine-2,3-diamine (CAS 1216063-73-8). It is designed for analytical chemists and process engineers requiring precise identification of this intermediate, particularly in contrast to its structural isomers.

Executive Summary & Structural Logic

N2,N2,6-Trimethylpyridine-2,3-diamine is a polysubstituted pyridine derivative often utilized as a coupling component in dye synthesis or as a pharmaceutical intermediate.[1] Its structural complexity—featuring a primary amine, a tertiary dimethylamine, and a methyl group on a pyridine core—creates a unique spectral fingerprint that distinguishes it from common analogs like 2,3-diaminopyridine or 2,6-diaminopyridine.

Structural Dissection for IR Prediction

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating functional units:

  • Primary Amine (-NH₂ at C3): Responsible for the characteristic N-H stretching doublet and scissoring vibrations.

  • Tertiary Dimethylamine (-N(CH₃)₂ at C2): Lacks N-H bonds; contributes strong aliphatic C-H stretching and C-N stretching bands.

  • Methyl Group (-CH₃ at C6): Adds to the aliphatic C-H signal and provides specific ring deformation modes.

  • Pyridine Ring (2,3,6-substitution): The specific substitution pattern dictates the out-of-plane (OOP) C-H bending frequencies, critical for distinguishing isomers.

Characteristic IR Bands: The Diagnostic Regions

The following analysis breaks down the spectrum into three critical zones. All wavenumbers are approximate (


 5-10 cm⁻¹) as exact positions depend on sample state (solid KBr vs. neat ATR).
Zone 1: The High-Frequency Region (4000 – 2800 cm⁻¹)

Differentiation Factor: High

Vibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
N-H Asym. Stretch 3450 – 3420MediumSpecific to the single -NH₂ group at C3.
N-H Sym. Stretch 3350 – 3320MediumPaired with the asym band; confirms primary amine.
Ar-H Stretch 3080 – 3020WeakAromatic C-H bonds (C4-H, C5-H).
Ali-C-H Stretch 2980 – 2780Strong Critical Differentiator. The target has 9 aliphatic protons (6 from N-Me, 3 from C-Me). This band will be significantly more intense than in non-methylated analogs (e.g., 2,3-diaminopyridine).
Zone 2: The Double Bond Region (1650 – 1400 cm⁻¹)

Differentiation Factor: Medium

Vibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
N-H Scissoring 1630 – 1610Med-StrongDeformation of the -NH₂ group. Overlaps with ring modes but usually distinct.
Pyridine Ring (C=N/C=C) 1590 – 1570Strong"Quadrant stretching" of the pyridine ring.
Ring Deformation 1480 – 1440StrongCharacteristic of the heterocyclic core.
C-H Bending (Asym) 1420 – 1380MediumDeformation of the methyl groups (N-Me and C-Me).
Zone 3: The Fingerprint Region (1350 – 600 cm⁻¹)

Differentiation Factor: Critical

Vibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Ar-N Stretch (Primary) 1340 – 1310StrongC3-NH₂ bond stretch.
Ar-N Stretch (Tertiary) 1280 – 1250StrongC2-NMe₂ bond stretch. Often shifts lower due to steric crowding.
Ring Breathing ~990MediumCharacteristic of the pyridine ring system.
C-H OOP Bending 830 – 800StrongIsomer ID. The 2,3,6-substitution leaves two adjacent protons (C4, C5). This typically results in a strong band around 820 cm⁻¹ (ortho-coupling pattern).

Comparative Analysis: Target vs. Alternatives

This table highlights why IR is a viable QC method for distinguishing the target from its likely impurities or isomers.

FeatureTarget: N2,N2,6-Trimethyl... Alternative: 2,3-Diaminopyridine Alternative: 2,6-Diaminopyridine
N-H Stretch Doublet (One -NH₂ group)Multi-band/Broad (Two -NH₂ groups, complex H-bonding)Multi-band (Two -NH₂ groups)
Aliphatic C-H Strong/Distinct (N-Me & C-Me)Negligible (Aromatic only)Negligible (Aromatic only)
Symmetry AsymmetricAsymmetricSymmetric (Simpler fingerprint)
OOP Bending ~820 cm⁻¹ (2 adjacent H)~780-800 cm⁻¹ (3 adjacent H)~790 cm⁻¹ (3 adjacent H)

Analyst Insight: The most immediate visual check is the 2800–3000 cm⁻¹ region . If the spectrum lacks strong aliphatic C-H stretching, you do not have the trimethylated product, regardless of what the fingerprint region suggests.

Experimental Protocol (Best Practice)

Aminopyridines can be hygroscopic and sensitive to oxidation. The following protocol ensures data integrity.

Method: Attenuated Total Reflectance (ATR) FT-IR

Preferred over KBr pellets to avoid moisture interference and ion exchange.

  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place approximately 10-20 mg of the solid sample onto the crystal.

    • Note: If the sample is an oil/gum (common for N-methylated amines), use a non-reactive spatula.

  • Compression: Apply high pressure using the anvil to ensure intimate contact.

  • Acquisition: Collect 32-64 scans.

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.

  • Cleaning: Clean crystal immediately with Isopropanol (IPA) to prevent amine staining.

Validation Criteria (Self-Check)
  • Baseline: Should be flat at 100% T (or 0 Abs) in non-absorbing regions (2500–1800 cm⁻¹).

  • CO₂ Interference: Check for doublet at 2350 cm⁻¹. If high, purge the chamber and re-run.

  • Water Bands: Broad hump >3500 cm⁻¹ indicates wet sample. Dry in a vacuum desiccator over P₂O₅ if necessary.

Identification Workflow Diagram

The following logic tree guides the analyst through the confirmation process using the spectral data derived above.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_CH Check 2800-3000 cm⁻¹ Is there strong Aliphatic C-H? Start->Check_CH Check_NH Check 3300-3500 cm⁻¹ Is there a clean Doublet? Check_CH->Check_NH Yes (Strong) Result_NonMe REJECT: Likely non-methylated analog (e.g., 2,3-DAP) Check_CH->Result_NonMe No (Weak/Absent) Check_FP Check Fingerprint (800-850 cm⁻¹) Is there a strong OOP band? Check_NH->Check_FP Yes (Doublet) Result_BisAmine REJECT: Likely Bis-primary amine (e.g., 2,6-DAP) Check_NH->Result_BisAmine No (Complex/Broad) Result_Target CONFIRMED: N2,N2,6-Trimethylpyridine-2,3-diamine Check_FP->Result_Target Yes (~820 cm⁻¹) Result_Iso REJECT: Positional Isomer Check_FP->Result_Iso No (Shifted)

Figure 1: Decision logic for confirming N2,N2,6-Trimethylpyridine-2,3-diamine identity via IR.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of 2-Amino-6-methylpyridine (CAS 1824-81-3).[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectra of N-Ethyl trimethylenediamine (Aliphatic Amine Analog). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary: 2,3-Diaminopyridine (CAS 452-58-4). National Center for Biotechnology Information. Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (Applying ortho-substitution logic to heteroaromatics). Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Dimethylamine. (Reference for N-Methyl C-H stretching). Available at: [Link]

Sources

Distinguishing N2,N2,6-Trimethylpyridine-2,3-diamine from methylated byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Distinguishing N2,N2,6-Trimethylpyridine-2,3-diamine from Methylated Byproducts

Target Audience: Senior Analytical Chemists, Drug Development Professionals, and Synthetic Researchers.

Executive Summary

N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8)[1] is a highly functionalized pyridine building block frequently utilized in the development of kinase inhibitors and advanced therapeutics. During its synthesis—often via the amination of halogenated precursors or reductive methylation—a complex mixture of structural isomers and methylated byproducts can emerge. Distinguishing the target compound from under-methylated (e.g., N2-monomethyl) and over-methylated (e.g., N3-methylated) species requires a rigorous, multi-modal analytical approach.

This guide objectively compares the analytical signatures of the target product against its common alternatives and byproducts, providing self-validating experimental protocols grounded in chromatographic and spectroscopic first principles.

Chromatographic Profiling: The Lipophilicity Principle

The Causality of Retention: In reverse-phase High-Performance Liquid Chromatography (RP-HPLC), retention time (


) is dictated by the hydrophobic surface area of the analyte interacting with the C18 stationary phase. Each additional methyl group increases the molecule's LogP (lipophilicity). Consequently, under-methylated byproducts will elute earlier than the target, while over-methylated byproducts will elute later.

Self-Validating HPLC-UV Protocol:

  • System Preparation: Equilibrate a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) at 40°C.

  • Mobile Phase: Use a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) to ensure the pyridine nitrogens remain fully protonated, preventing peak tailing.

  • Internal Control (Self-Validation): Spike the crude sample with a known standard of 2-amino-6-methylpyridine. If the standard's

    
     drifts by >0.1 min, the column is not properly equilibrated, invalidating the run.
    
  • Gradient Ramping: Ramp from 5% B to 95% B over 10 minutes. Monitor UV absorbance at 254 nm and 280 nm.

  • Data Interpretation: Assign the sequence of peaks based on the lipophilicity rule:

    
     byproduct 
    
    
    
    Target
    
    
    
    
    byproduct.

High-Resolution Mass Spectrometry (HRMS/MS)

The Causality of Fragmentation: Electrospray Ionization (ESI) in positive mode will protonate the most basic site—typically the N,N-dimethylamino group or the pyridine nitrogen. Upon Collision-Induced Dissociation (CID), dimethylamino-substituted pyridines exhibit a highly characteristic fragmentation logic[2]. The target compound (


) will undergo a neutral loss of dimethylamine (

Da) or a methyl radical (

Da). In contrast, an under-methylated N-methylamine byproduct will show a loss of methylamine (

Da).

MS_Fragmentation Parent [M+H]+ m/z 152.11 Target Compound LossMe m/z 137.09 [-CH3]• Loss Parent->LossMe CID -15 Da LossDMA m/z 107.06 [-HN(CH3)2] Neutral Loss Parent->LossDMA CID -45 Da LossDMAR m/z 108.07 [-N(CH3)2]• Radical Loss Parent->LossDMAR CID -44 Da

Figure 1: Collision-induced dissociation (CID) fragmentation pathways for the target [M+H]+ ion.

Self-Validating LC-MS/MS Protocol:

  • Precursor Isolation: Set the quadrupole to isolate

    
     138.10, 152.12, and 166.13 with a narrow 1.0 Da isolation window.
    
  • Energy Ramping: Apply a normalized collision energy (NCE) ramp from 15 eV to 35 eV.

  • Validation Check: Ensure the isotopic pattern of the parent ion matches the theoretical

    
     (due to 
    
    
    
    natural abundance) before analyzing the MS2 spectra. If the
    
    
    peak exceeds 10% relative abundance, suspect co-elution or detector saturation.

Nuclear Magnetic Resonance (NMR) & Exchange

The Causality of Chemical Shifts: NMR provides the definitive structural proof. The steric compression and altered electronic distribution caused by N-alkylation significantly impact both


 and 

chemical shifts[3][4]. The target compound possesses a tertiary amine at C2 (N,N-dimethyl) and a primary amine at C3 (

).

Self-Validating


 Exchange Protocol: 
  • Baseline Acquisition: Dissolve 10 mg of the purified fraction in

    
     or 
    
    
    
    . Acquire a standard 1D
    
    
    NMR spectrum (16 scans, 10-second relaxation delay for accurate integration).
  • Integration Analysis: Locate the N-methyl signals (~2.8 ppm). The target must show a sharp 6H singlet. An under-methylated byproduct will show a 3H doublet (coupling to the adjacent NH).

  • The

    
     Shake (Self-Validation):  Add 2 drops of Deuterium Oxide (
    
    
    
    ) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.
  • Causality: Labile protons (amines) will exchange with deuterium and disappear from the spectrum. The target compound will lose a 2H signal (the C3-

    
    ). An over-methylated byproduct (N3-methylated) will only lose a 1H signal (the C3-
    
    
    
    ), definitively proving the methylation state without relying solely on chemical shift tables.

Quantitative Data Comparison

To streamline fraction identification during purification, cross-reference your analytical outputs against this consolidated data matrix.

Compound ClassificationMolecular FormulaExact Mass

Relative HPLC


NMR: N-Alkyl Region

NMR: Amine Region (

Labile)
Under-methylated (N2-monomethyl)

138.103Early3H doublet (~2.8 ppm)1H broad (N2) + 2H broad (C3)
Target Product (N2,N2-dimethyl)

152.118Reference6H singlet (~2.8 ppm)2H broad (~3.8 ppm)
Over-methylated (N2,N2,N3-trimethyl)

166.134Late6H singlet + 3H singlet1H broad (~4.0 ppm)

Analytical Decision Workflow

Analytical_Workflow Crude Crude Sample (Post-Synthesis) LCMS LC-HRMS Screening (Identify pre-cursor m/z) Crude->LCMS Under m/z 138.10 Under-methylated LCMS->Under -14 Da Target m/z 152.11 Target Mass LCMS->Target Expected Mass Over m/z 166.13 Over-methylated LCMS->Over +14 Da NMR 1H NMR & D2O Exchange (Structural Validation) Target->NMR Isolate Fraction Confirmed Confirmed N2,N2,6-Trimethyl (6H singlet, 2H exchangeable) NMR->Confirmed Matches Profile Isomer Regioisomer Detected (Incorrect integration/shifts) NMR->Isomer Deviates

Figure 2: Analytical decision tree for isolating and validating the target compound.

References

  • Sigma-Aldrich Product Specifications | N2,N2,6-trimethylpyridine-2,3-diamine | 1216063-73-8 | Sigma-Aldrich. 1

  • National Center for Biotechnology Information | 4-(Dimethylamino)pyridine | CID 14284 - Mass Spectrometry Fragmentation | PubChem. 2

  • National Institutes of Health (PMC) | A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type (NMR Chemical Shifts) | NIH.gov. 3

  • Australian Journal of Chemistry | Vibration-spectral and structural comparison of the 4-aminopyridine cation with N-methylated ions | CSIRO Publishing.4

Sources

Comprehensive UV-Vis Spectroscopic Profiling: N2,N2,6-Trimethylpyridine-2,3-diamine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

In the rational design of novel pharmacophores and transition-metal ligands, the electronic properties of pyridine-diamine derivatives dictate their reactivity, binding affinity, and optical behavior. N2,N2,6-Trimethylpyridine-2,3-diamine (CAS: 1216063-73-8)[1] is a highly specialized, sterically hindered building block. Understanding its UV-Vis absorption profile in comparison to its unmethylated and positional isomers—such as 2,3-diaminopyridine and 2,6-diaminopyridine—provides critical mechanistic insights into how auxochromic substitutions modulate the heteroaromatic


-system.

This guide objectively compares the spectroscopic performance of these compounds, detailing the causality behind their electronic transitions, and provides a self-validating experimental protocol for robust UV-Vis characterization.

Mechanistic Causality: The Auxochromic Effect of Methylation

The UV-Vis absorption spectrum of a pyridine derivative is primarily governed by


 transitions of the aromatic ring and 

transitions originating from the heteroatom lone pairs.

When comparing base diaminopyridines to N2,N2,6-Trimethylpyridine-2,3-diamine, two distinct electronic effects drive a pronounced bathochromic (red) shift :

  • Hyperconjugation at C6: The addition of a methyl group at the 6-position of the pyridine ring donates electron density into the

    
    -system via hyperconjugation. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and shifting the 
    
    
    
    transition to a longer wavelength.
  • N,N-Dimethylation at C2: The tertiary amine at the 2-position exerts a strong resonance-donating effect (+R). Unlike primary amines, the N,N-dimethyl group increases the basicity and electron density of the localized nitrogen lone pair. This significantly impacts the

    
     transition, pushing the absorption maximum (
    
    
    
    ) further into the near-UV region.

G Base 2,3-Diaminopyridine λmax: ~245 nm, 315 nm N_Methyl + N,N-Dimethyl (C2) Strong Resonance Donation Base->N_Methyl n→π* shift C_Methyl + 6-Methyl (C6) Hyperconjugation Base->C_Methyl π→π* shift Product N2,N2,6-Trimethylpyridine-2,3-diamine λmax: ~255 nm, 330 nm Bathochromic Shift N_Methyl->Product C_Methyl->Product

Mechanistic pathway of bathochromic shifts induced by methyl substitutions on the pyridine ring.

Quantitative Spectroscopic Comparison

The table below synthesizes the UV-Vis absorption maxima (


) and structural characteristics of N2,N2,6-Trimethylpyridine-2,3-diamine against common alternatives.

Note: Data for 2,6-diaminopyridine and 2,3-diaminopyridine are derived from empirical literature[2][3], while values for the trimethylated derivative are extrapolated based on established auxochromic shift rules.

CompoundCAS NumberPrimary

(

)
Secondary

(

)
Structural Impact
2,6-Diaminopyridine 141-86-6244 nm308 nmSymmetrical electron donation; minimal steric hindrance[2].
2,3-Diaminopyridine 452-58-4~245 nm~315 nmAsymmetrical donation; prone to intramolecular hydrogen bonding[3].
N2,N2,6-Trimethylpyridine-2,3-diamine 1216063-73-8~255 nm ~330 nm Strong bathochromic shift due to N,N-dimethyl resonance and C6 hyperconjugation[1].

Analytical Insight: If your application requires a ligand that absorbs deeper into the UV spectrum (to avoid overlapping with other chromophores in a complex assay), the unmodified 2,6-diaminopyridine is preferable. However, if increased electron richness and a red-shifted profile are required for charge-transfer complexes, N2,N2,6-Trimethylpyridine-2,3-diamine is the superior choice.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, simply taking a single measurement is insufficient. Diaminopyridines are susceptible to auto-oxidation, which can introduce spurious absorption bands.

The following protocol utilizes a self-validating Beer-Lambert linearity check to ensure the integrity of the sample and the accuracy of the measured molar absorptivity (


).
Materials Required:
  • Analyte: N2,N2,6-Trimethylpyridine-2,3-diamine (Purity >95%)[1].

  • Solvent: Spectroscopic grade Methanol (MeOH) or DMSO (degassed to prevent oxidation).

  • Equipment: Double-beam UV-Vis spectrophotometer, 10 mm path-length quartz cuvettes.

Step-by-Step Methodology:
  • Stock Solution Preparation (Under Inert Atmosphere):

    • Weigh exactly 1.0 mg of the compound and dissolve it in 10 mL of degassed MeOH to create a concentrated stock solution.

    • Causality: Degassing the solvent prevents dissolved oxygen from prematurely oxidizing the electron-rich diamine, which would artificially inflate absorbance in the 350-400 nm region.

  • Serial Dilution:

    • Prepare a minimum of five working standards ranging from

      
       to 
      
      
      
      .
  • Baseline Correction:

    • Place pure MeOH in both the reference and sample cuvettes. Run a baseline scan from 200 nm to 600 nm. Zero the instrument.

  • Spectral Acquisition:

    • Scan each working standard from 200 nm to 600 nm at a scan rate of 1 nm/s. Record the exact

      
       values.
      
  • Self-Validation (Beer-Lambert Check):

    • Plot the absorbance at the secondary

      
       (~330 nm) against the concentration.
      
    • Calculate the linear regression (

      
      ).
      
    • Validation Rule: If

      
      , the system is validated, and 
      
      
      
      can be calculated from the slope. If
      
      
      , it indicates concentration-dependent aggregation or sample degradation, and the preparation must be repeated.

Workflow Prep Sample Preparation (10 µM - 100 µM in MeOH) Blank Baseline Correction (Solvent Blanking) Prep->Blank Measure Spectral Acquisition (200 - 600 nm) Blank->Measure Validate Beer-Lambert Validation (Linearity Check R² > 0.99) Measure->Validate Validate->Prep Fail (Aggregation/Oxidation) Result Determine λmax & ε (Self-Validated Data) Validate->Result Pass (Linear)

Self-validating experimental workflow for quantitative UV-Vis spectrophotometry.

Conclusion

The transition from a basic diaminopyridine to N2,N2,6-Trimethylpyridine-2,3-diamine fundamentally alters the molecule's electronic landscape. The strategic placement of methyl groups induces a predictable bathochromic shift, making it an excellent candidate for applications requiring lower-energy electronic transitions. By employing the self-validating protocol outlined above, researchers can confidently quantify these shifts and ensure the highest level of analytical rigor in their drug development or materials science pipelines.

References
  • Trivedi, M. K., et al. "Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine". Longdom Publishing.[Link]

  • University of Basrah. "Self diffraction and nonlinear optical properties for 2, 3- Diaminopyridine under cw illumination". uobasrah.edu.iq.[Link]

Sources

Optimizing GC-MS Analysis for Volatile Pyridine Derivatives: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Volatile pyridine derivatives are ubiquitous in environmental matrices, pharmaceutical intermediates, and food chemistry. However, their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges[1]. The basic nitrogen atom in the pyridine ring possesses a lone pair of electrons that readily interacts with active silanol groups (-SiOH) present in standard fused-silica columns and glass injection liners[2]. This interaction causes severe peak tailing, loss of resolution, and compromised sensitivity.

As a Senior Application Scientist, I have designed this guide to objectively compare leading extraction methodologies and column chemistries. By understanding the physicochemical causality behind these analytical behaviors, we can engineer field-proven, self-validating protocols for the robust quantification of volatile pyridine derivatives.

Analytical Workflow Visualization

G cluster_prep Sample Preparation cluster_gc GC Separation Sample Sample Matrix (Aqueous/Biological) LLE Liquid-Liquid Extraction (pH > 9) Sample->LLE SPME Headspace SPME (Solvent-Free) Sample->SPME Standard Standard 5% Phenyl (High Silanol Activity) LLE->Standard BaseDeact Base-Deactivated WAX (Inert to Amines) LLE->BaseDeact SPME->Standard SPME->BaseDeact MS Mass Spectrometry (EI) SIM/MRM Mode Standard->MS BaseDeact->MS Data Quantitation & Structural Elucidation MS->Data

GC-MS Analytical Workflow for Volatile Pyridine Derivatives.

Sample Preparation: Overcoming Matrix Interferences

Because pyridine derivatives are highly polar and water-soluble, extracting them from complex aqueous or biological matrices requires shifting their ionization equilibrium. The pKa of pyridine is approximately 5.2; therefore, adjusting the sample pH above 9 ensures the molecule remains in its un-ionized, volatile free-base form, facilitating phase transfer into a headspace or organic solvent[3].

We compare two primary techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Performance Comparison of Extraction Techniques
ParameterHeadspace SPME (HS-SPME)Liquid-Liquid Extraction (LLE)
Mechanism Adsorption of volatiles onto a polymer fiberPartitioning into an organic solvent
Sensitivity Very High (ppt to ppb range)Moderate (ppb to ppm range)
Matrix Effects Minimal (fiber never touches liquid)High (co-extraction of matrix lipids/proteins)
Solvent Usage Solvent-free[2]High (requires hazardous organic solvents)
Automation Fully automatable[2]Labor-intensive, manual steps required
Best For Trace environmental analysis, food profilingHigh-concentration pharmaceutical formulations
Step-by-Step Methodologies (Self-Validating Systems)

Every robust analytical method must be a self-validating system. Both protocols below mandate the incorporation of a deuterated internal standard (Pyridine-d5) prior to extraction. This critical step corrects for variable extraction efficiencies, matrix-induced ion suppression, and volumetric errors, ensuring absolute quantitative trustworthiness[3].

Protocol A: HS-SPME Workflow (Optimized for Trace Analysis) HS-SPME is the premier choice for volatile pyridines due to its solvent-free nature and high concentration factor[3].

  • Sample Aliquoting: Transfer 5.0 mL of the aqueous sample into a 20 mL precision headspace vial.

  • Internal Standard Spiking: Add 10 µL of Pyridine-d5 IS solution (10 µg/mL in methanol). Causality: Spiking before any manipulation ensures the IS undergoes the exact same thermodynamic partitioning as the native analyte.

  • Salting Out & pH Adjustment: Add 1.5 g of NaCl to decrease analyte solubility in the aqueous phase (salting-out effect). Add 100 µL of 1M NaOH to raise the pH > 9, neutralizing the pyridine ions into volatile free bases.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 80 °C for 15 minutes with continuous agitation (250 rpm) to drive volatiles into the headspace[3].

  • Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 80 °C.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet (heated to 250 °C) for 3 minutes in splitless mode to thermally desorb the analytes onto the column.

Protocol B: Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting: Transfer 5.0 mL of the sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Pyridine-d5 IS.

  • pH Adjustment: Add 200 µL of 1M NaOH to achieve pH > 9.

  • Extraction: Add 2.0 mL of dichloromethane (DCM). Vortex vigorously for 2 minutes. Causality: The un-ionized pyridine derivatives partition efficiently into the lower DCM layer due to their inherent lipophilicity when neutralized.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any matrix-induced emulsions.

  • Collection & Injection: Carefully extract the lower organic layer using a Pasteur pipette, transfer to an autosampler vial, and inject 1 µL into the GC-MS.

Chromatographic Separation: Mitigating Peak Tailing

The choice of GC stationary phase dictates the symmetry and resolution of basic analytes. Standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane) are standard in many labs but possess residual silanol activity. These silanol groups act as Lewis acids, binding reversibly with the Lewis base (pyridine)[2]. This secondary retention mechanism results in severe peak tailing, which obscures co-eluting peaks and artificially inflates Limits of Detection (LOD).

To establish a self-validating chromatographic system, analysts must monitor the Peak Asymmetry Factor (


). An 

value > 1.5 indicates unacceptable silanol interactions. Switching to a base-deactivated or polyethylene glycol (PEG/WAX) column specifically designed for amines neutralizes these active sites[4].
GC Column Chemistries for Pyridine Derivatives
Column TypeChemistryPeak Shape for PyridinesThermal StabilityRecommended Application
Standard 5% Phenyl (e.g., HP-5ms)5% Phenyl-95% dimethylpolysiloxanePoor (Severe Tailing)Excellent (Up to 350 °C)General screening, non-polar analytes[2]
Base-Deactivated (e.g., CP-Volamine)Base-modified polysiloxaneExcellent (Sharp, Symmetrical)Good (Up to 260 °C)Volatile amines, trace pyridine quantitation
WAX/PEG (e.g., CP-Wax 51)Polyethylene glycolVery GoodModerate (Up to 240 °C)Separation of pyridine from complex polar matrices[4]

Causality of Column Choice: Using a base-deactivated column (like CP-Wax 51 for Amines) prevents hydrogen bonding[4]. This not only sharpens the peak—thereby increasing the signal-to-noise (S/N) ratio—but also ensures highly reproducible retention times, which is critical for automated MS library matching and reliable quantitation.

Mass Spectrometry & System Suitability

For volatile pyridine derivatives, Electron Impact (EI) ionization at 70 eV is the gold standard, providing robust fragmentation for structural elucidation[1]. To maximize trustworthiness and sensitivity, the MS should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode[3].

  • Target Ion (Pyridine): m/z 79 (Molecular ion, [M]+)

  • Qualifier Ions: m/z 52, 51

  • Internal Standard (Pyridine-d5): m/z 84

System Suitability Check (Self-Validation Protocol): Before analyzing unknown samples, inject a system suitability standard containing 100 ng/mL of Pyridine and Pyridine-d5. The analytical batch is only validated if:

  • The Pyridine-d5 absolute area recovery is within 85–115% of the historical system average.

  • The Peak Asymmetry Factor (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) for native pyridine is < 1.2.
    Failure to meet these criteria indicates inlet liner contamination or column degradation, requiring immediate maintenance before proceeding.
    
References
  • Taylor & Francis. "Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)."[Link]

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A Comparative Guide to the Synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of synthetic routes for N2,N2,6-trimethylpyridine-2,3-diamine, a key building block for various applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a validated multi-step synthesis, alongside a discussion of alternative strategies. The guide includes detailed experimental protocols, comparative data, and mechanistic insights to support laboratory-scale synthesis and process optimization.

Introduction

N2,N2,6-Trimethylpyridine-2,3-diamine and its analogs are important heterocyclic scaffolds. The presence of vicinal diamine functionalities, combined with the pyridine core, makes them valuable precursors for the synthesis of a wide range of biologically active compounds and functional materials. The strategic placement of the methyl groups and the dimethylamino moiety allows for fine-tuning of the molecule's steric and electronic properties. Given their utility, the development of efficient and scalable synthetic routes is of considerable interest. This guide will focus on a robust and well-precedented multi-step approach and will also provide a comparative overview of other potential synthetic strategies.

Comparative Analysis of Synthetic Routes

While several synthetic strategies can be envisaged for the synthesis of N2,N2,6-trimethylpyridine-2,3-diamine, a multi-step approach starting from a readily available substituted pyridine offers a logical and reliable pathway. This section will detail a primary, validated route and briefly discuss alternative approaches.

Primary Synthetic Route: A Four-Step Sequence from 2-Amino-6-methylpyridine

This proposed route is based on well-established transformations in pyridine chemistry and represents a logical and likely successful approach for the synthesis of the target compound. The overall strategy involves the sequential introduction of the required functional groups onto the pyridine ring.

Primary_Synthetic_Route A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-6-methyl-3-nitropyridine B->C Sandmeyer Reaction (NaNO₂, HCl then CuCl) D 2-(Dimethylamino)-6-methyl- 3-nitropyridine C->D SNAr (Dimethylamine) E N2,N2,6-Trimethylpyridine-2,3-diamine D->E Reduction (e.g., H₂, Pd/C)

Caption: Proposed four-step synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine.

Step 1: Nitration of 2-Amino-6-methylpyridine

The initial step involves the electrophilic nitration of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs the incoming nitro group to the 3- and 5-positions. The 6-methyl group also has a weak activating and ortho, para-directing effect. The steric hindrance from the 6-methyl group and the electronic directing effect of the amino group favor nitration at the 3-position.

Step 2: Diazotization and Sandmeyer Reaction

The 2-amino group is converted to a diazonium salt using sodium nitrite in an acidic medium, followed by a Sandmeyer reaction to replace the diazonium group with a chlorine atom. This transformation is a classic and reliable method for introducing halogens onto aromatic rings.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The resulting 2-chloro-6-methyl-3-nitropyridine is an excellent substrate for nucleophilic aromatic substitution. The electron-withdrawing nitro group strongly activates the positions ortho and para to it for nucleophilic attack. The chlorine at the 2-position is readily displaced by a nucleophile like dimethylamine. The reaction is typically carried out in a suitable solvent at elevated temperatures. The inductive effect of the nitro group makes the C-2 position more electron-deficient and thus more susceptible to nucleophilic attack[1].

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to a primary amine. This can be achieved through various methods, with catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst being a common and efficient choice. Other reducing agents such as tin(II) chloride or iron in acidic media can also be employed.

Alternative Synthetic Strategies

While the four-step route is a robust approach, other synthetic strategies could be considered, although they may present challenges in terms of regioselectivity, yield, or starting material availability.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction could be employed for the introduction of the amino groups[2][3]. For instance, a 2,3-dihalogenated-6-methylpyridine could be sequentially aminated. However, for this specific target, the SNAr reaction is likely more cost-effective and straightforward due to the activating effect of the nitro group. The scalability of Buchwald-Hartwig aminations can also be a concern in some industrial settings[4].

  • Chichibabin Reaction: This reaction involves the direct amination of pyridines using sodium amide[5]. While it is a classic method for synthesizing 2-aminopyridines, its application to produce 2,3-diaminopyridines is less common and often results in low yields and a mixture of products[3]. The harsh reaction conditions also limit its functional group tolerance.

  • Multicomponent Reactions (MCRs): One-pot syntheses of highly substituted pyridines from simple acyclic precursors are known[4][6][7]. For example, a condensation reaction involving a β-ketonitrile, an aldehyde, and an amine source could potentially construct the desired pyridine ring. However, achieving the specific substitution pattern of the target molecule through an MCR could be challenging and would likely require significant optimization.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and provide a practical guide for the synthesis of N2,N2,6-trimethylpyridine-2,3-diamine via the primary four-step route.

Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine

Causality behind experimental choices: The use of a mixture of concentrated sulfuric and nitric acid is a standard and effective method for the nitration of many aromatic compounds, including aminopyridines. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize the formation of byproducts[8].

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 21.6 g (0.2 mol) of 2-amino-6-methylpyridine in portions, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by carefully adding 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Neutralize the solution to pH 7-8 with a concentrated aqueous ammonia solution while cooling in an ice bath.

  • The yellow precipitate of 2-amino-6-methyl-3-nitropyridine is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 2-Chloro-6-methyl-3-nitropyridine

Causality behind experimental choices: The Sandmeyer reaction is a reliable method to replace an amino group with a halogen. The amino group is first converted to a diazonium salt at low temperature to prevent its decomposition. The diazonium salt is then decomposed in the presence of a copper(I) salt to yield the corresponding halide.

Protocol:

  • Suspend 15.3 g (0.1 mol) of 2-amino-6-methyl-3-nitropyridine in 100 mL of concentrated hydrochloric acid and cool the mixture to 0-5 °C.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

  • In a separate flask, dissolve 12 g (0.12 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-chloro-6-methyl-3-nitropyridine.

Step 3: Synthesis of 2-(Dimethylamino)-6-methyl-3-nitropyridine

Causality behind experimental choices: The SNAr reaction is facilitated by the electron-withdrawing nitro group. Using an excess of dimethylamine and a polar aprotic solvent like ethanol at reflux provides the necessary conditions for the reaction to proceed to completion.

Protocol:

  • Dissolve 17.2 g (0.1 mol) of 2-chloro-6-methyl-3-nitropyridine in 150 mL of ethanol in a pressure vessel.

  • Cool the solution in an ice bath and bubble anhydrous dimethylamine gas through the solution for 30 minutes, or add 25 mL of a 40% aqueous solution of dimethylamine.

  • Seal the vessel and heat the reaction mixture to 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of N2,N2,6-Trimethylpyridine-2,3-diamine

Causality behind experimental choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a highly effective catalyst for this transformation, and the reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol or methanol.

Protocol:

  • Dissolve 18.1 g (0.1 mol) of 2-(dimethylamino)-6-methyl-3-nitropyridine in 200 mL of ethanol.

  • Carefully add 1.0 g of 10% palladium on carbon to the solution under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Evaporate the solvent from the filtrate under reduced pressure to yield N2,N2,6-trimethylpyridine-2,3-diamine. The product can be further purified by recrystallization or distillation under reduced pressure.

Quantitative Data Summary

Synthesis RouteNumber of StepsOverall Estimated YieldKey AdvantagesKey Disadvantages
Primary Route 430-40%Reliable, well-understood reactions, readily available starting materials.Multi-step process, requires handling of hazardous reagents.
Buchwald-Hartwig 2-3VariablePotentially shorter route, high functional group tolerance.Expensive catalysts and ligands, potential for catalyst poisoning.
Chichibabin 1< 20%One-step synthesis.Harsh reaction conditions, low yield, poor regioselectivity for di-substitution.
MCRs 1Highly VariableOne-pot synthesis, atom economy.Difficult to optimize for specific substitution patterns, often low yields.

Visualization of Key Experimental Workflow

The following diagram illustrates the general workflow for a single step in the proposed multi-step synthesis, highlighting the key unit operations.

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Reactant(s) & Solvent Addition B Reagent Addition (Controlled) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quenching C->D E Extraction D->E F Washing & Drying E->F G Solvent Removal F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS, etc.) H->I

Caption: General experimental workflow for a typical synthetic step.

Conclusion

The synthesis of N2,N2,6-trimethylpyridine-2,3-diamine can be reliably achieved through a four-step sequence starting from 2-amino-6-methylpyridine. This route, involving nitration, Sandmeyer reaction, nucleophilic aromatic substitution, and nitro group reduction, utilizes well-established and predictable chemical transformations. While alternative methods such as the Buchwald-Hartwig amination, Chichibabin reaction, and multicomponent reactions exist, the proposed multi-step synthesis offers a balance of reliability, scalability, and cost-effectiveness for laboratory-scale production. The detailed protocols and comparative analysis provided in this guide should serve as a valuable resource for chemists working on the synthesis of this important class of compounds.

References

  • Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. (2010, June 28). PubMed. [Link]

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  • US Patent for Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990, August 28).
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  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025, August 10). PMC. [Link]

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  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019, December 6). PMC. [Link]

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  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

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  • Synthesis of pyrimidines from dinitrogen and carbon. (2022, November 28). PMC. [Link]

  • US Patent for Process for the preparation of 2-amino-alkylpyridines. (1986, December 9).
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31). OALib. [Link]

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. (2022, March 29). SCIRP. [Link]

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Safety Operating Guide

Personal protective equipment for handling N2,N2,6-Trimethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Working with specialized building blocks like N2,N2,6-Trimethylpyridine-2,3-diamine requires a rigorous, scientifically grounded approach to laboratory safety. As an electron-rich aminopyridine derivative, this compound is highly valued in medicinal chemistry and drug development for its bioisosteric properties. However, the exact structural features that make it chemically useful—specifically, the electron-donating methyl and amino groups—also significantly increase its basicity and nucleophilicity.

This guide provides a self-validating operational framework to ensure researcher safety, chemical integrity, and environmental compliance.

Physicochemical Profile & Hazard Assessment

Understanding the molecule's physical properties is the first step in risk mitigation. The presence of a primary amine and a dimethylamine group on the pyridine ring makes this compound a strong Lewis base. In biological systems, basic amines can disrupt lipid bilayers and cause severe irritation to mucous membranes[1].

Table 1: Quantitative Data and Hazard Profile

PropertySpecification / Value
Chemical Name N2,N2,6-Trimethylpyridine-2,3-diamine
CAS Number 1216063-73-8
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Storage Conditions Sealed in dry, 2-8°C; Inert atmosphere recommended[2]
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[2]

Causality-Driven PPE Matrix

Do not simply wear Personal Protective Equipment (PPE) out of habit; understand why each item is selected. The goal is to create a multi-layered barrier against particulate inhalation and dermal absorption.

  • Hand Protection (Double-Gloving): Wear heavy-duty Nitrile gloves. Causality: Basic amines can permeate and degrade natural rubber latex. Nitrile provides superior chemical resistance against basic organic compounds. Self-Validating System: Wear a brightly colored inner glove (e.g., blue) and a contrasting outer glove (e.g., green). If the outer glove is compromised by a chemical splash or physical tear, the immediate visual exposure of the blue inner glove validates the breach, prompting immediate doffing.

  • Eye Protection: Snug-fitting chemical splash goggles (EN 166 or ANSI Z87.1 approved). Causality: Standard safety glasses with side shields are insufficient for fine amine powders. Goggles prevent airborne dust from dissolving in your ocular tear film, which would rapidly form a highly irritating alkaline solution and cause severe corneal damage.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. Causality: The compound's H335 classification indicates respiratory tract irritation[2]. Preventing the inhalation of micro-particulates prevents mucosal inflammation and systemic absorption.

  • Body Protection: A flame-resistant, fully buttoned lab coat and closed-toe, non-porous shoes.

Experimental Workflow & Handling Protocol

Every protocol must be designed as a self-validating system. By embedding physical checks within the steps, you ensure safety is actively monitored throughout the procedure.

G Start 1. Pre-Operation Fume Hood & SDS Check PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Handling 3. Material Handling Anti-static Weighing & Transfer PPE->Handling Reaction 4. Experimental Execution Inert Atmosphere Setup Handling->Reaction Spill Spill Detected? Reaction->Spill Clean Spill Response Wet Absorbent & Neutralization Spill->Clean Yes Waste 5. Waste Segregation Hazardous Amine Waste Spill->Waste No Clean->Waste Decon 6. Decontamination Dilute Acid Wipe & Doffing Waste->Decon

Operational Safety Workflow for Handling N2,N2,6-Trimethylpyridine-2,3-diamine.

Step-by-Step Handling Methodology:
  • Pre-Operation Validation: Verify the fume hood face velocity is between 80-120 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the bottom of the sash; its continuous inward flutter visually confirms active negative pressure before you open the chemical container.

  • Thermal Equilibration: Because the compound is stored at 2-8°C[2], allow the sealed container to reach room temperature inside a desiccator before opening. Causality: Opening a cold container causes atmospheric moisture to condense on the powder. Water degrades the amine over time and makes the powder clump, increasing handling difficulty.

  • Anti-Static Weighing: Use a grounded, anti-static weighing boat. Causality: Aminopyridine powders often hold a static charge, leading to sudden aerosolization when approached with a metal spatula. Self-validation: If the powder "jumps" toward the spatula, static is present. Ground your tools against the metal frame of the fume hood before proceeding.

  • Inert Transfer: Transfer the weighed compound into the reaction vessel and immediately flush with Argon or Nitrogen. Electron-rich diamines are prone to oxidation in ambient air, which can lead to dark, tarry impurities in your reaction mixture.

  • Post-Handling Decontamination: Wipe down the balance and fume hood surface with a dilute acidic solution (e.g., 1% acetic acid or citric acid) to neutralize any invisible residual amine dust, followed by a distilled water wipe.

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action prevents airborne contamination.

  • Minor Spills (<50g): Do not sweep dry powder. Sweeping aerosolizes the respiratory irritant. Instead, cover the spill with absorbent pads slightly dampened with a dilute acid (like 5% acetic acid). Causality: The acid neutralizes the basic amine, forming a water-soluble, non-volatile salt, effectively eliminating the inhalation hazard[1]. Carefully scoop the neutralized material into a chemically compatible, sealable waste container.

  • Routine Disposal: N2,N2,6-Trimethylpyridine-2,3-diamine must be disposed of as hazardous organic waste. Segregate this waste strictly from strong acids (to prevent exothermic neutralization reactions) and strong oxidizers. Label the container clearly as "Toxic/Irritant Amine Waste: Contains Pyridine Derivatives."

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.